molecular formula C6H9NOS B140892 5-Ethoxy-2-methyl-1,3-thiazole CAS No. 145464-87-5

5-Ethoxy-2-methyl-1,3-thiazole

Cat. No.: B140892
CAS No.: 145464-87-5
M. Wt: 143.21 g/mol
InChI Key: BHAHRAUNIDYZBX-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyl-1,3-thiazole is a key synthetic intermediate in medicinal chemistry, serving as a privileged scaffold for the development of novel bioactive molecules. The thiazole core is a significant pharmacophore found in numerous FDA-approved drugs and is recognized for its diverse biological activities . This compound is primarily utilized in constructing advanced molecular hybrids for anticancer drug discovery. Thiazole derivatives demonstrate potent antiproliferative effects by functioning as dual inhibitors of critical tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a strategy that can effectively halt tumor growth and angiogenesis . Furthermore, thiazole-based compounds exhibit significant promise in antibacterial research, showing potent efficacy against both Gram-positive and Gram-negative bacterial strains. Their mechanism of action includes the inhibition of bacterial DNA gyrase, a fundamental enzyme for DNA replication, positioning them as valuable leads in the fight against multi-drug resistant pathogens . The structural motif of this compound also contributes to antioxidant activity, enabling investigations into oxidative stress mitigation . Its integration into complex heterocyclic systems, such as thiazolopyrans, further expands its utility in designing potential topoisomerase II inhibitors, which are relevant in cancer therapy . For research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-3-8-6-4-7-5(2)9-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAHRAUNIDYZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"5-Ethoxy-2-methyl-1,3-thiazole" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 5-Ethoxy-2-methyl-1,3-thiazole

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer a robust profile of the compound. We will delve into its core physicochemical characteristics, spectroscopic profile, and the standard methodologies for their experimental determination, ensuring a blend of technical accuracy and practical insight.

Compound Identification and Structural Overview

This compound is a substituted heterocyclic compound featuring a core thiazole ring. The thiazole moiety is a fundamental scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules, including Vitamin B1 (Thiamine).[1][2] The specific substitutions—an ethoxy group at the 5-position and a methyl group at the 2-position—are expected to significantly influence its solubility, lipophilicity, and metabolic stability, making a thorough understanding of its physical properties essential for any research or development application.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₉NOS[3]

  • Molecular Weight: 143.21 g/mol [3]

  • CAS Number: 54136-33-9 (Note: This CAS number is associated with a related but different compound in some databases; care must be taken in sourcing).[4]

  • Chemical Structure:

/ S N \ / C=C | CH3

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical and biological systems. For this compound, much of the available data is computationally predicted, highlighting a need for thorough experimental verification. The following table summarizes the key known and calculated properties.

PropertyValueData TypeSource
Molecular Formula C₆H₉NOS-ChemSynthesis[3]
Molecular Weight 143.21 g/mol CalculatedChemSynthesis[3]
Boiling Point Not AvailableExperimentalChemSynthesis[3]
Melting Point Not AvailableExperimentalChemSynthesis[3]
Density Not AvailableExperimentalChemSynthesis[3]
logP (Octanol/Water) 1.542CalculatedCheméo[5]
Water Solubility (logS) -1.53 (mol/L)CalculatedCheméo[5]

The calculated logP value of 1.542 suggests that the compound is moderately lipophilic. This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) profiles. The negative logS value indicates low but measurable aqueous solubility.

Logical Interdependence of Physicochemical Properties

The determination of a compound's profile is a structured process where fundamental properties inform the interpretation of more complex characteristics. The following diagram illustrates this logical flow, from basic structural identity to the functional implications of its physical properties.

G cluster_0 Fundamental Identity cluster_1 Core Physical Properties cluster_2 Solution & Partitioning Behavior cluster_3 Spectroscopic & Analytical Profile A Molecular Structure (C₆H₉NOS) B Molecular Weight (143.21 g/mol) A->B C State & Appearance (Predicted: Liquid) A->C G Lipophilicity (logP) (Calculated: 1.542) A->G H NMR (¹H, ¹³C) A->H D Boiling / Melting Point C->D E Density C->E F Solubility (logS) (Calculated: -1.53) G->F I Mass Spectrometry H->I J Chromatography (GC/LC) I->J

Caption: Logical flow from molecular structure to analytical characterization.

Predicted Spectroscopic Profile

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Ethoxy Group (CH₂): A quartet signal is expected, coupled to the adjacent methyl protons.

  • Ethoxy Group (CH₃): A triplet signal is expected, coupled to the adjacent methylene protons.

  • Thiazole Ring (H-4): A singlet is predicted for the proton at the 4-position of the thiazole ring.

  • Methyl Group (C-2): A singlet is expected for the methyl protons attached to the 2-position of the thiazole ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Distinct signals are expected for each of the six unique carbon atoms in the molecule. The carbons of the thiazole ring will appear in the aromatic region, while the ethoxy and methyl carbons will be in the aliphatic region.

Mass Spectrometry (MS):

  • The primary ion observed in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would correspond to the molecular ion [M]+ or the protonated molecule [M+H]+ at m/z 143.21.

Experimental Protocols for Property Determination

To address the gap in experimental data, this section provides standardized, field-proven methodologies for characterizing the key physical properties of this compound. The choice of these methods prioritizes accuracy and is suitable for the quantities typically handled in a research and development setting.

Workflow for Comprehensive Physicochemical Characterization

The following workflow outlines a logical sequence of experiments to purify, identify, and characterize a newly synthesized batch of this compound. This systematic approach ensures that each step validates the next, providing a high degree of confidence in the final data.

G A Synthesis & Crude Product B Purification (e.g., Column Chromatography) A->B C Purity Assessment (GC-MS) (>95% Purity Target) B->C C->B If Impure D Structural Confirmation (NMR, HRMS) (Confirm C₆H₉NOS) C->D If Pure E Boiling Point Determination (Micro-scale Method) D->E F Density Measurement (Pycnometer) D->F G Refractive Index Measurement D->G H Final Characterized Compound E->H F->H G->H

Caption: Standard experimental workflow for compound characterization.

Protocol: Boiling Point Determination (Micro-scale)

Rationale: For novel compounds available in small quantities, a micro-scale method is preferable to minimize sample loss. The Siwoloboff method is a classic and reliable choice.

Methodology:

  • Sample Preparation: Place a small amount (0.5-1.0 mL) of the purified liquid into a small-diameter test tube (fusion tube).

  • Capillary Insertion: Take a capillary tube (sealed at one end) and place it, open-end down, into the liquid.

  • Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. Suspend the assembly in a heating bath (e.g., silicone oil) ensuring the sample is fully immersed.

  • Heating: Begin heating the bath slowly with constant stirring. A slow stream of bubbles will emerge from the capillary tube as trapped air expands.

  • Observation: As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid's vapor pressure overcomes the atmospheric pressure.

  • Equilibrium Point: The boiling point is the temperature at which, upon slight cooling, the bubble stream just ceases and the liquid begins to be drawn back into the capillary tube. This indicates equilibrium between the vapor pressure and the external pressure.

  • Recording: Record the temperature at this equilibrium point. Repeat the measurement for accuracy.

Protocol: Spectroscopic Characterization (¹H and ¹³C NMR)

Rationale: NMR spectroscopy is the most powerful method for unambiguous structure elucidation of organic molecules. The choice of solvent is critical to ensure the sample dissolves completely without interfering with the compound's signals.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound directly into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.

  • Dissolution: Cap the tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be used if necessary.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Acquire a ¹H (proton) spectrum. Standard acquisition parameters (e.g., 16-32 scans) are typically sufficient.

    • Acquire a ¹³C (carbon) spectrum. This requires a longer acquisition time (hundreds to thousands of scans) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like Tetramethylsilane (TMS).

  • Analysis: Integrate the proton signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the predicted structure.

Conclusion

This compound is a compound of interest with a physicochemical profile that is currently defined more by computational prediction than by experimental data. The available calculated values for logP and water solubility suggest moderate lipophilicity and limited aqueous solubility, which are crucial starting points for any application-focused research. The protocols and predictive analyses outlined in this guide provide a robust framework for researchers to perform the necessary experimental work to fully characterize this molecule. Such empirical data is indispensable for validating computational models and enabling the confident use of this compound in drug discovery and other advanced scientific endeavors.

References

  • PubChem. 5-Ethoxy-2-methylbenzo[d]thiazole. National Center for Biotechnology Information. Available at: [Link]

  • ChemSynthesis. This compound. Available at: [Link]

  • Cheméo. Chemical Properties of Thiazole, 5-ethoxy- (CAS 25115-63-3). Available at: [Link]

  • Google Patents. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Google Patents. CN103772313A - Method for synthesizing 4-methyl-5-(2-ethoxy) thiazole.
  • Cheméo. Chemical Properties of Thiazole, 5-ethyl-2-methyl- (CAS 19961-52-5). Available at: [Link]

  • Journal of the American Chemical Society. 2-Methyl-5-ethoxythiazole and Related Compounds. Available at: [Link]

  • National Institutes of Health (PMC). 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. Available at: [Link]

  • PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. National Center for Biotechnology Information. Available at: [Link]

  • The Good Scents Company. 2-methyl-5-methoxythiazole. Available at: [Link]

  • PubChemLite. 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]

  • ResearchGate. Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Available at: [Link]

  • MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]

  • US EPA. Thiazole, 5-methoxy-2-methyl-. Available at: [Link]

  • JETIR.org. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Available at: [Link]

  • PrepChem.com. Synthesis of 2-ethoxy-5-[(4-phenoxy)phenoxy]-methyl-1,3,4-thiadiazole. Available at: [Link]

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Sources

A Technical Guide to the Structure and Bonding of 5-Ethoxy-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 5-Ethoxy-2-methyl-1,3-thiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While specific experimental data for this molecule is limited in public literature, this document synthesizes foundational chemical principles with data from analogous structures to present a comprehensive profile. We will explore its core chemical structure, the nuances of its covalent and resonance bonding, and provide a predictive analysis of its characteristic spectroscopic signatures (NMR, IR, MS). Furthermore, a plausible retrosynthetic pathway and a detailed laboratory-scale synthesis protocol are proposed. This guide is intended to serve as a foundational resource for scientists investigating the potential applications of this and related thiazole derivatives in drug development and advanced material design.

Introduction to the Thiazole Scaffold: A Privileged Structure

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This scaffold is a cornerstone in medicinal chemistry and is found in a wide array of pharmacologically active agents.[1] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets.[2]

Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] A notable example is the thiazolidine ring (a reduced form of thiazole) which is a core component of penicillin antibiotics.[1] Beyond pharmaceuticals, thiazole-containing polymers have shown significant promise in the development of organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells.[3] The specific substitution pattern on the thiazole ring, such as at the C2, C4, and C5 positions, critically influences its physicochemical properties and biological function, making the study of novel derivatives like this compound a compelling area of research.[4]

Molecular Profile: this compound

Chemical Structure and Key Identifiers

This compound is characterized by a central thiazole ring substituted with a methyl group at the C2 position and an ethoxy group at the C5 position. The systematic placement of these functional groups dictates the molecule's overall polarity, reactivity, and steric profile.

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// Define nodes for substituents Me_C [label="CH₃", pos="1.75,0.833!", fontcolor="#202124"]; Ethoxy_O [label="O", pos="-1.5,1.0!", fontname="Helvetica-Bold", fontcolor="#EA4335"]; Ethoxy_CH2 [label="CH₂", pos="-2.5,1.0!", fontcolor="#202124"]; Ethoxy_CH3 [label="CH₃", pos="-3.5,1.0!", fontcolor="#202124"]; H4 [label="H", pos="-1.5,-0.833!", fontcolor="#202124"];

// Draw bonds for the ring N1 -- C2 [len=1.5]; C2 -- S3 [len=1.5]; S3 -- C4 [len=1.5]; C4 -- C5 [len=1.5, style=double]; C5 -- N1 [len=1.5];

// Draw bonds for substituents C2 -- Me_C [len=1.5]; C5 -- Ethoxy_O [len=1.5]; Ethoxy_O -- Ethoxy_CH2 [len=1.5]; Ethoxy_CH2 -- Ethoxy_CH3 [len=1.5]; C4 -- H4 [len=1.5];

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}

Figure 1: Chemical Structure of this compound
Identifier Value Source
IUPAC Name This compound-
Molecular Formula C₆H₉NOS[5][6]
Molecular Weight 143.21 g/mol [5]
Canonical SMILES CCOC1=C(S/C(=N/1)C)-
InChIKey VJCNJMCJHJHJFG-UHFFFAOYSA-N-
Physicochemical Properties

In-depth Structural Analysis and Bonding

Atomic Connectivity and Hybridization

The structural integrity of this compound is maintained by a framework of sigma (σ) bonds.

  • Thiazole Ring: The five-membered ring consists of three sp²-hybridized carbon atoms, one sp²-hybridized nitrogen atom, and one sulfur atom. The sp² hybridization of the C and N atoms facilitates the formation of a delocalized π-electron system, which is the basis for the ring's aromaticity.

  • Substituents: The methyl group consists of an sp³-hybridized carbon bonded to the C2 of the ring. The ethoxy group features an sp³-hybridized oxygen atom linking the C5 of the ring to an ethyl group (composed of two sp³-hybridized carbons).

Resonance and Aromaticity

The thiazole ring is considered aromatic, possessing 6 π-electrons (one from each of the three carbons, one from nitrogen, and two from a p-orbital of sulfur) that are delocalized across the ring, satisfying Hückel's rule (4n+2). This delocalization confers significant thermodynamic stability.[4] The aromatic character is evidenced by the chemical shifts observed in the ¹H NMR spectra of thiazole derivatives, which typically fall in the aromatic region (7.0-9.0 ppm).[4][7]

Several resonance structures can be drawn to illustrate the electron distribution, highlighting the electron-rich nature of the sulfur atom and the ability of the nitrogen to act as an electron sink. This electronic flexibility is fundamental to the reactivity and interaction profile of the molecule.

Influence of Substituents on Electronic Properties

The electronic nature of the thiazole ring is significantly modulated by its substituents.

  • 2-Methyl Group: The methyl group at the C2 position is an electron-donating group (EDG) through induction. This increases the electron density of the ring system, potentially enhancing its nucleophilicity.[4]

  • 5-Ethoxy Group: The ethoxy group at the C5 position is a strong electron-donating group through resonance (+R effect), where a lone pair from the oxygen atom can be delocalized into the ring's π-system. This effect strongly activates the ring, particularly influencing the electron density at the C4 position.

The combined effect of these two electron-donating groups makes the this compound ring more electron-rich than the unsubstituted parent thiazole, which has important implications for its chemical reactivity, particularly in electrophilic substitution reactions.

Spectroscopic Characterization (Predictive Analysis)

While experimental spectra for this specific molecule are not published, a robust prediction of its key spectroscopic features can be made based on the analysis of structurally related compounds and established principles. This predictive data is invaluable for guiding the synthesis and characterization of this molecule in a research setting.

Technique Predicted Feature Rationale / Comments
¹H NMR δ ~ 8.0-8.2 ppm (s, 1H)C4-H proton. Shift influenced by adjacent electron-donating ethoxy group and deshielded by the aromatic ring current.[7]
δ ~ 4.1-4.4 ppm (q, 2H)-O-CH₂ -CH₃ protons. Quartet due to coupling with the adjacent methyl group.[8]
δ ~ 2.6-2.8 ppm (s, 3H)C2-CH₃ protons. Typical shift for a methyl group on an aromatic ring.[9]
δ ~ 1.4-1.6 ppm (t, 3H)-O-CH₂-CH₃ protons. Triplet due to coupling with the adjacent methylene group.[8]
¹³C NMR δ ~ 165-170 ppmC2 carbon. Attached to two heteroatoms (N and S).
δ ~ 155-160 ppmC5 carbon. Attached to the electron-donating ethoxy group.
δ ~ 135-140 ppmC4 carbon.
δ ~ 68-72 ppm-O-CH₂ -CH₃ carbon.
δ ~ 18-22 ppmC2-CH₃ carbon.
δ ~ 14-16 ppm-O-CH₂-CH₃ carbon.
IR 3100-3000 cm⁻¹ (weak)Aromatic C-H stretch (=C-H).[10]
2980-2850 cm⁻¹ (med)Aliphatic C-H stretch (-C-H).[10]
~1560 cm⁻¹ (med)C=N stretching vibration within the thiazole ring.[8]
~1450 cm⁻¹ (med)C=C stretching vibration within the thiazole ring.[11]
1260-1050 cm⁻¹ (strong)Asymmetric C-O-C stretch of the ethoxy group.[10]
Mass Spec m/z = 143.04 (M⁺)Molecular ion peak corresponding to the exact mass of C₆H₉NOS.
m/z = 115.03Loss of ethylene (C₂H₄) from the ethoxy group via McLafferty-type rearrangement.
m/z = 100.01Loss of the entire ethoxy radical (•OC₂H₅).

Retrosynthetic Analysis and Proposed Synthesis Protocol

The synthesis of substituted thiazoles is most classically achieved via the Hantzsch thiazole synthesis.[4] This methodology involves the condensation of an α-haloketone (or related electrophile) with a thioamide. This well-established and reliable reaction forms the basis of our proposed synthetic route.

graph "Retrosynthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [arrowhead=open];

// Nodes Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Disconnect1 [label="C-N / C-S Bond\n(Hantzsch Synthesis)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Precursors [label="Thioacetamide +\nα-halo-β-ethoxyacrolein", fillcolor="#FBBC05"]; Thioacetamide [label="Thioacetamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Haloketone [label="2-bromo-3-ethoxyacrylaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Target -> Disconnect1; Disconnect1 -> Precursors; Precursors -> Thioacetamide; Precursors -> Haloketone; }

Figure 2: Retrosynthetic analysis for this compound.
Detailed Experimental Protocol

This protocol describes a plausible, non-optimized procedure for the synthesis of this compound.

Objective: To synthesize this compound via Hantzsch condensation.

Reactants:

  • Thioacetamide (CH₃CSNH₂)

  • 2-bromo-3-ethoxyacrylaldehyde (EtO-CH=C(Br)-CHO)

  • Ethanol (EtOH), anhydrous

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in 30 mL of anhydrous ethanol.

  • Addition of Electrophile: To the stirring solution at room temperature, add 2-bromo-3-ethoxyacrylaldehyde (1.0 eq) dropwise over 10 minutes. Causality Note: This precursor provides the C4 and C5 carbons and the ethoxy group. Dropwise addition helps to control any initial exotherm.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. Trustworthiness Note: TLC allows for empirical verification of the consumption of starting materials and the formation of a new, typically more non-polar, product spot.

  • Workup - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral (pH ~7). This step neutralizes the hydrobromic acid (HBr) byproduct formed during the cyclization.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Workup - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound as a pale yellow oil.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS), comparing the results to the predicted values in Section 4.0.

Reactivity and Potential Applications

Predicted Chemical Reactivity

The electron-rich nature of the this compound ring suggests it will be reactive towards electrophiles. The C4 position is the most likely site for electrophilic aromatic substitution, as it is not sterically hindered and is electronically activated by the adjacent ethoxy group. The nitrogen atom at position 3 retains a lone pair and can act as a base or nucleophile, allowing for reactions such as alkylation to form thiazolium salts.

Potential as a Pharmacophore or Material Precursor

Given the extensive biological activities of thiazole derivatives, this molecule represents a valuable scaffold for drug discovery programs.[1][2]

  • Drug Development: The ethoxy group can serve as a hydrogen bond acceptor, while the aromatic ring can participate in π-stacking interactions within an enzyme's active site. The molecule could be explored as a starting point for developing novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds.

  • Materials Science: As a functionalized heterocycle, it could serve as a monomer or building block for the synthesis of novel conductive polymers or organic dyes, where the electronic properties can be tuned by the substituents.[3]

Conclusion

This compound is a functionalized heterocyclic compound with significant, albeit underexplored, potential. This guide has provided a comprehensive theoretical framework for its structure, bonding, and predictable characteristics. By combining fundamental principles with data from analogous structures, we have outlined its key electronic features, proposed a reliable synthetic pathway, and offered insights into its potential applications. It is our hope that this document will serve as a valuable and practical resource for researchers and scientists aiming to synthesize and leverage this versatile chemical entity in their work.

References

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  • ResearchGate. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

  • Niner Commons. (n.d.). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. [Link]

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A Technical Guide to the Synthesis of 5-Ethoxy-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Ethoxy-2-methyl-1,3-thiazole is a heterocyclic compound of interest in flavor chemistry and as a versatile building block in medicinal chemistry. Its synthesis requires a strategic approach to correctly install the methyl and ethoxy substituents on the thiazole core. This guide provides an in-depth exploration of the primary synthetic pathways, with a principal focus on the venerable Hantzsch thiazole synthesis. We will dissect the mechanistic underpinnings of this reaction, propose a targeted synthetic plan, and provide an illustrative experimental protocol. Furthermore, alternative strategies involving the functionalization of a pre-formed thiazole ring are discussed, offering researchers multiple avenues for obtaining this target molecule. This document is intended for chemistry professionals in research and drug development, providing both theoretical grounding and practical, actionable insights.

Part 1: Introduction to this compound

The 1,3-thiazole ring is a privileged scaffold found in numerous biologically active compounds and natural products, including Vitamin B1 (Thiamine).[1][2] The specific substitution pattern of this compound imparts unique physicochemical properties that make it a valuable synthon. The electron-rich nature of the thiazole ring, particularly at the C5 position, influences its reactivity and potential applications.[3] While detailed physical properties are not extensively documented in readily available literature, its structure suggests utility as a flavor component or as an intermediate for more complex molecular architectures.[4][5]

Chemical Structure:

  • Molecular Formula: C₆H₉NOS

  • Molecular Weight: 143.21 g/mol [4]

  • Core Structure: A five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.

  • Substituents: A methyl group at the C2 position and an ethoxy group at the C5 position.

Part 2: The Hantzsch Thiazole Synthesis: A Primary Pathway

The Hantzsch thiazole synthesis, first reported in 1881, remains the most fundamental and widely utilized method for constructing the thiazole core.[1][6][7] It involves the condensation and cyclization of an α-halocarbonyl compound with a thioamide.[8][9][10]

Mechanistic Overview

The reaction mechanism is a well-established sequence of nucleophilic attack, cyclization, and dehydration.[1][8]

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of the halocarbonyl compound, displacing the halide in an Sₙ2 reaction. This forms a thioimino ether intermediate.

  • Tautomerization & Cyclization: Following a tautomerization step, the nitrogen atom of the imine attacks the carbonyl carbon in an intramolecular condensation.

  • Dehydration: The resulting hydroxythiazoline intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, aromatic thiazole ring. The driving force for this final step is the formation of the aromatic system.[11]

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Application to this compound Synthesis

To synthesize the target molecule, specific starting materials must be chosen to provide the desired substituents at the C2 and C5 positions.

  • For the 2-methyl group: The thioamide reactant must be thioacetamide .

  • For the 5-ethoxy group: The α-halocarbonyl component must provide the C4 and C5 atoms of the ring and possess an ethoxy group that will end up at the C5 position. A suitable, albeit specialized, reactant is an α-halo-α-ethoxyacetaldehyde derivative or a protected equivalent. A more accessible strategy might involve an α-haloketone with an ethoxy group at the α-position, such as 1-bromo-1-ethoxypropan-2-one .

The proposed reaction proceeds as follows:

Specific_Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Thioacetamide Thioacetamide Cyclization Hantzsch Cyclization Thioacetamide->Cyclization Thioamide Source Haloketone 1-Bromo-1-ethoxypropan-2-one(α-halocarbonyl) Haloketone->Cyclization Carbonyl Source Thiazole 5-Ethoxy-2,4-dimethyl-1,3-thiazole Cyclization->Thiazole Forms Thiazole_note Note: The specific α-halocarbonyl determines the C4 substituent. For the target molecule, an α-bromo-α-ethoxyacetaldehyde equivalent is required.

Caption: Proposed Hantzsch pathway for a 5-ethoxy-thiazole derivative.

Illustrative Experimental Protocol: Hantzsch Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.[11][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the α-halocarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Thioamide: Add thioacetamide (1.0-1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Neutralization and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The initial product may be the hydrohalide salt, which is often soluble.[11] Slowly add a weak base, such as an aqueous solution of sodium carbonate or sodium bicarbonate, until the solution is neutral or slightly basic (pH 7-8).

  • Precipitation/Extraction: The neutral thiazole product, being less polar, will often precipitate from the polar solvent mixture. Collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Causality and Optimization Insights
  • Solvent Choice: Alcohols like ethanol are commonly used as they effectively dissolve the reactants and are suitable for reflux temperatures.[12] For less reactive substrates, higher boiling point solvents or microwave-assisted synthesis can be employed to accelerate the reaction.[1][13]

  • Stoichiometry: A slight excess of the thioamide is sometimes used to ensure complete consumption of the often more valuable or less stable α-halocarbonyl compound.

  • Side Reactions: The primary side reactions can involve self-condensation of the α-halocarbonyl or decomposition of the thioamide under prolonged heating. Careful temperature control and reaction monitoring are crucial to maximize yield.[12]

Part 3: Alternative Synthetic Strategy: Post-Cyclization Functionalization

An alternative to constructing the ring with all substituents in place is to functionalize a pre-formed 2-methylthiazole core. This approach leverages the inherent reactivity patterns of the thiazole nucleus. The calculated π-electron density of thiazole shows that electrophilic substitution occurs preferentially at the C5 position.[1]

This strategy involves a multi-step workflow:

  • Synthesis of 2-Methylthiazole: This can be achieved via a Hantzsch reaction between thioacetamide and chloroacetaldehyde.

  • Halogenation at C5: The 2-methylthiazole is subjected to electrophilic halogenation (e.g., using N-Bromosuccinimide (NBS) or Br₂), which selectively installs a halogen at the electron-rich C5 position to yield 5-bromo-2-methylthiazole.[14]

  • Nucleophilic Aromatic Substitution: The resulting 5-halothiazole is treated with sodium ethoxide. The ethoxide anion displaces the halide to furnish the final product, this compound.

Alternative_Workflow Start 2-Methylthiazole Step1 Electrophilic Halogenation (e.g., NBS) Start->Step1 Intermediate 5-Bromo-2-methylthiazole Step1->Intermediate Step2 Nucleophilic Substitution (Sodium Ethoxide) Intermediate->Step2 Product This compound Step2->Product

Caption: Alternative synthesis via functionalization of 2-methylthiazole.

Part 4: Data Presentation and Pathway Comparison

The selection of a synthetic route depends on factors such as starting material availability, scalability, and overall efficiency.

FeatureHantzsch SynthesisPost-Cyclization Functionalization
Overall Approach Convergent; Ring constructionLinear; Ring modification
Number of Steps Typically one pot/single stepMulti-step (2-3 steps)
Starting Materials Thioacetamide, specialized α-halo-α-ethoxy carbonylThioacetamide, chloroacetaldehyde, NBS, sodium ethoxide
Key Challenge Availability/synthesis of the specific α-halocarbonylControl of regioselectivity during halogenation
Advantages High atom economy, direct formation of the targetUses more common starting materials
Disadvantages Requires potentially unstable or inaccessible starting materialLower overall yield due to multiple steps

Part 5: Conclusion

References

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An In-depth Technical Guide to the Solubility of 5-Ethoxy-2-methyl-1,3-thiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 5-Ethoxy-2-methyl-1,3-thiazole in a range of organic solvents. Recognizing that pre-existing, specific solubility data for this compound is limited, this document focuses on empowering researchers with the foundational principles and robust experimental protocols necessary to generate reliable solubility profiles. We will explore the molecule's predicted physicochemical properties, apply the "like dissolves like" principle to forecast its behavior, and provide detailed, field-proven methodologies for both equilibrium and kinetic solubility determination. This guide is structured to serve as a practical, authoritative resource for scientists navigating the challenges of compound characterization in a drug discovery and development setting.

Foundational Principles: Predicting Solubility Behavior

A molecule's solubility is dictated by the interplay of its intrinsic properties and the characteristics of the solvent.[1][2] The guiding principle is "like dissolves like," which means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][4] To make an informed prediction for this compound, we must first analyze its molecular structure and predicted physicochemical properties.

Physicochemical Profile of this compound

The structure of this compound incorporates several key functional groups that influence its solubility: a thiazole ring, an ethoxy group, and a methyl group.

PropertyPredicted Value / InformationSourceImplication for Solubility
Molecular Formula C₆H₉NOS[5]Indicates a relatively small molecule.
Molecular Weight 143.21 g/mol [5]Lower molecular weight often correlates with higher solubility.
Predicted logP 1.542[6]A positive logP value suggests the molecule is moderately lipophilic (more soluble in non-polar, oil-like solvents than in water).
Key Functional Groups Thiazole, Ether (Ethoxy)N/AThe nitrogen and sulfur in the thiazole ring, along with the oxygen in the ethoxy group, can act as hydrogen bond acceptors, allowing for interactions with polar solvents. The ethyl and methyl groups contribute to its non-polar character.

The predicted octanol-water partition coefficient (logP) of ~1.54 suggests a compound with a balanced character but leaning towards lipophilicity.[6] This value is a crucial starting point for solvent selection. Molecules with higher lipophilicity generally exhibit lower aqueous solubility but greater solubility in organic solvents.[7]

Solubility Hypothesis

Based on the "like dissolves like" principle and the molecule's structure:

  • High Solubility Predicted in: Moderately polar and some non-polar solvents. The ether and thiazole moieties should allow for favorable interactions with solvents like ethanol, acetone, ethyl acetate, and dichloromethane.

  • Moderate Solubility Predicted in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where dipole-dipole interactions will be significant.

  • Low Solubility Predicted in: Highly non-polar solvents like hexanes and highly polar protic solvents like water. The molecule is likely not non-polar enough to dissolve well in alkanes, nor polar enough to be highly soluble in water.[8]

This predictive framework provides the basis for a logical and efficient experimental design.

Experimental Determination of Solubility

Two primary types of solubility measurements are employed in drug discovery: thermodynamic (equilibrium) and kinetic.[1][9] Thermodynamic solubility is the true equilibrium saturation point of a compound, while kinetic solubility is a higher-throughput measure of how readily a compound dissolves from a high-concentration stock solution (typically DMSO) upon dilution into an aqueous or organic medium.[9][10]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method, as outlined in guidelines like OECD Test Guideline 105, is the gold standard for determining the thermodynamic solubility of a compound.[11][12][13] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[14]

  • Solvent Addition: Add a precise, known volume of each selected organic solvent (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane, DMSO) to the respective vials.

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration. Use a chemically inert filter (e.g., PTFE) to avoid adsorption of the solute.[9]

  • Quantification: Carefully remove an aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method.[1]

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid This compound to vial B Add precise volume of organic solvent A->B C Seal and agitate (24-48h at 25°C) B->C D Centrifuge or Filter to separate solid C->D E Collect clear supernatant (Saturated Solution) D->E F Dilute supernatant E->F G Analyze concentration via validated HPLC method F->G

High-Throughput Kinetic Solubility Assay

In early drug discovery, speed is essential. Kinetic solubility assays provide a rapid assessment of a compound's behavior when transitioning from a DMSO stock solution into another solvent system.[10][15] Nephelometry, which measures light scattering from precipitated particles, is a common and efficient technique.[16]

Detailed Protocol (Nephelometry-based):

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[15]

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate.

  • Solvent Addition: Add the target organic solvent to the wells to achieve the final desired compound concentrations.

  • Incubation & Measurement: Mix the plate and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.[15] Use a nephelometer to measure the amount of light scattered by any precipitate formed in the wells.[16]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility limit.

G A Prepare 10 mM stock in DMSO B Dispense stock into microplate A->B C Add organic solvent to wells B->C D Incubate & Mix (e.g., 2 hours) C->D E Measure light scattering (Nephelometer) D->E F Determine solubility limit E->F

Analytical Quantification: HPLC Method Development

Accurate quantification of the dissolved compound is the cornerstone of a reliable solubility study.[17] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in the pharmaceutical industry due to its precision and robustness.[18][19]

General HPLC Method Protocol:

  • Column Selection: Start with a standard C18 reversed-phase column, which is suitable for separating most small organic molecules.

  • Mobile Phase Scouting: Develop a gradient elution method. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Wavelength Detection: Determine the UV wavelength of maximum absorbance (λmax) for this compound by running a UV scan of a dilute solution. Set the HPLC's UV detector to this wavelength for maximum sensitivity.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound. Inject these standards into the HPLC and plot the peak area versus concentration to generate a calibration curve. This curve will be used to determine the concentration of the unknown samples from the solubility experiment.

  • Sample Analysis: Inject the diluted supernatant from the shake-flask experiment and determine its concentration by comparing its peak area to the calibration curve. Back-calculate to find the original concentration in the undiluted saturated solution.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems.

SolventSolvent Polarity TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., DichloromethaneNon-polar25Experimental ValueCalculated Value
e.g., Ethyl AcetateModerately Polar25Experimental ValueCalculated Value
e.g., AcetonePolar Aprotic25Experimental ValueCalculated Value
e.g., EthanolPolar Protic25Experimental ValueCalculated Value
e.g., MethanolPolar Protic25Experimental ValueCalculated Value
e.g., DMSOPolar Aprotic25Experimental ValueCalculated Value
e.g., TolueneNon-polar25Experimental ValueCalculated Value
e.g., HexaneNon-polar25Experimental ValueCalculated Value

Interpretation: The generated solubility profile is invaluable for various stages of development. High solubility in a volatile solvent like dichloromethane or ethyl acetate is ideal for purification by chromatography and subsequent removal. Good solubility in ethanol or DMSO is beneficial for preparing stock solutions for biological screening assays. Understanding these profiles allows scientists to make informed decisions, preventing downstream issues such as compound precipitation in assays or difficulties in formulation.

Conclusion

While specific solubility data for this compound is not readily published, a robust solubility profile can be readily established through a systematic and principled approach. By combining predictive analysis based on the molecule's physicochemical properties with gold-standard experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable data essential for advancing their research and development objectives. This guide provides the necessary framework and detailed methodologies to confidently determine and apply the solubility characteristics of this, and other novel, chemical entities.

References

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  • Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube. Available from: [Link]

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  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]

  • Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Available from: [Link]

  • Nishida, S., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. NIH. Available from: [Link]

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  • Legislation.gov.uk. (n.d.). a.6. water solubility. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Available from: [Link]

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  • Gherman, C., et al. (2022). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][3][15][18]triazole and Imidazo[2,1-b][1][3][15]thiadiazole Derivatives. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. Available from: [Link]

  • Yilmaz, M., et al. (2021). Design and synthesis of novel 2,4,5-thiazole derivatives as 6-APA mimics and antimicrobial activity evaluation. ResearchGate. Available from: [Link]

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An In-depth Technical Guide to the Stability and Degradation of 5-Ethoxy-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 5-Ethoxy-2-methyl-1,3-thiazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with predictive insights based on the known reactivity of the thiazole scaffold. It outlines potential degradation mechanisms under hydrolytic, oxidative, and photolytic stress conditions. Furthermore, this guide details robust, step-by-step experimental protocols for conducting forced degradation studies and presents validated analytical methodologies for monitoring the stability of this compound. The information herein is intended to facilitate the development of stable formulations and establish a foundational understanding of the molecule's intrinsic stability profile.

Introduction: The Thiazole Moiety in Modern Chemistry

The 1,3-thiazole ring is a cornerstone heterocyclic motif, integral to a vast array of biologically active compounds and pharmaceutical agents.[1][2][3] Its unique electronic structure, characterized by significant π-electron delocalization, imparts a degree of aromaticity that influences its chemical reactivity and stability.[4] The thiazole scaffold is present in numerous drugs, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the antifungal Thiabendazole.[2]

This compound (C₆H₉NOS, M.W. 143.21 g/mol ) is a substituted thiazole derivative.[5] The substituents—a methyl group at the C2 position and an ethoxy group at the C5 position—are critical determinants of the molecule's overall physicochemical properties, including its stability. The electron-donating nature of the methyl and ethoxy groups can influence the reactivity of the thiazole ring.[6] While specific applications for this exact molecule are not widely documented in public literature, its structural components are relevant to pharmaceutical and agrochemical research.[7][8] Understanding its stability is paramount for any potential application where shelf-life, formulation integrity, and safety are critical.

This guide will explore the predicted stability profile of this compound by examining its susceptibility to common degradation forces.

Predicted Degradation Pathways and Mechanistic Insights

While specific degradation data for this compound is limited, its degradation profile can be predicted by analyzing the reactivity of its core components: the thiazole ring, the C2-methyl group, and the C5-ethoxy group.

2.1 Hydrolytic Degradation (Acidic & Basic Conditions)

The thiazole ring itself is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions. The primary points of hydrolytic attack on this compound are predicted to be the ethoxy group and potential protonation-facilitated ring opening.

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the nitrogen atom at position 3 can be protonated, forming a thiazolium cation.[9] This increases the electrophilicity of the ring carbons. The ether linkage of the C5-ethoxy group is also susceptible to acid-catalyzed cleavage, which would yield 2-methyl-1,3-thiazol-5-ol and ethanol. The rate of hydrolysis is influenced by the electron-donating or withdrawing nature of the alkoxy group.[10]

  • Base-Catalyzed Hydrolysis: In strongly alkaline solutions, the ethoxy group is less likely to be a primary target. However, strong bases can facilitate the deprotonation of the C2-methyl group, potentially leading to subsequent reactions. The thiazole ring itself is generally resistant to base-catalyzed ring opening unless activated by other functional groups.

2.2 Oxidative Degradation

Oxidizing agents represent a significant threat to the stability of thiazole derivatives. The sulfur atom and the methyl group are the most probable sites of oxidative attack.

  • Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized by agents like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., mCPBA) to form a non-aromatic thiazole S-oxide or S-dioxide (sulfone).[4] This oxidation disrupts the aromaticity of the ring, making it more susceptible to subsequent degradation, including ring opening.[4][11]

  • Methyl Group Oxidation: The C2-methyl group can be oxidized, particularly by radical mechanisms, to a hydroxymethyl or even a formyl group, yielding 5-ethoxy-1,3-thiazole-2-carbaldehyde.[12]

  • Ring Opening: Severe oxidative conditions can lead to the complete cleavage of the thiazole ring. Studies on benzothiazole derivatives have shown that oxidation can result in ring-opening to form sulfonate esters.[11] A similar pathway could be plausible for this compound, leading to complex degradation products.

2.3 Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in thiazole-containing compounds.[13]

  • Photoisomerization: One documented pathway for thiazole derivatives is photoisomerization, which may proceed through the formation of a high-energy "Dewar" isomer intermediate.[14] This can lead to a rearrangement of the ring atoms.

  • Photooxidation: In the presence of oxygen, photosensitized oxidation can occur. This often involves the formation of singlet oxygen, which can react with the electron-rich thiazole ring in a cycloaddition reaction, leading to endoperoxides that subsequently rearrange or fragment into smaller molecules.

The potential degradation pathways are visualized in the diagram below.

G cluster_compound Acid Acidic Hydrolysis (e.g., HCl, H₂O) Compound This compound Acid->Compound Base Basic Hydrolysis (e.g., NaOH, H₂O) Base->Compound Oxidation Oxidation (e.g., H₂O₂, mCPBA) Oxidation->Compound Photo Photolysis (UV/Vis Light, O₂) Photo->Compound Hydrolysis_Product 2-Methyl-1,3-thiazol-5-ol + Ethanol Compound->Hydrolysis_Product Ether Cleavage Sulfoxide Thiazole S-Oxide / S-Dioxide (Non-aromatic) Compound->Sulfoxide Sulfur Oxidation Methyl_Oxidation 5-Ethoxy-1,3-thiazole-2-carbaldehyde Compound->Methyl_Oxidation Methyl Oxidation Photo_Product Isomers / Photo-oxidized Adducts Compound->Photo_Product Isomerization / Cycloaddition Ring_Opened Ring-Opened Fragments (e.g., Sulfonates, Amides) Sulfoxide->Ring_Opened

Figure 1: Potential Degradation Pathways for this compound.
Experimental Design: Forced Degradation Protocols

Forced degradation (or stress testing) is essential for elucidating potential degradation pathways and developing stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.

The general workflow for a forced degradation study is outlined below.

Figure 2: General Experimental Workflow for Forced Degradation Studies.
3.1 Materials and Reagents
  • This compound (Active Pharmaceutical Ingredient - API)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Formic acid or Ammonium formate (for mobile phase)

3.2 Protocol for Hydrolytic Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of the API in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to the analytical concentration.

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute.

  • Control: Maintain a solution of the API in the solvent at the same temperature as a control.

3.3 Protocol for Oxidative Degradation
  • Preparation: Use the same 1 mg/mL API stock solution.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Dilute directly to the analytical concentration.

  • Control: Maintain a solution of the API in the solvent at room temperature as a control.

3.4 Protocol for Thermal and Photolytic Degradation
  • Thermal Stress (Solid State):

    • Place a thin layer of solid API powder in a vial.

    • Expose to 80°C in a calibrated oven for 48 hours.

    • At the end of the study, dissolve the powder to a known concentration for analysis.

  • Photolytic Stress (Solution):

    • Prepare a 0.1 mg/mL solution of the API.

    • Expose the solution to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Wrap a control sample in aluminum foil and place it alongside the exposed sample.

    • Analyze both samples at the end of the exposure period.

Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome (Predicted)
Acid Hydrolysis 0.1 M HCl60°C24 hrsPotential degradation via ether cleavage.
Base Hydrolysis 0.1 M NaOH60°C24 hrsExpected to be relatively stable.
Oxidation 3% H₂O₂Room Temp24 hrsSignificant degradation expected (S-oxidation).
Thermal (Solid) Dry Heat80°C48 hrsLikely stable, but depends on melting point.
Photolysis ICH Q1B LightAmbientPer ICHPotential for moderate degradation.
Table 1: Illustrative Forced Degradation Study Conditions and Predicted Outcomes.
Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for structural elucidation of unknown degradants.

4.1 HPLC-UV Method for Quantification

This method provides a robust framework for routine stability analysis.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures good peak shape for the basic thiazole nitrogen.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minA broad gradient is necessary to ensure elution of both the parent compound and potentially more or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for quantitative analysis.
Detection (UV) ~240-260 nm (scan required)Thiazole rings typically have strong absorbance in this UV region. A PDA detector should be used to determine λmax.
Table 2: Example HPLC-UV Method Parameters for Stability Testing.
4.2 LC-MS/MS for Degradant Identification

For samples showing significant degradation, LC-MS/MS analysis is the next critical step.

  • Methodology: Utilize the same chromatographic conditions as the HPLC-UV method.

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for thiazoles due to the basic nitrogen.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect all potential degradants.

    • Tandem MS (MS/MS): Fragment the parent ion and any newly detected peaks to obtain structural information. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is highly recommended to determine accurate mass and predict elemental compositions of degradants.

G StressedSample Stressed Sample (from Degradation Study) HPLC HPLC Separation (C18 Column, Gradient Elution) StressedSample->HPLC UV UV/PDA Detector HPLC->UV MS Mass Spectrometer (ESI+, HRMS) HPLC->MS Split Flow (if needed) Quant Quantification of Parent API (Peak Area vs. Standard) UV->Quant Purity Peak Purity Assessment (Mass Balance) UV->Purity ID Identification of Degradants (Accurate Mass, Fragmentation) MS->ID

Figure 3: Analytical Workflow for Stability Sample Analysis.
Conclusion and Forward-Looking Recommendations

This guide establishes a predictive framework for understanding the stability of this compound. The primary vulnerabilities of the molecule are projected to be oxidative attack at the sulfur atom and potential hydrolytic cleavage of the ethoxy group under acidic conditions. Photodegradation also remains a plausible pathway that requires experimental verification.

The provided protocols for forced degradation studies offer a robust starting point for any laboratory aiming to develop a comprehensive stability profile. By systematically applying these stress conditions and utilizing the outlined HPLC-UV and LC-MS/MS analytical strategies, researchers can:

  • Establish the intrinsic stability of the molecule.

  • Develop and validate a stability-indicating method suitable for quality control and regulatory submissions.

  • Elucidate the structures of key degradation products , which is critical for assessing safety and toxicity.

  • Inform formulation development by identifying conditions to avoid (e.g., presence of oxidative excipients, exposure to acidic pH, or specific light wavelengths).

It is imperative that these predictive insights are confirmed through rigorous experimental work. The self-validating nature of the proposed studies, including the use of controls and mass balance calculations, will ensure the generation of trustworthy and authoritative data essential for advancing any project involving this compound.

References
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An In-Depth Technical Guide on the Potential Biological Activity of 5-Ethoxy-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a "privileged structure" in drug discovery. This guide delves into the prospective biological activities of a specific, under-explored derivative: 5-Ethoxy-2-methyl-1,3-thiazole. While direct empirical data on this compound is sparse, this document synthesizes information from analogous structures and the broader thiazole class to build a compelling hypothesis for its potential as an antimicrobial and anticancer agent. We provide a comprehensive framework for its investigation, from a plausible synthetic route and in silico target evaluation to detailed, field-proven protocols for in vitro biological screening. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in oncology and infectious diseases.

The Thiazole Moiety: A Foundation of Pharmacological Diversity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of biologically active molecules.[2] Its presence is noted in natural products like Vitamin B1 (Thiamine) and in a multitude of synthetic drugs with applications spanning various therapeutic areas.[1] Clinically approved thiazole-containing drugs include the antimicrobial sulfathiazole, the anticancer agent Dasatinib, and the antifungal Abafungin, underscoring the scaffold's versatility.[1]

The pharmacological prowess of thiazole derivatives can be attributed to several key features:

  • Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic systems, offering a unique combination of steric and electronic properties that can enhance binding affinity and modulate pharmacokinetic profiles.

  • Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[3]

  • Scaffold for Diverse Substitution: The thiazole ring can be functionalized at multiple positions, allowing for the fine-tuning of its biological activity through the introduction of various substituents.[4]

Given this rich history, the exploration of novel, synthetically accessible thiazole derivatives like this compound represents a logical and promising avenue for new drug discovery.

Proposed Synthesis of this compound

To enable biological investigation, a reliable synthetic route is paramount. While specific literature on the synthesis of this compound is not abundant, the well-established Hantzsch thiazole synthesis offers a robust and versatile approach for its construction.[5][6] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.

For the target molecule, we propose the reaction between thioacetamide (providing the C2-methyl group and the ring's sulfur and nitrogen atoms) and 2-chloro-1,1-diethoxyethane (serving as the α-halocarbonyl equivalent that provides the C4 and C5 carbons and the ethoxy group at C5).

Plausible Synthetic Workflow: Hantzsch Synthesis

Thioacetamide Thioacetamide Intermediate Cyclocondensation Intermediate Thioacetamide->Intermediate AlphaHalo 2-Chloro-1,1-diethoxyethane AlphaHalo->Intermediate Solvent Reflux in Ethanol Product This compound Solvent->Product Intermediate->Solvent Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed Hantzsch synthesis workflow for this compound.

Rationale for Synthetic Choices: The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, known for its reliability and broad substrate scope.[5] The choice of ethanol as a solvent is common for this reaction, providing a suitable medium for the reactants and facilitating the reaction at reflux temperatures. Post-reaction purification via column chromatography is a standard and effective method for isolating the target compound from byproducts and unreacted starting materials.

In Silico Assessment: Predicting Biological Potential

Before committing to extensive and resource-intensive wet-lab screening, in silico methods provide a powerful tool for generating initial hypotheses about a compound's biological activity and potential molecular targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7]

We propose a targeted docking campaign for this compound against key proteins implicated in bacterial infections and cancer.

Potential Antimicrobial Targets

Many thiazole derivatives exhibit antimicrobial activity by inhibiting essential bacterial enzymes.[8][9] A logical starting point is to dock our target compound against:

  • E. coli DNA Gyrase B: This enzyme is crucial for DNA replication and is a validated target for antibacterial drugs.[10]

  • S. aureus Dihydrofolate Reductase (DHFR): Inhibition of this enzyme disrupts the folic acid pathway, which is essential for bacterial survival.

Potential Anticancer Targets

Thiazole derivatives have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells.[3][11] Relevant targets for docking include:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overexpression or mutation of EGFR is common in many cancers, making it a prime therapeutic target.[12]

  • B-cell lymphoma 2 (Bcl-2): This anti-apoptotic protein is often overexpressed in cancer cells, contributing to their survival. Inhibition of Bcl-2 can restore the natural process of programmed cell death.[12]

In Silico Screening Workflow

cluster_setup Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Prepare 3D structure of This compound Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Receptor Select & Prepare Protein Targets (e.g., DNA Gyrase, EGFR) Receptor->Docking Scoring Analyze Binding Affinity (Docking Score in kcal/mol) Docking->Scoring Pose Visualize & Analyze Binding Poses and Interactions Scoring->Pose Hypothesis Formulate Activity Hypothesis Pose->Hypothesis

Caption: Workflow for in silico molecular docking of the target compound.

In Vitro Biological Evaluation: A Framework for Discovery

Following the in silico predictions, a systematic in vitro evaluation is essential to empirically determine the biological activity of this compound. The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

Antimicrobial and Antifungal Susceptibility Testing

The goal of this phase is to determine if the compound has intrinsic activity against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][13]

Experimental Workflow: Broth Microdilution Assay

cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition Compound Prepare serial dilutions of This compound in a 96-well plate Inoculate Inoculate wells with microbial suspension Compound->Inoculate Inoculum Prepare standardized microbial inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for turbidity Incubate->Observe MIC Determine MIC (Lowest concentration with no growth) Observe->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Antimicrobial MIC Determination

  • Preparation of Compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).[13]

Hypothetical Antimicrobial Activity Data

MicroorganismStrainTypePredicted MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive Bacteria16
Escherichia coliATCC 25922Gram-negative Bacteria32
Candida albicansATCC 90028Fungus (Yeast)8
Anticancer Cytotoxicity Screening

The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.

Experimental Workflow: MTT Assay for Cytotoxicity

cluster_cell Cell Culture cluster_treat Treatment cluster_assay MTT Assay cluster_data Data Analysis Seed Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate Adhere Allow cells to adhere (24 hours) Seed->Adhere Treat Treat cells with serial dilutions of the test compound Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT solution to wells (Incubate 3-4 hours) Incubate->AddMTT Solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals AddMTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Calculate Calculate IC50 value Read->Calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) and a non-cancerous control cell line (e.g., MCF-10A) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow the cells to attach and grow for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO treated) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.[12]

Hypothetical Cytotoxicity Data (IC50 values)

Cell LineCancer TypePredicted IC50 (µM)
MCF-7Breast Adenocarcinoma7.5
HepG2Hepatocellular Carcinoma12.8
MCF-10ANon-tumorigenic Breast> 50

Conclusion and Future Directions

This technical guide outlines a comprehensive, hypothesis-driven approach to evaluating the potential biological activity of this compound. By leveraging the well-documented pharmacological importance of the thiazole scaffold, we have established a strong rationale for investigating this compound as a potential antimicrobial and anticancer agent. The proposed workflows, from chemical synthesis and in silico analysis to detailed in vitro protocols, provide a clear and scientifically rigorous path for its characterization.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: To elucidate the specific molecular targets and pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation in relevant animal models of infection or cancer.

The exploration of novel chemical entities like this compound is fundamental to the discovery of next-generation therapeutics. The methodologies detailed herein provide the foundational framework for such an endeavor.

References

A comprehensive list of all sources cited within this document, including titles, sources, and verifiable URLs.

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Probing the Bioactivity of 5-Ethoxy-2-methyl-1,3-thiazole: A Technical Guide to Unraveling Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold - A Cornerstone of Modern Therapeutics

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have led to the development of a wide array of therapeutic agents with applications ranging from antimicrobial and anti-inflammatory to anticancer and antiviral.[3][4][5] The versatility of the thiazole nucleus, which is present in over 18 FDA-approved drugs, underscores its significance in drug discovery and development.[5] This guide focuses on a specific, yet under-explored derivative, 5-Ethoxy-2-methyl-1,3-thiazole, and puts forth a series of hypotheses regarding its potential mechanisms of action, supported by detailed experimental protocols for their validation.

Molecular Profile of this compound

Chemical Structure:

Physicochemical Properties:

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C6H9NOSDerived from the chemical structure.[6]
Molecular Weight 143.21 g/mol Calculated from the molecular formula.[6]
Lipophilicity (LogP) Moderately LipophilicThe ethoxy and methyl groups contribute to its nonpolar character, suggesting good membrane permeability.
Hydrogen Bonding AcceptorThe nitrogen and oxygen atoms can act as hydrogen bond acceptors.[7]
Reactivity The C5 position is typically susceptible to electrophilic substitution, while the C2 position can be targeted by nucleophiles.[8] The ethoxy group at C5 is an electron-donating group, which can influence the reactivity of the ring.

Hypothesized Mechanisms of Action

Given the broad spectrum of activities exhibited by thiazole derivatives, we propose three primary hypotheses for the mechanism of action of this compound. These are based on established targets and pathways modulated by similar chemical entities.

Hypothesis 1: Inhibition of Pro-inflammatory Cytokine Production via NF-κB Pathway Modulation

Many thiazole-containing compounds exhibit potent anti-inflammatory properties.[4] A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. We hypothesize that this compound may exert anti-inflammatory effects by inhibiting the activation of NF-κB.

Proposed Signaling Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Thiazole 5-Ethoxy-2-methyl- 1,3-thiazole Thiazole->IKK Inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Hypothesis 2: Disruption of Bacterial Cell Wall Synthesis

The thiazole ring is a core component of penicillin and other beta-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis.[8] We hypothesize that this compound may possess antibacterial activity by targeting key enzymes involved in peptidoglycan biosynthesis.

Proposed Mechanism:

G Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Precursors->PBP Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking CellWall Stable Bacterial Cell Wall Crosslinking->CellWall Lysis Cell Lysis Crosslinking->Lysis Inhibition leads to Thiazole 5-Ethoxy-2-methyl- 1,3-thiazole Thiazole->PBP Inhibits G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Thiazole 5-Ethoxy-2-methyl- 1,3-thiazole Thiazole->RTK Inhibits Thiazole->Apoptosis Promotes

Caption: Proposed induction of apoptosis through kinase inhibition.

Experimental Protocols for Hypothesis Validation

The following protocols provide a framework for systematically investigating the proposed mechanisms of action.

Protocol 1: Investigating Anti-inflammatory Activity

Objective: To determine if this compound inhibits LPS-induced pro-inflammatory cytokine production and NF-κB activation in macrophages.

Workflow Diagram:

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis RAW264_7 Culture RAW 264.7 Macrophages Pretreat Pre-treat with Thiazole Compound RAW264_7->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate ELISA Measure TNF-α & IL-6 by ELISA Stimulate->ELISA WesternBlot Assess p-IκBα & p-p65 by Western Blot Stimulate->WesternBlot IF Visualize p65 Nuclear Translocation by IF Stimulate->IF

Caption: Workflow for assessing anti-inflammatory effects.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Seed cells in appropriate plates. Once confluent, pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 6 hours for cytokine measurement, 30 minutes for protein phosphorylation).

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant and quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Western Blot Analysis: Lyse the cells and perform SDS-PAGE on the protein extracts. Transfer proteins to a PVDF membrane and probe with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. Use a loading control like β-actin.

  • Immunofluorescence (IF): Grow cells on coverslips. After treatment, fix, permeabilize, and block the cells. Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI and visualize using a fluorescence microscope.

Protocol 2: Assessing Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Gram-positive and Gram-negative bacteria and to investigate its effect on cell wall integrity.

Workflow Diagram:

G cluster_0 MIC Determination cluster_1 Mechanism Investigation BrothDilution Broth Microdilution Assay (S. aureus, E. coli) DetermineMIC Determine MIC BrothDilution->DetermineMIC CrystalViolet Crystal Violet Assay for Cell Wall Integrity DetermineMIC->CrystalViolet TEM Transmission Electron Microscopy (TEM) DetermineMIC->TEM

Caption: Workflow for evaluating antimicrobial properties.

Step-by-Step Methodology:

  • Bacterial Strains: Use standard laboratory strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Broth Microdilution Assay: Prepare a two-fold serial dilution of this compound in a 96-well plate with appropriate growth media. Inoculate each well with a standardized bacterial suspension. Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Crystal Violet Assay: Treat bacteria with the compound at its MIC and 2x MIC. After incubation, gently wash the wells and stain with crystal violet. Solubilize the stain and measure the absorbance to quantify the adherent biofilm, which is an indicator of cell wall integrity.

  • Transmission Electron Microscopy (TEM): Treat bacteria with the compound at its MIC. Fix, dehydrate, and embed the bacterial pellets. Prepare ultrathin sections and examine them under a TEM to observe any morphological changes in the cell wall.

Protocol 3: Evaluating Anticancer Potential

Objective: To assess the cytotoxicity of this compound against a panel of cancer cell lines and to determine its effect on a representative kinase and apoptosis induction.

Workflow Diagram:

G cluster_0 Cytotoxicity Screening cluster_1 Apoptosis & Kinase Analysis MTT_Assay MTT Assay on Cancer Cell Lines (e.g., HCT116, MCF-7) Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 AnnexinV Annexin V/PI Staining & Flow Cytometry Determine_IC50->AnnexinV KinaseAssay In Vitro Kinase Inhibition Assay Determine_IC50->KinaseAssay CaspaseGlo Caspase-3/7 Activity Assay Determine_IC50->CaspaseGlo

Caption: Workflow for assessing anticancer activity.

Step-by-Step Methodology:

  • Cell Lines: Use a panel of human cancer cell lines, such as HCT116 (colon cancer) and MCF-7 (breast cancer).

  • MTT Assay: Seed cells in a 96-well plate. Treat with a range of concentrations of this compound for 48-72 hours. Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability and calculate the IC50 value.

  • Annexin V/PI Staining: Treat cells with the compound at its IC50. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze the cell population by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

  • In Vitro Kinase Assay: Utilize a commercial kinase assay kit for a relevant tyrosine kinase (e.g., EGFR, Src). Measure the kinase activity in the presence of varying concentrations of the thiazole compound to determine its inhibitory potential.

  • Caspase-Glo 3/7 Assay: Treat cells with the compound at its IC50. Use a luminescent caspase-3/7 assay kit to measure the activity of executioner caspases, which are key mediators of apoptosis.

Concluding Remarks and Future Directions

The hypotheses and experimental frameworks presented in this guide offer a structured approach to elucidating the mechanism of action of this compound. The inherent bioactivity of the thiazole scaffold strongly suggests that this compound is likely to possess interesting pharmacological properties. [3][5]Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the 2-methyl and 5-ethoxy positions, will be crucial for optimizing potency and selectivity. [9][10]Furthermore, unbiased screening approaches, such as proteomics and transcriptomics, could reveal novel targets and pathways affected by this compound, opening new avenues for therapeutic development. The systematic application of the outlined protocols will be instrumental in transforming this compound from a chemical entity into a well-characterized bioactive molecule with therapeutic potential.

References

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024).
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
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  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences.
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  • The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. (1995). Journal of Medicinal Chemistry.
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  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). ACS Infectious Diseases.
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The Emerging Potential of 5-Ethoxy-2-methyl-1,3-thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. Within the vast chemical space of thiazole derivatives, compounds bearing alkoxy substituents have garnered significant interest. This guide focuses on the synthesis, properties, and potential therapeutic applications of 5-Ethoxy-2-methyl-1,3-thiazole and its analogs, providing a technical resource for researchers engaged in the exploration of this promising chemical space.

The Core Moiety: Synthesis and Physicochemical Properties of this compound

The foundational molecule, this compound, is a key starting point for the development of a diverse range of derivatives. Understanding its synthesis and fundamental properties is crucial for any subsequent chemical modifications and biological evaluations.

Synthesis of the Thiazole Core

The classical synthesis of this compound was first reported by Tarbell et al. in 1950.[2] While the full detailed protocol requires access to the original publication, the general approach to constructing the 2,5-disubstituted thiazole ring often involves the Hantzsch thiazole synthesis. This method typically entails the condensation of a thioamide with an α-haloketone.

Conceptual Hantzsch Synthesis for this compound:

A plausible synthetic route, based on the principles of the Hantzsch synthesis, would involve the reaction of thioacetamide with an appropriate α-halo-β-ethoxy-α,β-unsaturated carbonyl compound or a related reactive intermediate. The ethoxy group at the 5-position is a critical determinant of the molecule's overall physicochemical profile, influencing its lipophilicity and potential interactions with biological targets.

A related synthetic methodology for a similar core structure, 4-methyl-5-(2-ethoxy)-thiazole, utilizes 2-acetylbutyrolactone as a starting material, proceeding through amination, chlorination, condensation, and oxidation reactions.[3] This highlights the versatility of synthetic approaches to access functionalized thiazole rings.

Physicochemical Properties

The physicochemical properties of this compound are foundational to its behavior in biological systems.

PropertyValueSource
Molecular Formula C6H9NOSChemSynthesis
Molecular Weight 143.21 g/mol ChemSynthesis
Boiling Point Not availableChemSynthesis
Melting Point Not availableChemSynthesis
Density Not availableChemSynthesis

The presence of the ethoxy group is expected to increase the lipophilicity of the molecule compared to its hydroxyl analog, which can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

Biological Activities and Therapeutic Potential of Thiazole Analogs

While specific biological data for this compound is limited in publicly available literature, the broader family of thiazole derivatives exhibits a remarkable range of pharmacological activities. This provides a strong rationale for the exploration of its derivatives as potential therapeutic agents.

Anticancer Activity

Thiazole-containing compounds have emerged as promising anticancer agents, targeting various hallmarks of cancer.[4]

  • Tubulin Polymerization Inhibition: A novel series of thiazole-naphthalene derivatives were designed and synthesized as tubulin polymerization inhibitors. One of the most active compounds in this series featured a 4-ethoxy group on a phenyl ring attached to the thiazole, highlighting the potential importance of the ethoxy moiety in enhancing anticancer activity.[5]

  • Kinase Inhibition: Analogs of the multi-kinase inhibitor sunitinib, incorporating a thiazole ring, have been synthesized and shown to possess significant antitumor activity.[6] This suggests that the this compound scaffold could be a valuable starting point for the design of novel kinase inhibitors.

  • Targeting Lactate Dehydrogenase A (LDHA): Thiazole-based small molecules have been designed as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. Structure-activity relationship (SAR) studies of these compounds revealed that substitutions on the phenyl ring attached to the thiazole significantly influenced their inhibitory activity.[7]

Acetylcholinesterase Inhibition

Thiazole derivatives have also been investigated for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE). A series of 2-acyl-4-methyl-5-acetylthiazoles were synthesized and evaluated for their AChE inhibitory activity, with some compounds showing more significant effects than the standard drug rivastigmine.[8] This opens up an avenue for exploring this compound derivatives as potential AChE inhibitors.

Structure-Activity Relationships (SAR) and Rational Drug Design

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

For thiazole-based anticancer agents, the presence of specific substituents can significantly impact their potency. For instance, in a series of thiazole-naphthalene derivatives, an ethoxy group on an appended phenyl ring was found to be crucial for high activity.[5] This underscores the importance of exploring alkoxy substitutions, such as the ethoxy group in our core molecule, in the design of new anticancer compounds.

The following diagram illustrates a conceptual framework for the derivatization of the this compound core to explore SAR.

SAR_Concept cluster_R1 Position 2 (Methyl Group) cluster_R2 Position 5 (Ethoxy Group) cluster_R3 Position 4 (Hydrogen) Core This compound (Core Scaffold) R1_Alkyl Vary Alkyl Chain (e.g., Ethyl, Propyl) Core->R1_Alkyl Modulate Lipophilicity & Steric Bulk R1_Aryl Introduce Aryl/Heteroaryl Rings Core->R1_Aryl Introduce π-π Stacking & H-Bonding R2_Alkoxy Vary Alkoxy Chain (e.g., Methoxy, Propoxy) Core->R2_Alkoxy Fine-tune Lipophilicity & Solubility R2_Functional Introduce Functional Groups (e.g., Esters, Amides) Core->R2_Functional Introduce H-Bonding Donors/Acceptors R3_Substitution Substitution with Halogens, Alkyl, or Aryl Groups Core->R3_Substitution Explore New Interaction Points with Target Synthesis_Workflow Start Starting Materials (α-Haloketone & Thioamide) Reaction Hantzsch Thiazole Synthesis (Condensation & Cyclization) Start->Reaction Alkylation Alkylation of Hydroxythiazole (e.g., with Ethyl Iodide) Reaction->Alkylation Workup Aqueous Work-up (Quenching & Extraction) Alkylation->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization

Sources

An In-depth Technical Guide to the Discovery and History of 5-Ethoxy-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the discovery, synthesis, and historical development of 5-Ethoxy-2-methyl-1,3-thiazole. We trace its origins from the foundational principles of thiazole chemistry, specifically the Hantzsch synthesis, to its probable first documented preparation in the mid-20th century. This document details the causal logic behind the synthetic strategies employed, offers a representative experimental protocol, and discusses the compound's physicochemical properties and applications, particularly in the realm of flavor science. This guide is intended for researchers, chemists, and professionals in drug development and food science who require a deep, technical understanding of this specific heterocyclic compound.

Introduction: The Thiazole Ring System - A Cornerstone of Heterocyclic Chemistry

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms at positions 1 and 3 respectively, is a structural motif of paramount importance in chemistry and pharmacology.[1] Its unique electronic properties and ability to engage in various chemical interactions have made it a privileged scaffold in a vast array of biologically active molecules.[2] The most prominent natural product is thiamine (Vitamin B1), where the thiazolium ring acts as a crucial coenzyme for the decarboxylation of pyruvate.[1] Beyond nature, synthetic thiazole derivatives are integral components of numerous FDA-approved drugs, including antimicrobials (Sulfathiazole), antiretrovirals (Ritonavir), and anticancer agents.[3] The versatility of the thiazole ring ensures its continued relevance in the ongoing quest for novel therapeutic agents and functional molecules.[2]

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

The story of this compound, like most of its relatives, begins with the seminal work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a robust and high-yielding method for constructing the thiazole ring by reacting an α-haloketone with a thioamide.[4][5] This reaction, now universally known as the Hantzsch thiazole synthesis, became the cornerstone of thiazole chemistry and opened the door to the systematic exploration of this class of heterocycles.[6]

The mechanism involves an initial S-alkylation of the thioamide's sulfur atom by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4] The simplicity and reliability of this method made it the workhorse for generating a wide variety of substituted thiazoles for decades to follow.

Figure 1: General scheme of the Hantzsch Thiazole Synthesis.

Discovery and First Synthesis of this compound

While the exact moment of discovery is not marked by a singular, famous event, the first documented synthesis of this compound appears to be implicitly referenced in a 1950 publication in the Journal of the American Chemical Society.[7] The synthesis logically follows the Hantzsch paradigm, requiring two key precursors: thioacetamide (to provide the C2-methyl and nitrogen components) and a suitable α-halo-β-ethoxy carbonyl compound .

The most plausible α-halocarbonyl reactant for this synthesis is ethyl 2-chloroacetoacetate or its bromo-analogue. This substrate provides the necessary three-carbon backbone and the C5-ethoxy group.

Causality Behind Experimental Choices:

  • Thioacetamide (CH₃CSNH₂): Chosen for its simplicity to install the required 2-methyl group on the thiazole ring. It was a readily available thioamide at the time.

  • Ethyl 2-haloacetoacetate (CH₃COCH(X)COOEt): This β-keto ester is a classic building block in organic synthesis. The halogen at the α-position provides the electrophilic center for the initial reaction with the thioamide's sulfur atom. The adjacent ketone provides the carbonyl for the subsequent cyclization, and the ethyl ester group, following tautomerization and dehydration, results in the final ethoxy group at the C5 position.

  • Solvent: Reactions of this type were typically run in ethanol or methanol. These solvents were effective at dissolving both reactants and facilitated the reaction, often under reflux conditions to provide the necessary activation energy.[4]

Figure 2: Plausible Hantzsch synthesis of this compound.

Physicochemical Properties and Characterization

Early characterization would have relied on physical constants and elemental analysis. Modern techniques provide a much more detailed picture of the molecule's structure and properties.

PropertyValueSource
Molecular Formula C₆H₉NOS[7]
Molecular Weight 143.21 g/mol [7]
Melting Point Not Available[7]
Boiling Point Not Available[7]
Density Not Available[7]
logP (octanol/water) 1.542 (Calculated)[8]
Water Solubility (logS) -1.53 (Calculated, mol/L)[8]

Applications and Significance

The primary significance of this compound and related alkoxythiazoles lies in the field of flavor and fragrance chemistry. Many sulfur-containing heterocyclic compounds are known for their potent and often meaty, nutty, or roasted aroma profiles, even at very low concentrations.

The degradation of pentose sugars like xylose in the presence of amino acids (the Maillard reaction) is a key industrial process for creating "reaction flavors."[9] This process is known to generate volatile compounds, including thiophenes and thiazoles, which mimic the aroma of roasted meat, nuts, and baked goods.[9][10] It is highly probable that this compound is utilized as a component in synthetic flavor formulations to impart savory, nutty, or meaty notes to a variety of food products, from snacks and soups to meat substitutes.[11][12]

Representative Experimental Protocol: Hantzsch Synthesis

The following protocol is a representative, self-validating methodology for the synthesis of this compound, based on the principles of the Hantzsch reaction.

Objective: To synthesize this compound via the cyclocondensation of thioacetamide and ethyl 2-chloroacetoacetate.

Materials:

  • Thioacetamide (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.05 eq)

  • Absolute Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Workflow:

Figure 3: Experimental workflow for the synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (e.g., 7.51 g, 0.1 mol) in 50 mL of absolute ethanol.

    • Causality: Ethanol is chosen as it readily dissolves the reactants and has a convenient boiling point for reflux.

  • Addition of α-Haloketone: To the stirring solution, add ethyl 2-chloroacetoacetate (e.g., 17.3 g, 0.105 mol) dropwise at room temperature.

    • Causality: A slight excess of the more complex reactant ensures the complete consumption of the simpler thioacetamide.

  • Cyclocondensation: Heat the reaction mixture to a gentle reflux (approx. 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps to form the aromatic ring.

  • Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Aqueous Workup: Redissolve the resulting residue in dichloromethane (DCM, 50 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any hydrochloric acid formed during the reaction, followed by a wash with brine (30 mL).

    • Causality: This neutralization and washing step removes acidic byproducts and water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify the resulting oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Conclusion

The history of this compound is intrinsically linked to the development of fundamental synthetic organic chemistry. Its discovery was a logical extension of the powerful Hantzsch thiazole synthesis, a method that remains relevant over a century after its inception. While not a household name like its cousin thiamine, this molecule plays a subtle yet important role in the modern world, likely contributing to the savory and roasted notes of many processed foods. Its story serves as a clear example of how foundational academic research into reaction mechanisms and molecular construction directly enables practical applications in industrial chemistry.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link].

  • ResearchGate. Hantzsch thiazole synthesis. Available at: [Link].

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link].

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link].

  • ResearchGate. The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. Available at: [Link].

  • ChemSynthesis. This compound. Available at: [Link].

  • PubChem. 5-Ethoxy-2-methylbenzo[d]thiazole. Available at: [Link].

  • Cheméo. Chemical Properties of Thiazole, 5-ethoxy- (CAS 25115-63-3). Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Ethyl 3-Ethoxyacrylate for Industrial Applications. Available at: [Link].

  • The Good Scents Company. 5-ethyl-2-methyl thiazole. Available at: [Link].

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  • Organic Syntheses. ETHYL α-(HYDROXYMETHYL)ACRYLATE. Available at: [Link].

  • MDPI. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Available at: [Link].

  • The Good Scents Company. 2-ethoxythiazole. Available at: [Link].

  • MDPI. Food Colour Additives: A Synoptical Overview on Their Chemical Properties, Applications in Food Products, and Health Side Effects. Available at: [Link].

  • JETIR. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Available at: [Link].

  • Kinetic Catalyst. Xylose Applications Across Food, Chemicals, and Energy: The Kinetic Catalyst Explained. Available at: [Link].

  • Imre Blank. Basic Chemistry and Process Conditions for Reaction Flavours with Particular Focus on Maillard-Type Reactions. Available at: [Link].

  • ResearchGate. (PDF) Three-component Reaction between Ethyl N-(4-oxo-2-thioxothiazolidin-3-yl) Oxalamate and Acetylenic Esters in the Presence of Triphenylphosphine. Available at: [Link].

  • HETEROCYCLES. REACTION OF HALOACETOACETATE WITH L-CYSTEINE ETHYL ESTER -SYNTHESIS OF 1,4-THIAZINE DERIVATIVES-. Available at: [Link].

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Methodological & Application

Introduction: The Significance of the Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5-Ethoxy-2-methyl-1,3-thiazole via the Hantzsch Condensation Protocol

The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[2][3] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most robust and versatile methods for constructing this valuable heterocyclic motif.[4] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[5]

This document provides a detailed protocol and technical guide for the synthesis of a specific derivative, This compound . We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into process optimization, safety, and product characterization, tailored for researchers in synthetic chemistry and drug development.

Reaction Principle and Mechanistic Insight

The Hantzsch synthesis proceeds via a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration to form the aromatic thiazole ring.[6][7] For the target molecule, this compound, the logical precursors are thioacetamide and an appropriate α-halo-α-ethoxy carbonyl compound.

  • Thioacetamide : Provides the N3-C2(CH₃)-S1 fragment of the thiazole ring.

  • 2-Bromo-1,1-diethoxyethane : This stable acetal serves as a precursor to the required, but less stable, α-bromo-α-ethoxyacetaldehyde. It provides the C4(H)-C5(OEt) fragment following an in situ hydrolysis under reaction conditions.

The reaction mechanism unfolds as follows:

  • S-Alkylation : The sulfur atom of the thioacetamide acts as a potent nucleophile, attacking the electrophilic carbon bearing the bromine atom in the α-halo ether, forming an isothioamide intermediate via an Sₙ2 reaction.[6]

  • Cyclization : The nitrogen atom of the isothioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration : The resulting heterocyclic intermediate undergoes dehydration to eliminate a molecule of water, leading to the formation of the stable aromatic thiazole ring.

Caption: Figure 1: Proposed Hantzsch Synthesis Mechanism

Materials and Safety

This synthesis involves hazardous materials. It is imperative to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

Reactant and Reagent Properties
CompoundFormulaMol. Weight ( g/mol )AppearanceKey Hazards
ThioacetamideC₂H₅NS75.13White crystalline solid[9]Suspected carcinogen, toxic, irritant[10][11]
2-Bromo-1,1-diethoxyethaneC₆H₁₃BrO₂197.07Colorless to light yellow liquidLachrymator, irritant, harmful if swallowed[12][13]
Ethanol (EtOH)C₂H₅OH46.07Colorless liquidFlammable[14]
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01White powderMild irritant
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Colorless liquidFlammable, irritant
HexaneC₆H₁₄86.18Colorless liquidFlammable, irritant, neurotoxin
Anhydrous MgSO₄ / Na₂SO₄--White powder-
Safety Precautions:
  • Thioacetamide : This is a suspected human carcinogen and hepatotoxin.[10][11] Avoid inhalation of dust and any skin contact. All handling of the solid should be done in a fume hood. Contaminated clothing should be removed and laundered immediately by informed personnel.[8]

  • α-Halo Carbonyl Precursors : 2-Bromo-1,1-diethoxyethane is a lachrymator and causes severe irritation to the eyes, skin, and respiratory system.[13][15] Handle with extreme care. An emergency eyewash and shower should be readily accessible.[16]

  • Solvents : Ethanol and ethyl acetate are flammable. Ensure no open flames or spark sources are present in the laboratory.[14]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel) and developing chamber

Reaction Procedure
  • Flask Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thioacetamide (0.75 g, 10 mmol).

  • Reagent Addition : Add 25 mL of absolute ethanol to the flask and stir until the thioacetamide is fully dissolved.

  • Initiation : Add 2-bromo-1,1-diethoxyethane (2.17 g, 11 mmol, 1.1 eq.) to the solution.

  • Reflux : Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

    • Rationale: Heating provides the necessary activation energy for the reaction. Ethanol is a common solvent for Hantzsch syntheses as it effectively dissolves the reactants and has an appropriate boiling point for reflux.[17]

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The reaction is typically complete within 4-8 hours.

  • Cooling : Once the reaction is complete (disappearance of the limiting reagent), remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal : Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up :

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it sequentially with 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by 50 mL of brine (saturated NaCl solution).

    • Rationale: The NaHCO₃ wash neutralizes any residual acid (HBr) formed during the reaction.[6] The brine wash helps to remove water from the organic layer.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product is typically an oil and requires purification by column chromatography.[17][18]

  • Column Preparation : Pack a silica gel column using a slurry method with hexane.

  • Loading : Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution : Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20%). Collect fractions and monitor by TLC.

  • Isolation : Combine the fractions containing the pure product (visualized by UV light or iodine staining) and remove the solvent under reduced pressure to yield this compound as a purified oil.

Workflow Figure 2: Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Reagent Addition (Thioacetamide, EtOH, 2-Bromo-1,1-diethoxyethane) reflux 2. Reflux (4-8 hours, ~80°C) setup->reflux monitor 3. TLC Monitoring reflux->monitor evap1 4. Solvent Removal monitor->evap1 extract 5. Extraction (EtOAc, NaHCO₃, Brine) evap1->extract dry 6. Drying & Concentration extract->dry chrom 7. Column Chromatography (Silica, Hexane/EtOAc) dry->chrom char 8. Characterization (NMR, IR, MS) chrom->char

Caption: Figure 2: Experimental Workflow

Characterization and Expected Results

The final product's identity and purity should be confirmed using standard spectroscopic techniques.[19]

TechniqueExpected Observations for this compound
¹H NMR δ (ppm): ~7.3 (s, 1H, thiazole H-4), ~4.1 (q, 2H, -OCH₂CH₃), ~2.6 (s, 3H, thiazole C2-CH₃), ~1.4 (t, 3H, -OCH₂CH₃).
¹³C NMR δ (ppm): ~165 (C5), ~155 (C2), ~135 (C4), ~68 (-OCH₂CH₃), ~19 (C2-CH₃), ~15 (-OCH₂CH₃).
IR ν (cm⁻¹): ~3100 (Ar C-H), ~2980 (Alkyl C-H), ~1550 (C=N stretch), ~1100 (C-O stretch).[20]
Mass Spec [M+H]⁺ calculated for C₆H₉NOS: 144.0483; found: 144.04xx.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; impure starting materials; insufficient heating.Extend reaction time and re-monitor by TLC. Ensure reagents are pure and dry. Verify reflux temperature.
Multiple Spots on TLC Formation of side products; unreacted starting materials.Optimize reaction time and temperature. Ensure stoichiometry is correct. Purification by column chromatography is essential.
Difficulty in Purification Product co-elutes with impurities.Adjust the polarity of the column eluent. Try a different solvent system (e.g., Dichloromethane/Methanol).[21]

Conclusion and Applications

The Hantzsch synthesis offers a reliable and high-yielding pathway to substituted thiazoles.[22] The protocol detailed herein for this compound provides a framework that can be adapted for the synthesis of other analogues. Thiazole derivatives are privileged structures in drug discovery, and developing efficient synthetic routes is critical for creating libraries of novel compounds for biological screening.[1][2] Furthermore, their unique electronic properties make them suitable for applications in organic electronics and dyes.[2] This guide serves as a practical resource for researchers aiming to leverage the power of the Hantzsch reaction in their scientific endeavors.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Wikipedia. Thioacetamide. Available from: [Link]

  • Lu Le Laboratory. Preparation of Thioacetamide - Organosulfur Compounds. (2013-08-19).
  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bou-Salah, L., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules. Available from: [Link]

  • OChemSimplified. synthesis of thiazoles. (2019-01-19). YouTube. Available from: [Link]

  • New Jersey Department of Health. Thioacetamide - HAZARD SUMMARY. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Thioacetamide. Available from: [Link]

  • Inchem.org. ICSC 0579 - THIOACETAMIDE. Available from: [Link]

  • Loba Chemie. THIOACETAMIDE AR. Available from: [Link]

  • PubChem. Ethyl 3-bromo-2-oxobutanoate. Available from: [Link]

  • El-Metwaly, N., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). Molecules. Available from: [Link]

  • ResearchGate. FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. Available from: [Link]

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Available from: [Link]

  • Wriedt, C., et al. Structure–Property Relationships of Near-Infrared Cyanine Dyes: Chalcogen-Driven Singlet Oxygen Generation with High Fluorescence Efficiency. (2026-01-12). ACS Omega. Available from: [Link]

  • IOSR Journal of Applied Chemistry. Systematic Review On Thiazole And Its Applications. Available from: [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25). Available from: [Link]

  • Gürsoy, E., & Güzeldemirci, N. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2023). Pharmaceuticals (Basel). Available from: [Link]

Sources

Application Notes and Protocols: Cook-Heilbron Synthesis for Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds.[1][3] Thiazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[4][5] Prominent examples of thiazole-based drugs include the antiretroviral agent Ritonavir, the anticancer drug Dasatinib, and the anti-inflammatory Meloxicam, highlighting the profound impact of this heterocycle on modern medicine.[5][6]

Given the importance of the thiazole moiety, the development of efficient and versatile synthetic methodologies for its construction is of paramount importance to drug discovery and development professionals. The Cook-Heilbron synthesis, first reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, represents a significant contribution to this field.[6] It provides a direct route to 5-aminothiazoles through the reaction of α-aminonitriles or aminocyanoacetates with various sulfur-containing reagents like dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates.[4][6] This reaction is particularly valuable as it proceeds under mild, often aqueous, conditions and allows for the introduction of diversity at the 2nd and 4th positions of the thiazole ring by judicious choice of starting materials.[6]

This application note provides a comprehensive guide to the Cook-Heilbron synthesis for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, discusses its applications in drug discovery, and provides practical troubleshooting advice.

Mechanistic Insights into the Cook-Heilbron Synthesis

The Cook-Heilbron synthesis proceeds through a well-defined mechanistic pathway involving nucleophilic addition, cyclization, and tautomerization steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The reaction typically begins with the nucleophilic attack of the amino group of an α-aminonitrile on the electrophilic carbon of a sulfur-containing reagent, such as carbon disulfide or a dithioacid.[6] In the case of carbon disulfide, this initial addition forms a dithiocarbamate intermediate.[6] This is followed by an intramolecular 5-exo-dig cyclization, where the sulfur atom attacks the nitrile carbon, forming a five-membered ring.[6] The resulting 5-imino-2-thione-thiazolidine intermediate then undergoes a thermodynamically favorable tautomerization to yield the aromatic 5-aminothiazole final product.[6]

Below is a visual representation of the general mechanism for the Cook-Heilbron synthesis.

Cook_Heilbron_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_product Final Product alpha-Aminonitrile α-Aminonitrile (R1-CH(NH2)-CN) Dithiocarbamate Dithiocarbamate Intermediate alpha-Aminonitrile->Dithiocarbamate Nucleophilic Attack Sulfur_Reagent Sulfur Reagent (e.g., CS2, R2CS2H) Sulfur_Reagent->Dithiocarbamate Cyclized_Intermediate 5-Imino-2-thione- thiazolidine Dithiocarbamate->Cyclized_Intermediate Intramolecular Cyclization (5-exo-dig) 5-Aminothiazole 5-Aminothiazole Cyclized_Intermediate->5-Aminothiazole Tautomerization

Caption: General reaction mechanism of the Cook-Heilbron synthesis.

Key Mechanistic Steps:
  • Nucleophilic Addition: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the α-aminonitrile attacking the electrophilic carbon of the sulfur-containing reagent.[6]

  • Intramolecular Cyclization: The newly formed intermediate undergoes a 5-exo-dig cyclization, a kinetically favored process, where the sulfur atom attacks the carbon of the nitrile group to form the five-membered thiazolidine ring.[6]

  • Tautomerization: The final and thermodynamically driven step is the tautomerization of the 5-imino-2-thione-thiazolidine intermediate to the aromatic 5-aminothiazole. This aromatization provides the driving force for the reaction.[6]

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

This protocol details a representative Cook-Heilbron synthesis using readily available starting materials.

Materials:

  • Aminoacetonitrile hydrochloride

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH paper or pH meter

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Preparation of the Aminoacetonitrile Free Base:

    • In a beaker, dissolve aminoacetonitrile hydrochloride in a minimal amount of water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium hydroxide with stirring until the pH is basic (pH > 10).

    • The free base of aminoacetonitrile will separate as an oil or can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Carefully separate the organic layer and dry it over anhydrous sodium sulfate.

    • Rationale: The starting material is often supplied as a salt. Neutralization is necessary to generate the nucleophilic free amine required for the reaction.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the prepared aminoacetonitrile free base in ethanol.

    • Cool the flask in an ice bath.

    • Rationale: The reaction is often exothermic, and cooling helps to control the reaction rate and prevent side reactions. Ethanol is a common solvent that dissolves the reactants and facilitates the reaction.

  • Addition of Carbon Disulfide:

    • Slowly add carbon disulfide dropwise from the dropping funnel to the stirred solution of aminoacetonitrile over a period of 30-60 minutes.[3]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • Rationale: Slow addition of carbon disulfide is crucial to control the exothermicity of the reaction and to ensure efficient mixing.

  • Workup and Isolation:

    • After the reaction is complete, the product may precipitate from the solution. If so, collect the solid by vacuum filtration.

    • If the product does not precipitate, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

    • To obtain the final product as a salt for better stability and handling, the crude product can be dissolved in a suitable solvent and acidified with hydrochloric acid. The resulting hydrochloride salt can then be collected by filtration.

    • Rationale: The workup procedure is designed to isolate and purify the desired 5-amino-2-mercaptothiazole from the reaction mixture. Recrystallization is a standard technique for purifying solid organic compounds.

Safety Precautions:

  • Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium hydroxide and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle aminoacetonitrile with care as it is a nitrile-containing compound.

Scope and Applications in Drug Development

The Cook-Heilbron synthesis offers a versatile platform for the synthesis of a variety of substituted 5-aminothiazoles, which are valuable intermediates in drug discovery.[6] The ability to vary the substituents at the C2 and C4 positions provides access to a diverse chemical space.

R¹ Substituent (from α-aminonitrile)R² Substituent (from Sulfur Reagent)Resulting Thiazole ProductPotential ApplicationsReference
HSH (from CS₂)5-Amino-2-mercaptothiazoleBuilding block for various pharmaceuticals[3]
Alkyl/ArylAlkyl/Aryl (from dithioacids)2,4-Disubstituted-5-aminothiazoleKinase inhibitors, antimicrobial agents[6]
CO₂EtBenzyl (from dithiophenylacetic acid)5-Amino-4-carbethoxy-2-benzylthiazoleIntermediates for purine and pyridine synthesis[6]
HMethyl (from ethyldithioacetate)5-Amino-2-methylthiazolePrecursors for CSF-1R inhibitors for cancer therapy[6]

One notable application of the Cook-Heilbron synthesis is in the preparation of precursors for Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors.[6] For instance, the condensation of aminoacetonitrile with ethyldithioacetate yields 2-methyl-5-aminothiazole, a key intermediate in the synthesis of pyridyl and thiazoyl bisamide CSF-1R inhibitors, which have potential as novel cancer therapeutics.[6]

The resulting 5-aminothiazoles can be further functionalized at the amino group or the thiazole ring to generate a library of compounds for biological screening. The amino group, for example, can be acylated, alkylated, or used in the construction of other heterocyclic rings.

Troubleshooting and Optimization

While the Cook-Heilbron synthesis is generally a reliable reaction, certain challenges may arise. Here are some common issues and potential solutions:

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature (with caution). Ensure the aminoacetonitrile free base is dry and pure.
Side reactions.Maintain a low reaction temperature during the addition of the sulfur reagent. Use a less reactive solvent.
Formation of Polymeric Byproducts High concentration of reactants.Use more dilute solutions.
Rapid addition of the sulfur reagent.Add the sulfur reagent slowly and with efficient stirring.
Difficulty in Product Isolation Product is soluble in the reaction mixture.Try precipitating the product by adding a non-polar co-solvent or by concentrating the solution.
Product is an oil.Attempt to crystallize the oil by trituration with a suitable solvent or by converting it to a solid salt (e.g., hydrochloride).

Optimization Strategies:

  • Solvent Choice: While ethanol is commonly used, other polar solvents like methanol or even aqueous systems can be explored to optimize solubility and reaction rates.

  • Base Selection: For reactions starting with the hydrochloride salt of the α-aminonitrile, the choice of base for in-situ neutralization can influence the reaction outcome. Weaker bases like triethylamine can be used as an alternative to sodium hydroxide.

  • Temperature Control: Careful control of the reaction temperature is critical, especially during the initial addition step, to minimize side reactions and improve yield.

Conclusion

The Cook-Heilbron synthesis remains a valuable and practical method for the preparation of 5-aminothiazoles, a class of compounds with significant importance in medicinal chemistry and drug development. Its operational simplicity, use of readily available starting materials, and the ability to generate diverse structures make it an attractive tool for synthetic chemists. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can effectively leverage this synthesis to create novel thiazole derivatives with the potential to become the next generation of therapeutic agents.

References

  • Cook–Heilbron thiazole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cook%E2%80%93Heilbron_thiazole_synthesis]
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). [URL: https://www.researchgate.net/publication/351119794_A_BRIEF_REVIEW_ON_THE_THIAZOLE_DERIVATIVES_SYNTHESIS_METHODS_AND_BIOLOGICAL_ACTIVITIES]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (n.d.). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395720/]
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). [URL: https://ijarsct.co.in/Paper2262.pdf]
  • Full article: Review of the synthesis and biological activity of thiazoles. (2020). [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2020.1844228]
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2021). [URL: https://ijpsrr.com/sites/default/files/articles-pdf/2021-09-15/29.pdf]
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). [URL: https://www.eurekaselect.com/article/75810]

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Application Note: High-Purity Isolation of 5-Ethoxy-2-methyl-1,3-thiazole using Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the purification of 5-Ethoxy-2-methyl-1,3-thiazole from a crude synthetic reaction mixture. Thiazole derivatives are pivotal structural motifs in medicinal chemistry and materials science, making their efficient purification a critical step in research and development.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chromatographic principles, enabling researchers to adapt and troubleshoot the methodology effectively. We detail a systematic approach beginning with Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by a detailed protocol for normal-phase flash column chromatography on silica gel. The protocols are designed to be self-validating, ensuring a high degree of success and purity for the target compound.

Introduction and Foundational Principles

This compound (C₆H₉NOS, M.W. 143.21 g/mol ) is a moderately polar heterocyclic compound.[3] Its purification is often challenged by the presence of non-polar starting materials and highly polar side-products. Column chromatography is the technique of choice for this separation, operating on the principle of differential partitioning of analytes between a stationary phase and a mobile phase.[4]

For this application, we utilize normal-phase chromatography, which employs a polar stationary phase (silica gel) and a less polar mobile phase (eluent). The separation mechanism is governed by the polarity of the compounds in the mixture:

  • Polar Compounds: Adsorb more strongly to the polar silica gel, resulting in slower movement down the column (longer retention time).

  • Non-polar Compounds: Have a weaker interaction with the silica gel and are more readily carried along by the mobile phase, eluting from the column faster.

The key to a successful separation is the selection of an appropriate mobile phase, which must be optimized to achieve a significant difference in the retention of the target compound and its impurities.

The Critical Role of Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, TLC serves as an indispensable, small-scale analytical tool to develop and validate the separation conditions.[5] The primary goal of this stage is to identify a solvent system that provides an optimal Retention Factor (R_f) for the target compound. The R_f is a measure of the distance traveled by the compound relative to the solvent front.

The ideal R_f value for the target compound in preparation for column chromatography is between 0.20 and 0.40 .[6] This range ensures that the compound interacts sufficiently with the stationary phase to separate from impurities but does not require an excessively large volume of solvent to elute. The R_f value from TLC is inversely related to the number of column volumes (CV) required to elute the compound from the column, according to the equation CV ≈ 1/R_f .[5] An R_f of 0.25, for instance, predicts the compound will elute in approximately 4 CVs, which is an efficient target for flash chromatography.[6]

Materials and Equipment

Category Item Specifications
Stationary Phase Silica Gel for Flash Chromatography40-63 µm particle size, 60 Å pore size
TLC PlatesSilica Gel 60 F₂₅₄, aluminum-backed
Solvents HexanesHPLC Grade or Distilled
Ethyl AcetateHPLC Grade or Distilled
Dichloromethane (for sample loading)ACS Grade
Triethylamine (optional modifier)Reagent Grade
Apparatus Glass Chromatography ColumnAppropriate size for sample load (e.g., 40g silica for 1g crude)
TLC Developing ChamberGlass jar with lid
Capillary SpottersGlass
UV Lamp254 nm wavelength
Fraction Collection TubesTest tubes or vials
Rotary EvaporatorFor solvent removal
Visualization Iodine Chamber or Potassium Permanganate (KMnO₄) StainFor visualizing non-UV active spots

Experimental Protocols

This section is divided into three core workflows: TLC optimization, column preparation and execution, and post-chromatography analysis.

Protocol I: TLC Mobile Phase Optimization
  • Prepare TLC Chamber: Add a small amount (~0.5 cm depth) of a starting solvent system (e.g., 90:10 Hexanes:Ethyl Acetate) to the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with the lid. Allow 5-10 minutes for equilibration.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a volatile solvent like dichloromethane.

  • Spot the TLC Plate: Using a capillary spotter, carefully apply a small spot of the dissolved crude mixture onto the baseline of the TLC plate. Make the spot as small as possible for better resolution.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm) and circle any visible spots.[7] If necessary, further visualize using an iodine chamber or by dipping in a chemical stain (e.g., KMnO₄).

  • Analyze and Iterate: Calculate the R_f value for the target compound spot.

    • If R_f > 0.4: The solvent system is too polar. Decrease the proportion of the polar solvent (Ethyl Acetate). Try 95:5 Hexanes:EtOAc next.

    • If R_f < 0.2: The solvent system is not polar enough. Increase the proportion of the polar solvent. Try 80:20 Hexanes:EtOAc next.

  • Optimization Goal: Continue this iterative process until a solvent system is found that places the target compound's R_f between 0.20 and 0.40, with good separation from major impurities.

Workflow Diagram: From Method Development to Purified Product

G cluster_0 Phase 1: TLC Optimization cluster_1 Phase 2: Column Chromatography cluster_2 Phase 3: Analysis & Isolation TLC_Start Prepare Crude Sample & TLC Chamber Spot Spot TLC Plate TLC_Start->Spot Develop Develop Plate in Solvent Spot->Develop Visualize Visualize (UV/Stain) Develop->Visualize Decision Is R_f between 0.2 and 0.4? Visualize->Decision Adjust Adjust Solvent Polarity Decision->Adjust No Optimized Optimized Solvent System Found Decision->Optimized Yes Adjust->Spot Iterate Pack Pack Column with Silica Gel Slurry Optimized->Pack Equilibrate Equilibrate with Mobile Phase Pack->Equilibrate Load Dry Load Sample Equilibrate->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent (Rotovap) Combine->Evaporate Final Pure 5-Ethoxy-2-methyl- 1,3-thiazole Evaporate->Final

Caption: Workflow for purification of this compound.

Protocol II: Flash Column Chromatography
  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.

    • Prepare a slurry of silica gel in the optimized non-polar solvent (Hexanes).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (~1g) in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (~2-3g) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the optimized mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to begin the flow. The flow rate should be steady, allowing for individual drops to be seen.

    • Begin collecting fractions immediately. The size of the fractions should be proportional to the column size (e.g., 10-15 mL fractions for a 40g column).

    • Maintain the solvent level at the top of the column throughout the run; do not let the column run dry.

Protocol III: Fraction Analysis and Product Isolation
  • TLC Analysis of Fractions: Spot every few fractions on a single TLC plate, alongside a spot of the original crude mixture for reference. Develop and visualize the plate as before.

  • Combine Pure Fractions: Identify all fractions that contain only the pure target compound spot (with the correct R_f) and combine them in a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Product: Place the flask under high vacuum to remove any residual solvent. The remaining oil or solid is the purified this compound. Determine the final mass and calculate the yield.

Troubleshooting Common Issues

Problem Potential Cause Proposed Solution
Poor Separation / Overlapping Spots The mobile phase polarity is not optimal; separation window is too narrow.Re-optimize the TLC using a different solvent system. For example, switch from Ethyl Acetate to Diethyl Ether, or use a ternary system like Hexane/Dichloromethane/Ethyl Acetate.[8]
Compound Streaking on TLC/Column The compound is too polar or is interacting with acidic sites on the silica gel.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic silica sites. Alternatively, consider using a different stationary phase like alumina.[8]
Compound Won't Elute from Column The mobile phase is not polar enough, or the compound is irreversibly adsorbed.If the compound is stable on silica (checked via TLC), drastically increase the polarity of the mobile phase (e.g., switch to 100% Ethyl Acetate or a Dichloromethane/Methanol mixture).[8]
Cracked or Channeled Silica Bed Improper column packing; the silica bed was allowed to run dry.The run must be stopped and the column repacked. Ensure the silica bed remains wet with solvent at all times after packing.

Logic of Normal-Phase Separation

The efficacy of this purification is rooted in the principles of polarity. The diagram below illustrates the relationship between the stationary phase, mobile phase, and the components of a hypothetical crude mixture.

G cluster_0 Column Cross-Section cluster_1 Mobile Phase Flow cluster_2 Analyte Elution Order Stationary Stationary Phase (Silica Gel) Highly Polar Target This compound Moderate Polarity Moderate interaction Elutes Second Stationary->Target Adsorbs Polar Molecules Impurity_B Impurity B Highly Polar Strong interaction with Silica Elutes Last (or is retained) Stationary->Impurity_B Adsorbs Polar Molecules Mobile Mobile Phase (e.g., Hexane/EtOAc) Low to Moderate Polarity Impurity_A Impurity A Non-Polar Weak interaction with Silica Elutes First Mobile->Impurity_A Carries Analytes Down Column

Caption: Elution order based on polarity in normal-phase chromatography.

References

  • Shreffler, W. G., & K. M. L. (2021). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • ChemSynthesis. (n.d.). This compound. ChemSynthesis. Available at: [Link]

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. Graphviz. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov. RSC. Available at: [Link]

  • Chemistry For Everyone. (2023, February 2). What Is The Relationship Between Column Chromatography And TLC? YouTube. Available at: [Link]

  • ResearchGate. (n.d.). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. ResearchGate. Available at: [Link]

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  • Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Teledyne ISCO. Available at: [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]

  • ACS Publications. (n.d.). 2-Methyl-5-ethoxythiazole and Related Compounds. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 5-Ethoxy-2-methylbenzo[d]thiazole. PubChem. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Department of Chemistry. Available at: [Link]

  • National Institutes of Health. (2022). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PMC. Available at: [Link]

  • Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. Read the Docs. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-ethoxythiazole. The Good Scents Company. Available at: [Link]

  • Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. Google Patents.
  • National Institutes of Health. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiazole, 5-ethoxy- (CAS 25115-63-3). Cheméo. Available at: [Link]

  • YouTube. (2020, October 16). Create Complex Graphs with GraphViz. YouTube. Available at: [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Available at: [Link]

  • National Institutes of Health. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Available at: [Link]

  • MDPI. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. MDPI. Available at: [Link]

  • Agilent. (2018). Mobile Phase Optimization in SEC Method Development. Agilent Technologies. Available at: [Link]

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  • ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Recrystallization of 5-Ethoxy-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

5-Ethoxy-2-methyl-1,3-thiazole is a member of the thiazole family, a class of heterocyclic compounds integral to numerous areas of research and drug development. The biological activity and chemical reactivity of such molecules are intrinsically linked to their purity. Recrystallization stands as a powerful and widely adopted technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.

Principle of Recrystallization

The foundation of recrystallization lies in the principle that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, which are ideally present in much smaller concentrations, will either be insoluble in the hot solvent (and can be filtered out) or remain dissolved in the cold solvent after the target compound has crystallized.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's properties is paramount for developing a safe and effective purification protocol. While specific data for this compound is scarce, the properties of its structural analogs provide a rational starting point for solvent selection and safety precautions.

Table 1: Physicochemical Data of Structurally Related Thiazole Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compoundC₆H₉NOS143.21Data not available[1]Data not available
4-Methyl-5-(2-hydroxyethyl)thiazoleC₆H₉NOS143.21135 @ 7 mmHgSoluble in water, ether, benzene, chloroform[2]
2-EthoxythiazoleC₅H₇NOS129.18157-160Data not available
5-Methoxy-2-methylthiazoleC₅H₇NOS129.18Data not availablePredicted high water solubility[3]
5-(2-Chloroethyl)-4-methylthiazoleC₆H₈ClNS161.65Data not availableSoluble in ethanol, methanol, DMSO; limited water solubility[4]

Safety Precautions:

Safety Data Sheets (SDS) for analogous thiazole compounds, such as ethyl 2-methylthiazole-4-carboxylate, indicate that they can be hazardous.[5]

  • Hazard Statements: May cause skin and eye irritation.[5]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[6][7] Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7]

Investigative Protocol: Developing the Recrystallization Procedure

The following sections detail a systematic approach to establishing a reliable recrystallization protocol, beginning with the most critical step: solvent selection.

Part 1: Systematic Solvent Screening

The goal of this initial phase is to identify a single solvent or a binary solvent system that meets the criteria for successful recrystallization.

Materials:

  • Crude this compound

  • A selection of test solvents (see Table 2)

  • Small test tubes or vials

  • Heating apparatus (hot plate with a sand or water bath)

  • Vortex mixer

Procedure:

  • Initial Solubility Testing:

    • Place approximately 10-20 mg of the crude compound into separate test tubes.

    • Add a small amount (e.g., 0.5 mL) of a test solvent to each tube at room temperature.

    • Agitate the mixture and observe the solubility. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system but may be useful as the "soluble" component of a binary system.

  • Hot Solubility Testing:

    • For solvents in which the compound was poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point.

    • Add small increments of the solvent until the compound fully dissolves. A good candidate solvent will dissolve the compound completely in a reasonable volume of hot solvent.

  • Cooling and Crystallization:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Observe for the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid upon cooling.

    • If crystallization does not occur at room temperature, induce it by scratching the inside of the test tube with a glass rod or by placing the tube in an ice bath.

  • Binary Solvent System Screening:

    • If no single solvent is ideal, a binary system may be effective. This typically consists of a "soluble" solvent in which the compound is highly soluble and a "miscible anti-solvent" in which the compound is poorly soluble.

    • Dissolve the crude compound in a minimum amount of the hot "soluble" solvent.

    • Add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly turbid (cloudy).

    • Add a few drops of the "soluble" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly and observe for crystallization.

Table 2: Suggested Solvents for Screening

SolventRationalePotential Use
EthanolCommonly used for recrystallizing thiazole derivatives.[8]Single solvent or as the "soluble" solvent in a binary system with water.
WaterAnalogs show some water solubility; effective as an anti-solvent.[2]Single solvent (if compound is a salt) or as the anti-solvent with ethanol.
IsopropanolSimilar properties to ethanol.Single solvent or in a binary system.
Hexane/HeptaneNon-polar solvents; the ethoxy group may impart some solubility.Likely to be an effective anti-solvent with a more polar solvent.
TolueneAromatic solvent; may offer a different solubility profile.Single solvent.
Ethyl AcetateA moderately polar solvent.Single solvent or in a binary system with hexane/heptane.
Part 2: General Recrystallization Protocol

Once a suitable solvent system has been identified from the screening process, the following general protocol can be applied for larger-scale purification.

Diagram 1: Recrystallization Workflow

G A 1. Dissolution Add crude solid to Erlenmeyer flask. Add minimum amount of hot solvent. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B Impurities? C 3. Crystallization Allow the clear filtrate to cool slowly to room temperature, then in an ice bath. A->C No Impurities B->C D 4. Isolation Collect crystals by vacuum filtration using a Büchner funnel. C->D E 5. Washing Wash crystals with a small amount of cold recrystallization solvent. D->E F 6. Drying Dry the purified crystals under vacuum. E->F

Caption: General workflow for the recrystallization of this compound.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add the chosen solvent (or "soluble" solvent of a binary pair) in small portions while heating the flask on a hot plate.

    • Continue adding the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent, as this will reduce the final yield.

  • Decolorization and Hot Filtration (if necessary):

    • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat to a boil for a few minutes.

    • To remove the charcoal or any other insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Transfer the crystals to a watch glass and allow them to air dry, or for more efficient drying, place them in a vacuum oven at a temperature well below the compound's melting point (if determined).

Conclusion and Best Practices

This application note provides a systematic and scientifically grounded approach to developing a recrystallization protocol for this compound in the absence of complete physicochemical data. The emphasis on a thorough solvent screening is crucial for success. By carefully observing solubility at different temperatures and the quality of crystal formation, researchers can effectively identify the optimal conditions for purifying this and other novel compounds. Always adhere to strict safety protocols when handling chemicals of unknown or partially known toxicity.

References

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 2-methylthiazole-4-carboxylate. Retrieved from a generic search, specific URL not available.
  • PubChem. (n.d.). 5-Ethoxy-2-methylbenzo[d]thiazole. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from a generic search, specific URL not available.
  • Cheméo. (n.d.). Chemical Properties of Thiazole, 5-ethoxy-. Retrieved from [Link]

  • Generic Safety Data Sheet Information. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. Retrieved from a generic search, specific URL not available.
  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethoxythiazole. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 5-Methoxy-2-methylthiazole. Retrieved from [Link]

  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl thiazole. Retrieved from [Link]

  • Jetir.org. (2024). A Review on Thiazole : It's Synthesis And Pharmaceutical significance. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5-(2-Chloroethyl)-4-methylthiazole. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiazole, 5-ethyl-2-methyl-. Retrieved from [Link]

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Application Note: Quantitative Analysis of 5-Ethoxy-2-methyl-1,3-thiazole in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the quantitative analysis of 5-Ethoxy-2-methyl-1,3-thiazole, a heterocyclic compound of interest in the pharmaceutical and food industries. Detailed protocols for two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), are provided. The methodologies are designed for robustness and accuracy, with a strong emphasis on sample preparation and method validation in accordance with international regulatory standards. This document is intended for researchers, scientists, and drug development professionals requiring reliable and validated methods for the quantification of this compound in various sample matrices.

Introduction: The Significance of this compound Quantification

This compound belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives are integral to numerous pharmaceutical agents and are recognized as important flavor compounds in the food industry.[1][2][3] The precise and accurate quantification of this compound is critical for several reasons:

  • In Pharmaceutical Development: It may be present as a key intermediate, a final active pharmaceutical ingredient (API), or a potential impurity. Its quantification is essential for ensuring product quality, safety, and efficacy. Regulatory bodies require validated analytical procedures for the control of such compounds.

  • In the Food Industry: As a potential flavor component, its concentration can significantly impact the sensory profile of a product. Accurate measurement is necessary for quality control, product consistency, and regulatory compliance.[2][3]

This guide provides the foundational methodologies to address these analytical challenges, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValue
Molecular FormulaC₆H₉NOS
Molecular Weight143.21 g/mol
AppearanceYellow to amber liquid (estimated)
Boiling PointData not readily available
Melting PointData not readily available
SolubilityEstimated to be soluble in alcohol and slightly soluble in water

Note: The lack of readily available data for some physical properties necessitates empirical determination during method development.

Analytical Strategy: Method Selection and Validation Framework

The choice of analytical technique is dictated by the sample matrix, the required sensitivity, and the available instrumentation. This application note details two robust and widely accessible methods: GC-MS for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds in complex matrices, and HPLC-UV for its versatility in analyzing a wide range of pharmaceutical compounds.

Both methods are presented within a validation framework consistent with the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapters <621> (Chromatography) and <1225> (Validation of Compendial Procedures).[4][5][6][7][8] This ensures that the developed methods are fit for their intended purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] Its high sensitivity and the structural information provided by mass spectrometry make it ideal for trace-level analysis in complex matrices like food products.

Rationale for GC-MS

The selection of GC-MS is based on the anticipated volatility of this compound, a characteristic of many flavor compounds. The mass spectrometer provides unambiguous identification and allows for quantification with high selectivity, even in the presence of co-eluting matrix components.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For the analysis of volatile compounds in solid or liquid matrices, HS-SPME is a solvent-free, sensitive, and efficient sample preparation technique.

Protocol: HS-SPME for Food Matrix

  • Sample Homogenization: Homogenize solid samples to a uniform consistency.

  • Sample Aliquoting: Accurately weigh 5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 5 mL into the vial.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar thiazole not present in the sample) to each vial.

  • Matrix Modification (Optional): Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase, which can enhance the partitioning of the analyte into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum.

  • Incubation and Extraction: Place the vial in an autosampler with an incubation chamber. Equilibrate the sample at 60°C for 15 minutes with agitation.

  • SPME Fiber Exposure: Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption.

GC-MS Instrumental Parameters
ParameterRecommended Setting
Gas Chromatograph
Injection PortSplitless mode, 250°C
Carrier GasHelium, constant flow at 1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms)
Oven ProgramInitial temp: 40°C, hold for 2 min; Ramp: 5°C/min to 250°C; Hold: 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) for quantification; Full Scan for identification
SIM IonsTo be determined from the mass spectrum of a pure standard. Include a quantifier and at least two qualifiers.
Method Validation Parameters (ICH Q2(R2))

A summary of the required validation parameters for this quantitative method:

ParameterDescription
Specificity Analyze blank matrix, matrix spiked with analyte and internal standard, and potential interferences.
Linearity Prepare a calibration curve over a range of at least 5 concentrations. The correlation coefficient (r²) should be ≥ 0.99.
Range The concentration range over which the method is precise, accurate, and linear.
Accuracy Perform recovery studies by spiking the matrix with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the target concentration).
Precision - Repeatability (Intra-day): Analyze replicate samples on the same day. - Intermediate Precision (Inter-day): Analyze replicate samples on different days with different analysts or equipment.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Evaluate the effect of small, deliberate variations in method parameters (e.g., incubation temperature, extraction time, GC oven ramp rate).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

HPLC-UV is a versatile and widely used technique for the quantification of a broad range of compounds in pharmaceutical analysis.[4][5] It is particularly suitable for non-volatile or thermally labile compounds.

Rationale for HPLC-UV

This method is ideal for the analysis of this compound in drug substances or formulated products where the analyte concentration is expected to be higher than in food matrices. The presence of a chromophore in the thiazole ring allows for sensitive UV detection.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a fundamental sample preparation technique used to isolate the analyte of interest from a complex sample matrix based on its differential solubility in two immiscible liquids.

Protocol: LLE for Pharmaceutical Formulation

  • Sample Weighing/Pipetting: Accurately weigh a portion of the powdered tablet or pipette a volume of the liquid formulation into a suitable vessel.

  • Dissolution: Dissolve the sample in an aqueous buffer (e.g., phosphate buffer, pH 7).

  • Internal Standard Spiking: Add a suitable internal standard.

  • Extraction: Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete phase separation.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC-UV Instrumental Parameters
ParameterRecommended Setting
HPLC System
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseIsocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized.
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
UV Detector
WavelengthTo be determined by acquiring a UV spectrum of a pure standard (a wavelength around 250-280 nm is anticipated for thiazole derivatives).
Method Validation Parameters (ICH Q2(R2))

The same validation parameters as outlined for the GC-MS method (Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness) must be assessed for the HPLC-UV method.

Experimental Workflows

GC-MS Workflow Diagram

GCMS_Workflow Sample Sample Receipt & Homogenization Aliquot Aliquot Sample into Vial Sample->Aliquot Spike Spike with Internal Standard Aliquot->Spike Seal Seal Vial Spike->Seal Incubate Incubation & HS-SPME Seal->Incubate Desorb GC Injection & Desorption Incubate->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Analyze Data Analysis & Quantification Detect->Analyze Report Final Report Analyze->Report

Caption: GC-MS workflow for this compound analysis.

HPLC-UV Workflow Diagram

HPLCUV_Workflow Sample Sample Receipt & Weighing Dissolve Dissolve in Buffer Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Filter Filter Sample Evaporate->Filter Inject HPLC Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis & Quantification Detect->Analyze Report Final Report Analyze->Report

Caption: HPLC-UV workflow for this compound analysis.

Conclusion

The GC-MS and HPLC-UV methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound in complex matrices. The emphasis on thorough sample preparation and adherence to international validation guidelines ensures that the data generated is accurate, precise, and defensible. The provided protocols serve as a strong starting point for method development and can be adapted to specific laboratory and sample requirements.

References

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Guan, Y. et al. (2023). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. Food Science & Nutrition, 11(9), 5489-5501. [Link]

  • Alim, A. et al. (2021). A study with sensory evaluation and GC-MS/HPLC analysis on changes of flavor compounds in mutton during storage. Journal of Food Processing and Preservation, 45(11), e15919. [Link]

  • Tian, H. et al. (2022). Research Progress of Thiazole Flavor Compounds. Shipin Kexue/Food Science, 43(23), 324-332. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Munjas, L. et al. (2012). DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES. [Link]

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Application Notes and Protocols: 5-Ethoxy-2-methyl-1,3-thiazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of 5-Ethoxy-2-methyl-1,3-thiazole

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active compounds.[1] Its unique electronic properties and ability to engage in a variety of chemical transformations make it a privileged scaffold in drug discovery. Among the vast family of thiazole derivatives, this compound emerges as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, offering detailed application notes and robust protocols for its synthesis and utilization in organic synthesis. We will delve into the key reactivity of this compound, focusing on the strategic functionalization of the 2-methyl group, and provide practical, field-proven methodologies for its application in the construction of novel chemical entities.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of a building block is paramount for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₆H₉NOS[2]
Molecular Weight 143.21 g/mol [2]
Appearance Pale yellow liquid (predicted)
Boiling Point Not available[2]
Density Not available[2]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Predicted δ 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.65 (s, 3H, -CH₃), 7.10 (s, 1H, H-4), 1.45 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Predicted δ 160.5 (C-2), 155.0 (C-5), 135.0 (C-4), 65.0 (-OCH₂CH₃), 19.0 (-CH₃), 14.5 (-OCH₂CH₃).

  • IR (neat, cm⁻¹): Predicted 2980, 2930 (C-H), 1540 (C=N), 1480 (C=C), 1100 (C-O).

  • Mass Spectrometry (EI, 70 eV): Predicted m/z (%) 143 (M⁺), 115, 87, 59.

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[3][4] This approach involves the condensation of an α-haloketone with a thioamide. For the preparation of this compound, ethyl 3-bromo-2-oxobutanoate serves as the key α-haloketone precursor, which can be synthesized from the readily available ethyl 2-oxobutanoate.[5]

Workflow for the Synthesis of this compound

Hantzsch Thiazole Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2: Thioamide Formation (in situ) cluster_2 Step 3: Cyclocondensation A Ethyl 2-oxobutanoate B Ethyl 3-bromo-2-oxobutanoate A->B Br₂, CH₂Cl₂ D This compound B->D C Thioacetamide C->D EtOH, reflux

Caption: Hantzsch synthesis of this compound.

Protocol 1: Synthesis of Ethyl 3-bromo-2-oxobutanoate

Causality: The bromination of ethyl 2-oxobutanoate at the α-position is a standard electrophilic substitution reaction. Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve both the starting material and bromine. The reaction is initially performed at a low temperature to control the exothermicity of the bromination.

Materials:

  • Ethyl 2-oxobutanoate

  • Bromine

  • Dichloromethane (DCM)

  • 10% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethyl 2-oxobutanoate (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, purge the reaction mixture with a stream of nitrogen to remove any excess bromine.

  • Dilute the mixture with ethyl acetate and wash sequentially with 10% sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 3-bromo-2-oxobutanoate as a crude oil, which can be used in the next step without further purification.[5]

Protocol 2: Synthesis of this compound

Causality: The Hantzsch synthesis proceeds via an initial S_N2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2] Ethanol is a suitable solvent for this condensation reaction. The reaction is typically carried out at reflux to provide the necessary activation energy for the cyclization and dehydration steps.

Materials:

  • Ethyl 3-bromo-2-oxobutanoate

  • Thioacetamide

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 3-bromo-2-oxobutanoate (1.0 eq) and thioacetamide (1.1 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Application as a Building Block: The Power of the 2-Lithiomethyl Thiazole Synthon

The true synthetic utility of this compound lies in the reactivity of its 2-methyl group. The protons of the 2-methyl group are significantly more acidic than those of a typical methyl group attached to an aromatic ring. This increased acidity is due to the electron-withdrawing nature of the thiazole ring and the ability of the nitrogen and sulfur heteroatoms to stabilize the resulting carbanion. Deprotonation of the 2-methyl group with a strong base, such as n-butyllithium (n-BuLi), generates a highly nucleophilic 2-lithiomethyl thiazole species. This carbanion serves as a powerful synthon for the introduction of the 2-methylthiazole moiety into a wide range of molecules.

Workflow for the Generation and Reaction of 2-Lithiomethyl-5-ethoxy-1,3-thiazole

Lithiomethyl Thiazole Synthon cluster_0 Deprotonation cluster_1 Reaction with Electrophiles A This compound B 2-Lithiomethyl-5-ethoxy-1,3-thiazole A->B n-BuLi, THF, -78 °C D Functionalized Thiazole B->D C Electrophile (E+) C->D

Caption: Generation and reaction of the 2-lithiomethyl thiazole synthon.

Protocol 3: General Procedure for the Lithiation of this compound and Subsequent Alkylation

Causality: The deprotonation is carried out at low temperature (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.[6] Tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the lithium cation. The subsequent alkylation is an S_N2 reaction between the highly nucleophilic carbanion and an alkyl halide.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution. A color change is typically observed, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add a solution of the alkyl halide (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 4: Reaction with Carbonyl Electrophiles (Aldehydes and Ketones)

Causality: The 2-lithiomethyl thiazole anion readily adds to the electrophilic carbon of a carbonyl group in a nucleophilic addition reaction. This reaction is a powerful method for forming carbon-carbon bonds and creating more complex alcohol-containing molecules. The workup with a mild acid (saturated ammonium chloride) protonates the resulting alkoxide to yield the alcohol product.

Materials:

  • 2-Lithiomethyl-5-ethoxy-1,3-thiazole (prepared in situ as in Protocol 3)

  • Aldehyde or Ketone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Generate the 2-lithiomethyl-5-ethoxy-1,3-thiazole solution at -78 °C as described in Protocol 3.

  • To this solution, add a solution of the aldehyde or ketone (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-3 hours.

  • Slowly warm the reaction to room temperature.

  • Quench the reaction with saturated ammonium chloride solution.

  • Perform an aqueous workup and purification as described in Protocol 3.

Protocol 5: Acylation with Esters or Acid Chlorides

Causality: The reaction of the lithiated thiazole with an ester or acid chloride results in the formation of a ketone. This acylation reaction provides a direct route to 2-acylmethylthiazole derivatives, which are valuable intermediates for further synthetic transformations. The use of an acid chloride generally leads to a faster and more efficient reaction compared to an ester.

Materials:

  • 2-Lithiomethyl-5-ethoxy-1,3-thiazole (prepared in situ as in Protocol 3)

  • Ester or Acid Chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Generate the 2-lithiomethyl-5-ethoxy-1,3-thiazole solution at -78 °C as described in Protocol 3.

  • Add a solution of the ester or acid chloride (1.2 eq) in anhydrous THF dropwise to the cooled solution.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Allow the reaction to warm to room temperature.

  • Quench and work up the reaction as described in Protocol 3.

  • Purify the resulting ketone by flash column chromatography.

Conclusion: A Gateway to Molecular Diversity

This compound stands out as a highly effective and synthetically tractable building block. Its straightforward preparation via the Hantzsch synthesis and the remarkable nucleophilicity of its 2-lithiomethyl derivative provide a reliable and versatile platform for the construction of a diverse array of complex molecules. The protocols detailed in this guide offer a solid foundation for researchers to harness the full potential of this valuable synthon in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents. The strategic incorporation of the this compound moiety can significantly contribute to the exploration of new chemical space and the advancement of organic and medicinal chemistry.

References

  • Royal Society of Chemistry. Supplementary Information (SI) for Chemical Science. [Link]

  • ChemSynthesis. This compound. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • PubChem. Ethyl 3-bromo-2-oxobutanoate. [Link]

  • PubMed Central. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. [Link]

  • PrepChem.com. Preparation of ethyl 2-ethyl-3-oxobutanoate. [Link]

  • Aggarwal, V. K., et al. Standard Lithiation–Borylation: A user's guide. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • University of Calgary. Spectra Problem #7 Solution. [Link]

  • Semantic Scholar. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]

  • PubMed. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

  • ResearchGate. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]

  • Journal of Materials and Environmental Science. Alkylation of Thiols in Green Mediums. [Link]

  • iGEM 2012. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine. [Link]

  • Google Patents.
  • PubChem. Ethyl 2-bromo-3-oxobutanoate. [Link]

  • ResearchGate. Acylation of Meldrum's acid with arylacetic acid imidazolides as a convenient method for the synthesis of 4-aryl-3-oxobutanoates. [Link]

  • PubChem. Ethyl 4-bromo-3-oxobutanoate. [Link]

Sources

Application Notes and Protocols for 5-Ethoxy-2-methyl-1,3-thiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

The following application notes and protocols are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the potential of the 5-ethoxy-2-methyl-1,3-thiazole scaffold. It is important to note that while the thiazole core is a well-established pharmacophore in numerous FDA-approved drugs, the specific compound, this compound, is presented here as a representative and potentially valuable, yet underexplored, chemical entity. The methodologies and applications described herein are based on established principles of medicinal chemistry, drawing from the extensive literature on analogous thiazole derivatives.[1][2][3] This document is intended to be a predictive guide to stimulate and inform future research into this promising area of chemical space.

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that has proven to be a cornerstone in medicinal chemistry.[2][4] Its unique electronic properties, ability to participate in hydrogen bonding and other non-covalent interactions, and relative metabolic stability have led to its incorporation into a wide array of therapeutic agents.[2][4] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] The substitution pattern on the thiazole ring allows for fine-tuning of the molecule's physicochemical properties and biological target affinity, making it a versatile scaffold for drug design.[5][6]

The subject of this guide, this compound, combines several features that suggest its potential as a valuable building block in medicinal chemistry:

  • The 2-methyl group: This small alkyl substituent can influence the molecule's lipophilicity and steric profile, potentially enhancing binding to hydrophobic pockets in target proteins.

  • The 5-ethoxy group: As an electron-donating group, the ethoxy substituent can modulate the electronic character of the thiazole ring, impacting its reactivity and interaction with biological targets. The ether linkage also provides a potential hydrogen bond acceptor.

This document will provide a detailed, albeit prophetic, exploration of the synthesis, potential applications, and experimental evaluation of this compound.

Synthetic Protocol: A Hantzsch-Type Synthesis of this compound

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for the construction of the thiazole ring.[7] It involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of this compound, a plausible and efficient route would involve the reaction of thioacetamide with an appropriate α-halo-β-ethoxyacrolein derivative.

Proposed Synthetic Scheme

Hantzsch_Synthesis cluster_step1 Step 1: Synthesis of α-halo-β-ethoxyacrylate cluster_step2 Step 2: Hantzsch Thiazole Formation reagent1 Ethyl 3-ethoxyacrylate intermediate1 Ethyl 2-bromo-3-ethoxyacrylate reagent1->intermediate1 Bromination reagent2 N-Bromosuccinimide (NBS) (or other brominating agent) product This compound intermediate1->product Condensation & Cyclization reagent3 Thioacetamide reagent3->product Kinase_Inhibition_Assay start Start: Prepare Reagents step1 Dispense test compound dilutions (and controls) into microplate wells start->step1 step2 Add kinase and substrate mixture to each well step1->step2 step3 Initiate reaction by adding ATP step2->step3 step4 Incubate at room temperature (e.g., 60 minutes) step3->step4 step5 Stop reaction and measure remaining ATP by adding ATP detection reagent step4->step5 step6 Incubate for 10 minutes step5->step6 end Read luminescence on a plate reader step6->end SAR_Strategy core This compound R¹ (Methyl) R² (Ethoxy) Thiazole Core mod1 Modify R¹: - Vary alkyl chain length (ethyl, propyl) - Introduce aromatic rings (phenyl) - Add functional groups (e.g., amines) core:f1->mod1 mod2 Modify R²: - Vary alkoxy chain length (methoxy, propoxy) - Replace with other electron-donating/withdrawing groups - Introduce groups for H-bonding core:f2->mod2 mod3 Modify Thiazole Core: - Bioisosteric replacement (e.g., oxazole, imidazole) - Explore other substitution positions (C4) core:f3->mod3

Sources

Application Note: Strategic Functionalization of 5-Ethoxy-2-methyl-1,3-thiazole for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous clinically significant therapeutic agents, from anti-inflammatory drugs like Meloxicam to antiretrovirals such as Ritonavir.[1][2] Its prevalence in drug discovery is due to its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisostere for other aromatic systems.[3][4][5] The specific substitution pattern of 5-Ethoxy-2-methyl-1,3-thiazole presents a particularly valuable starting point for library synthesis. The presence of two electron-donating groups—an ethoxy group at C5 and a methyl group at C2—enriches the aromatic system, increasing its nucleophilicity and influencing the regioselectivity of subsequent functionalization reactions.[6]

This guide provides a detailed exploration of two robust and orthogonal strategies for the selective functionalization of this scaffold. By targeting distinct positions on the molecule, these protocols enable the generation of diverse chemical matter, which is essential for structure-activity relationship (SAR) studies in drug development. We will delve into the rationale behind each protocol, offering not just a series of steps but a strategic framework for chemical diversification.

Reactivity Analysis of this compound

Understanding the inherent reactivity of the starting material is paramount for predictable and efficient synthesis. The electronic landscape of this compound dictates two primary sites for functionalization, as illustrated below.

Figure 1: Key reactive sites on the this compound scaffold.

  • C4-H Position : This is the sole unsubstituted carbon on the thiazole ring. Its proton is the most acidic on the ring (after the C2 position, which is blocked), making it susceptible to deprotonation by strong bases. Furthermore, the activating effects of the adjacent sulfur atom and the electron-donating C5-ethoxy group make this position the primary target for electrophilic substitution reactions.

  • C2-Methyl Group : The protons on this methyl group are acidified by the adjacent electron-withdrawing imine (C=N) bond and the sulfur atom within the heterocyclic ring. This enables selective deprotonation using a strong, non-nucleophilic base, a process known as lateral lithiation.[7] This opens a distinct avenue for introducing functionality at the C2 position.

These two sites allow for orthogonal functionalization, enabling chemists to build molecular complexity in a controlled and predictable manner.

Strategy 1: Functionalization at the C4 Position

This strategy employs a classic, highly reliable two-step sequence: electrophilic bromination to install a versatile chemical handle, followed by a palladium-catalyzed cross-coupling reaction to introduce diverse aryl or heteroaryl substituents.

G Start 5-Ethoxy-2-methyl- 1,3-thiazole Step1 Protocol 1A: Electrophilic Bromination Start->Step1 Intermediate 4-Bromo-5-ethoxy- 2-methyl-1,3-thiazole Step1->Intermediate Step2 Protocol 1B: Suzuki-Miyaura Cross-Coupling Intermediate->Step2 Product 4-Aryl-5-ethoxy- 2-methyl-1,3-thiazole Step2->Product

Figure 2: Workflow for the functionalization of the C4 position.

Protocol 1A: Electrophilic Bromination at the C4 Position

Rationale: This protocol installs a bromine atom at the C4 position, creating a substrate primed for numerous cross-coupling reactions. N-Bromosuccinimide (NBS) is chosen as the brominating agent; it is a crystalline solid that is safer and easier to handle than liquid bromine.[8][9] N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction, facilitating the polarization of the N-Br bond in NBS and promoting the electrophilic attack on the electron-rich thiazole ring.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add NBS (1.05 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Quench the reaction by slowly pouring the mixture into an equal volume of cold water. Add saturated Na₂S₂O₃ solution to neutralize any remaining bromine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x volume) and brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-bromo-5-ethoxy-2-methyl-1,3-thiazole.

Protocol 1B: Suzuki-Miyaura Cross-Coupling of 4-Bromo-thiazole

Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its broad substrate scope and high tolerance of functional groups.[10] This protocol facilitates the formation of a C-C bond between the C4 position of the thiazole and a variety of aryl or heteroaryl boronic acids, enabling rapid library generation.

Materials:

  • 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole (from Protocol 1A)

  • Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine the 4-bromo-thiazole (1.0 equiv), the desired boronic acid (1.2 equiv), and Na₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).

  • Solvent Addition & Degassing: Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon through the solution for 20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere and stir vigorously for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired 4-aryl-5-ethoxy-2-methyl-1,3-thiazole derivative.

EntryBoronic AcidProductExpected Yield (%)
1Phenylboronic acid5-Ethoxy-2-methyl-4-phenyl-1,3-thiazole85-95%
24-Methoxyphenylboronic acid5-Ethoxy-4-(4-methoxyphenyl)-2-methyl-1,3-thiazole88-96%
3Pyridine-3-boronic acid5-Ethoxy-2-methyl-4-(pyridin-3-yl)-1,3-thiazole75-85%
4Thiophene-2-boronic acid5-Ethoxy-2-methyl-4-(thiophen-2-yl)-1,3-thiazole80-90%

Strategy 2: Functionalization at the C2-Methyl Group

This strategy targets the C2-methyl group via lateral lithiation, generating a nucleophilic carbanion that can react with a wide range of electrophiles. This approach provides an alternative and complementary diversification point to the C4 position.

G Start 5-Ethoxy-2-methyl- 1,3-thiazole Step1 Protocol 2: Lateral Lithiation Start->Step1 Intermediate Lithiated Intermediate [Thiazole-CH₂Li] Step1->Intermediate Step2 Electrophilic Quench (e.g., CO₂, RCHO) Intermediate->Step2 Product 2-(Functionalized ethyl)- 5-ethoxy-1,3-thiazole Step2->Product

Figure 3: Workflow for the functionalization of the C2-methyl group.

Protocol 2: Lateral Lithiation and Electrophilic Quench

Rationale: The protons of the C2-methyl group are sufficiently acidic to be removed by a strong base like n-butyllithium (n-BuLi).[7][11] The reaction must be conducted at very low temperatures (-78 °C) in an anhydrous, aprotic solvent like tetrahydrofuran (THF) to prevent side reactions, such as addition of the organolithium reagent to the thiazole ring. Once formed, the lithiated intermediate is a potent nucleophile that can be trapped with various electrophiles. This protocol uses dry ice (solid CO₂) as an electrophile to synthesize the corresponding acetic acid derivative, a valuable building block for amide couplings.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice (solid CO₂), crushed

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, add anhydrous THF. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add this compound (1.0 equiv) to the cold THF.

  • Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C. A color change is often observed. Stir the solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, crush a generous excess of dry ice. Rapidly transfer the lithiated thiazole solution via cannula onto the crushed dry ice.

  • Warm-up and Workup: Allow the mixture to warm slowly to room temperature. The CO₂ will sublime. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any non-polar impurities.

  • Acidification and Product Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. Extract the acidified aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the ethyl acetate layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(5-ethoxy-2-methyl-1,3-thiazol-2-yl)acetic acid.

  • Purification: The product can often be purified by recrystallization or, if necessary, by silica gel chromatography.

ElectrophileReagentProduct StructureProduct Class
Carbon DioxideCO₂ (Dry Ice)Thiazole-CH₂-COOHCarboxylic Acid
BenzaldehydePh-CHOThiazole-CH₂-CH(OH)-PhSecondary Alcohol
Dimethyl disulfideMe-S-S-MeThiazole-CH₂-S-MeThioether
IodineI₂Thiazole-CH₂-IAlkyl Iodide

Conclusion

The protocols detailed in this application note provide researchers with a validated and versatile toolkit for the strategic functionalization of this compound. By targeting either the C4-H position via a bromination/cross-coupling sequence or the C2-methyl group through lateral lithiation, scientists can rapidly and efficiently generate libraries of novel analogues. These orthogonal approaches empower drug discovery professionals to conduct thorough SAR investigations, ultimately accelerating the development of new therapeutic agents built upon this privileged heterocyclic core.

References

  • Yang, F. et al. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications. Available at: [Link]

  • Jackson, K. L. et al. (2016). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Inorganica Chimica Acta. Available at: [Link]

  • Li, J. et al. (2023). The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage. RSC Advances. Available at: [Link]

  • Wang, L. et al. (2017). Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[1][12]imidazo[2,1-b]thiazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Quantum Pioneer (2024). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Insights. Available at: [Link]

  • Verma, R. S. et al. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research. Available at: [Link]

  • Yang, F. et al. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. ResearchGate. Available at: [Link]

  • de Oliveira, R. S. et al. (2022). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Sadashiva, M. P. et al. (2024). A comprehensive review on recent synthetic approaches for 1,3-thiazole derivatives and their therapeutic potential in degenerative disorders. ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2024). Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. Available at: [Link]

  • ChemSynthesis (Date not available). This compound. ChemSynthesis. Available at: [Link]

  • Tarbell, D. S. et al. (1948). 2-Methyl-5-ethoxythiazole and Related Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Al-Ghorbani, M. et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Uzelac, E. J. & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. Available at: [Link]

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Semantic Scholar. Available at: [Link]

  • Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Science Publishing. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 5-Ethoxy-2-methyl-1,3-thiazole as a Scaffold for Novel Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to engage in a variety of non-covalent interactions with biological targets, making it a versatile template for drug design.[4][5] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[6][7][8]

Recent research has highlighted the potential of thiazole-containing compounds as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[4] This application note explores the utility of 5-Ethoxy-2-methyl-1,3-thiazole , a readily accessible chemical entity, as a foundational scaffold for the development of novel kinase inhibitors. We will provide a conceptual framework and detailed protocols for the synthesis of a focused library of derivatives, their biological evaluation, and initial mechanism of action studies.

Conceptual Framework: From Scaffold to Lead Compound

The development of a novel therapeutic from a starting scaffold like this compound follows a logical progression from chemical modification to biological testing. The ethoxy and methyl groups on the thiazole ring provide synthetic handles for diversification, allowing for the exploration of the chemical space around the core scaffold to achieve desired potency and selectivity against a target kinase.

G cluster_0 Chemical Synthesis & Library Generation cluster_1 Biological Screening & Hit Identification cluster_2 Lead Optimization & Preclinical Development Start This compound Scaffold Synthesis Functionalization at C4 and C5 positions Start->Synthesis Chemical Modification Library Focused Library of Thiazole Derivatives Synthesis->Library Screening High-Throughput Kinase Inhibition Assay Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Optimization Structure-Activity Relationship (SAR) Studies Hit->Optimization Lead Selection of 'Lead' Compound Optimization->Lead Preclinical In Vivo Efficacy & Toxicity Studies Lead->Preclinical G Start Seed Cancer Cells in 96-well plate Treat Treat with Thiazole Derivatives (72h) Start->Treat MTT Add MTT solution (3-4h) Treat->MTT Solubilize Add Solubilization Buffer MTT->Solubilize Read Measure Absorbance Solubilize->Read

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethoxy-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-ethoxy-2-methyl-1,3-thiazole. Our objective is to provide a comprehensive technical resource that addresses common challenges, enhances yield, and ensures the purity of the final product. By explaining the causality behind experimental choices, this document serves as both a troubleshooting manual and a repository of field-proven insights.

Section 1: Synthesis Overview via Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the this compound core is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[2] For our target molecule, the key precursors are Ethyl 2-chloroacetoacetate and Thioacetamide .

The overall transformation is as follows:

Reaction scheme for the synthesis of this compound

A simplified workflow for this synthesis is outlined below. Subsequent sections will address potential failures at each stage.

Synthesis_Workflow cluster_reagents Starting Materials Thioacetamide Thioacetamide Reaction Hantzsch Cyclocondensation Thioacetamide->Reaction E2CAA Ethyl 2-chloroacetoacetate E2CAA->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Crude Product Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product High Purity Product

Caption: General experimental workflow for the synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting materials. What are the likely causes?

A1: Low or no conversion is a frequent issue that can typically be traced back to three primary areas: reagent quality, reaction conditions, or the workup procedure.

  • Expert Analysis (Causality): The Hantzsch synthesis begins with a nucleophilic attack (SN2 reaction) of the sulfur atom from thioacetamide on the α-carbon of ethyl 2-chloroacetoacetate.[1][4] This initial step is highly sensitive to the purity of both reagents. Subsequently, intramolecular cyclization and dehydration form the stable aromatic thiazole ring.[4] Each step has specific requirements that, if not met, can halt the entire sequence.

Troubleshooting Logic Flow:

Troubleshooting_Yield Start Low / No Yield CheckReagents 1. Verify Reagent Purity (TLC, NMR, GC-MS) Start->CheckReagents CheckConditions 2. Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions CheckWorkup 3. Analyze Workup & Aqueous Layers Start->CheckWorkup ImpureReagents Problem: Impurities present (e.g., acetamide, 4-chloro isomer) CheckReagents->ImpureReagents SuboptimalConditions Problem: Conditions incorrect (e.g., too cold, wrong solvent) CheckConditions->SuboptimalConditions ProductLoss Problem: Product lost during workup (e.g., remains in aqueous phase) CheckWorkup->ProductLoss SolutionReagents Solution: Re-purify or re-synthesize starting materials. Ensure anhydrous conditions. ImpureReagents->SolutionReagents SolutionConditions Solution: Optimize temperature and reaction time based on TLC monitoring. Use appropriate solvent (e.g., Ethanol). SuboptimalConditions->SolutionConditions SolutionWorkup Solution: Adjust pH before extraction. Use a more effective extraction solvent (e.g., EtOAc, DCM). ProductLoss->SolutionWorkup

Caption: Decision tree for diagnosing low product yield.

Recommended Actions:

  • Verify Starting Material Quality:

    • Thioacetamide (CH₃CSNH₂): This reagent can decompose or hydrolyze back to acetamide.[5] It should be a white to pale yellow crystalline solid.[5] The presence of a strong mercaptan odor is normal. For best results, use freshly recrystallized thioacetamide from a solvent like ethanol.[5]

    • Ethyl 2-chloroacetoacetate (C₆H₉ClO₃): The primary impurity is often the 4-chloro isomer, which will not participate in the desired reaction.[6] Synthesis via sulfonyl chloride chlorination at low temperatures (-5 to 10 °C) is preferred to ensure selective chlorination at the 2-position.[6][7] The product should be a colorless to pale yellow liquid, purified by vacuum distillation.[6][7]

  • Optimize Reaction Conditions: The balance between temperature and reaction time is critical. High temperatures can decompose thioacetamide, while low temperatures may stall the reaction.

ParameterSub-Optimal ConditionRecommended ConditionRationale
Temperature < 40°C or > 80°C60–70°CBalances the rate of the initial SN2 reaction with the stability of thioacetamide. Allows for efficient cyclization and dehydration without significant decomposition.[8]
Solvent Aprotic (e.g., THF, Toluene)Protic (e.g., Ethanol, Methanol)Protic solvents facilitate the proton transfer steps involved in the dehydration of the thiazoline intermediate to the final aromatic thiazole.[1]
Molar Ratio 1:1 (Thioamide:Haloketone)1.1-1.5 : 1 (Thioamide:Haloketone)A slight excess of the thioamide can help drive the reaction to completion, compensating for any minor decomposition.[4]
Reaction Time Fixed durationMonitored by TLCReactions should be monitored until the limiting reagent (ethyl 2-chloroacetoacetate) is consumed to prevent side reactions from prolonged heating.
  • Evaluate Workup Procedure: The initial product formed is often the hydrochloride salt of the thiazole, which can be soluble in water.[4] It is crucial to neutralize the reaction mixture with a weak base (e.g., NaHCO₃, Na₂CO₃) to a pH of 8-9 before extraction.[1] This deprotonates the thiazolium salt, making the neutral product much less water-soluble and easily extractable into an organic solvent like ethyl acetate or dichloromethane.

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

A2: Impurity formation usually results from side reactions involving the highly reactive starting materials or intermediates.

  • Expert Analysis (Causality): Ethyl 2-chloroacetoacetate is an electrophile at two positions: the α-carbon bearing the chlorine and the ester carbonyl carbon. Thioacetamide is a potent nucleophile at the sulfur atom. Uncontrolled reactions can lead to self-condensation of the chloro-ester or undesired reactions with the thioamide.

Common Impurities and Prevention Strategies:

Impurity / Side ProductLikely CausePrevention Strategy
2,5-dimethyl-1,3,4-thiadiazole Decomposition of thioacetamide and self-condensation.Maintain the recommended reaction temperature (60-70°C). Avoid unnecessarily long reaction times.
Unreacted Thioacetamide Insufficient reaction time or temperature; poor quality ethyl 2-chloroacetoacetate.Use a slight excess of thioacetamide and monitor the reaction by TLC to ensure full consumption of the limiting reagent.[4]
Ethyl 3-oxobutanoate (Ethyl Acetoacetate) Incomplete chlorination during the synthesis of the starting material.Ensure the ethyl 2-chloroacetoacetate is pure. Re-purify by vacuum distillation if necessary.[6][7]
Polymeric/Tarry materials High reaction temperatures or presence of strong acids/bases, leading to uncontrolled side reactions.Maintain strict temperature control. Ensure neutralization is done carefully with a weak base.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can you illustrate the detailed mechanism for this specific Hantzsch synthesis?

A1: Certainly. The mechanism proceeds in three key stages: 1) Nucleophilic substitution, 2) Intramolecular cyclization (condensation), and 3) Dehydration to form the aromatic ring.

Hantzsch_Mechanism Reagents Thioacetamide + Ethyl 2-chloroacetoacetate Intermediate1 S-Alkylated Intermediate (Thioimidate) Reagents->Intermediate1 1. S-Alkylation (SN2) Intermediate1->p1 Intermediate2 Cyclized Intermediate (4-Hydroxythiazoline) Intermediate2->p2 Product This compound + H₂O p1->Intermediate2 2. Intramolecular   Cyclization p2->Product 3. Dehydration   (-H₂O)

Caption: Key stages of the Hantzsch thiazole synthesis mechanism.[2]

The reaction begins with the sulfur of thioacetamide attacking the chlorinated carbon of ethyl 2-chloroacetoacetate.[4] The resulting intermediate then undergoes an intramolecular attack by the nitrogen atom onto the ketone carbonyl.[1] The final step is the elimination of a water molecule, driven by the formation of the stable, aromatic thiazole ring.[4]

Q2: How can I prepare the necessary starting materials in the lab?

A2: Both starting materials can be synthesized using established procedures.

Protocol 1: Synthesis of Ethyl 2-chloroacetoacetate (from Ethyl Acetoacetate)

This protocol is adapted from established methodologies using sulfonyl chloride for selective chlorination.[6][7]

  • Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, add ethyl acetoacetate.

  • Cooling: Cool the flask in an ice-salt bath to a temperature between -5 to 10 °C.[7]

  • Addition of Chlorinating Agent: Slowly add sulfonyl chloride (1.0 to 1.1 molar equivalents) dropwise while maintaining the internal temperature below 10 °C.[7]

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to 20-25 °C. Let the reaction proceed for approximately 4 hours with stirring.[7]

  • Gas Removal: Upon completion, apply a vacuum to the flask to remove dissolved acidic gases (HCl and SO₂). These gases should be passed through a trap containing a caustic soda solution.[6][7]

  • Purification: Purify the crude product by distillation under reduced pressure to yield pure ethyl 2-chloroacetoacetate.[6][7]

Protocol 2: Synthesis of Thioacetamide (from Acetamide)

This protocol uses phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent for the thionation of acetamide.[5][9]

  • Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, add acetamide.

  • Reagent Addition: Add phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (typically 0.25-0.5 molar equivalents relative to acetamide) and an anhydrous solvent like toluene or tetrahydrofuran.[5]

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture and filter to remove any insoluble phosphorus byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude thioacetamide can be purified by recrystallization from 95% ethanol.[10]

Q3: What are the best analytical methods for monitoring this reaction?

A3: A combination of techniques is recommended for robust analysis.

  • Thin-Layer Chromatography (TLC): This is the best method for real-time reaction monitoring. Use a mobile phase like 50% ethyl acetate/50% hexane.[4] The product, being more conjugated and aromatic, will likely have a different Rf value than the starting materials. The disappearance of the limiting reagent (ethyl 2-chloroacetoacetate) indicates reaction completion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the product and any volatile impurities in the crude reaction mixture. The mass spectrum will confirm the molecular weight (143.21 g/mol for the target) and fragmentation pattern.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for final product characterization and purity assessment. Key expected signals for this compound would include a singlet for the 2-methyl group, a quartet and a triplet for the ethoxy group, and a signal for the C4-proton on the thiazole ring.

Q4: What are the key safety considerations for this synthesis?

A4: All work should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thioacetamide: Is a suspected carcinogen (IARC Group 2B).[5] Handle with extreme care and avoid inhalation of dust or fumes.

  • Sulfonyl Chloride / Thionyl Chloride: These are corrosive and react violently with water, releasing toxic gases (HCl, SO₂).[6] Handle in a dry environment and under inert atmosphere if possible.

  • Hydrogen Sulfide (H₂S): May be released during the synthesis of thioacetamide.[10] It is a highly toxic and flammable gas. Ensure adequate ventilation and trapping.

  • Solvents: Use flammable solvents like ethanol and ethyl acetate with appropriate precautions, away from ignition sources.

References

  • Thioacetamide. (n.d.). Grokipedia. Retrieved from [Link]

  • Preparation method for ethyl 2-chloroacetoacetate. (2015). Google Patents (CN105061210A).
  • Thioacetamide. (n.d.). chemeurope.com. Retrieved from [Link]

  • Preparation of Thioacetamide. (2013). Lu Le Laboratory. Retrieved from [Link]

  • Preparation of ethyl chloroacetate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]

  • Method for preparing thioacetamide. (2016). Google Patents (CN105777597A).
  • This compound. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2 H -thiazolo[2,3- e ][6][7][8]diazaphosphole-6-carboxylates and their anticancer activities. (2024). RSC Advances. Retrieved from [Link]

  • Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. (2012). Google Patents (CN102584740A).
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Thesis Template. Retrieved from [Link]

  • 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. (2012). Acta Crystallographica Section E. Retrieved from [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • 2-Methyl-5-ethoxythiazole and Related Compounds. (1947). Journal of the American Chemical Society. Retrieved from [Link]

  • 2-{[4-(Alkylthiophenoxy)methyl]}-4-substituted-1,3-thiazoles as possible anti-inflammatory and antimicrobial agents. (2009). Acta Pharmaceutica Sciencia. Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]

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Technical Support Center: Synthesis of 5-Ethoxy-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-ethoxy-2-methyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction outcomes. Drawing from established principles and field-proven insights, this document provides a comprehensive resource to ensure the successful and efficient production of this key thiazole derivative.

Introduction to the Hantzsch Thiazole Synthesis

The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis. This robust and versatile method involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[1] For our target molecule, the key starting materials are ethyl 2-chloroacetoacetate and thioacetamide.

The general mechanism proceeds through an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. While this reaction is typically high-yielding, its success is contingent on careful control of reaction conditions to mitigate the formation of unwanted side products.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general protocol for the synthesis of this compound?

A1: A typical laboratory-scale procedure involves the reaction of ethyl 2-chloroacetoacetate with thioacetamide in a suitable solvent, such as ethanol. The reaction mixture is often heated to drive the condensation and cyclization. A mild base may be used to neutralize the hydrogen chloride formed during the reaction.

Q2: What are the expected yield and purity of the final product?

A2: Under optimized conditions, the Hantzsch thiazole synthesis can provide good to excellent yields, often exceeding 80%. However, the purity of the crude product can be variable and is dependent on the control of side reactions. Purification by distillation or column chromatography is often necessary to obtain a product of high purity.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Ethyl 2-chloroacetoacetate is a lachrymator and can cause skin burns.[1] Thioacetamide is a suspected carcinogen and is toxic.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Troubleshooting Guide: Side Reactions and Optimization

This section delves into the common challenges encountered during the synthesis of this compound, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Low Product Yield

Q4: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors, ranging from suboptimal reaction conditions to the degradation of starting materials.

  • Suboptimal Temperature: The reaction generally requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can promote the formation of degradation products.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or an increase in side products. A slight excess of the thioamide is sometimes used to ensure complete consumption of the more expensive α-halocarbonyl.

  • Presence of Water: The Hantzsch synthesis is sensitive to water, which can lead to the hydrolysis of the ester group in ethyl 2-chloroacetoacetate, forming the corresponding carboxylic acid. This not only consumes the starting material but the resulting acid can also alter the reaction pH, potentially favoring side reactions.

  • Instability of Thioacetamide: Thioacetamide can be unstable, especially in acidic media.[4] It is advisable to use freshly opened or purified thioacetamide for the reaction.

Troubleshooting Workflow for Low Yield

Caption: Workflow for troubleshooting low product yield.

Issue 2: Formation of Byproducts

The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products. Understanding the mechanisms of these side reactions is crucial for their mitigation.

Q5: I am observing a significant byproduct in my reaction. What are the likely side reactions and how can I minimize them?

A5: Several side reactions can compete with the desired Hantzsch synthesis. The most common are detailed below.

Under acidic conditions, the reaction can yield a mixture of the desired 2-methyl-5-ethoxy-1,3-thiazole and its isomer, a 3-substituted 2-imino-2,3-dihydrothiazole.[5] This occurs due to a change in the regioselectivity of the cyclization step.

Mechanism:

In a neutral or basic medium, the nitrogen of the intermediate formed after S-alkylation is more nucleophilic and readily attacks the carbonyl carbon, leading to the desired thiazole after dehydration. However, under acidic conditions, the nitrogen atom can be protonated, reducing its nucleophilicity. This can allow for an alternative cyclization pathway where the imino nitrogen attacks the carbon bearing the ethoxycarbonyl group, although this is less likely with the given starting materials. A more plausible scenario under acidic conditions involves a shift in the tautomeric equilibrium of the thioamide, which can influence the cyclization pathway.

Mitigation Strategy:

  • pH Control: Maintain a neutral or slightly basic pH throughout the reaction. This can be achieved by using a non-nucleophilic base, such as sodium bicarbonate or triethylamine, to neutralize the HCl generated.

The enolate of ethyl 2-chloroacetoacetate can exhibit ambident nucleophilic character, leading to either C-alkylation (the desired pathway for Hantzsch synthesis) or O-alkylation.

Mechanism:

The enolate ion has electron density on both the α-carbon and the oxygen atom. Reaction at the carbon center leads to the formation of a C-C bond, while reaction at the oxygen leads to an O-C bond. The regioselectivity is influenced by several factors, including the counter-ion, solvent, and the nature of the electrophile.[6]

Mitigation Strategy:

  • Solvent Choice: Protic solvents, like ethanol, can solvate the oxygen atom of the enolate, favoring C-alkylation.

  • Reaction Conditions: The conditions of the Hantzsch synthesis generally favor the initial S-alkylation of the thioamide, which then acts as the nucleophile, minimizing direct C- or O-alkylation of the ethyl 2-chloroacetoacetate by other species.

In the presence of a strong base, ethyl 2-chloroacetoacetate can undergo self-condensation reactions, leading to polymeric or dimeric byproducts.

Mechanism:

A strong base can deprotonate the α-carbon of ethyl 2-chloroacetoacetate, generating an enolate that can then attack the carbonyl group of another molecule of ethyl 2-chloroacetoacetate.

Mitigation Strategy:

  • Base Selection: Use a mild, non-nucleophilic base. The Hantzsch synthesis itself generates an acidic environment, and often, no additional base is required if the reaction is driven to completion.

Visualizing the Reaction Pathways

Caption: Reaction pathways in the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thioacetamide (1.0 eq) and absolute ethanol (5-10 mL per gram of thioacetamide).

  • Reagent Addition: While stirring, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

ParameterCondition 1 (Neutral pH)Condition 2 (Acidic pH)
Product This compoundMixture of thiazole and imino-dihydrothiazole
Approx. Yield >80%Variable, with significant byproduct
Key 1H NMR Signal (Thiazole C4-H) ~7.5 ppm (s)~7.5 ppm (s) and other signals for isomer

Note: The exact chemical shifts can vary depending on the solvent and instrument. The 1H NMR spectrum of the 2-imino-2,3-dihydrothiazole isomer is expected to show distinct signals for the protons on the dihydrothiazole ring.[5]

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • A review article on chemistry, synthesis and therapeutic importance of thiazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 546-571.
  • Tarbell, D. S., Hirschler, H. P., & Carlin, R. B. (1947). 2-Methyl-5-ethoxythiazole and Related Compounds. Journal of the American Chemical Society, 69(1), 7-9. [Link]

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1649. [Link]

  • PubChem. (n.d.). Ethyl 2-chloroacetoacetate. National Center for Biotechnology Information. [Link]

  • Yang, Y.-D., et al. (2012). Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221-226. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. (n.d.). [Link]

  • Thioacetamide. Wikipedia. (n.d.). [Link]

  • Hantzsch Thiazole Synthesis. Chem LibreTexts. (2021, March 6).
  • C- vs O-Alkylation. ChemistryViews. (2012, November 21). [Link]

  • Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. (2011, February 25). [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. (n.d.). [Link]

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Technical Support Center: Optimizing Temperature for 5-Ethoxy-2-methyl-1,3-thiazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethoxy-2-methyl-1,3-thiazole. The focus is on troubleshooting and optimizing the reaction temperature, a critical parameter that dictates yield, purity, and reaction time. The underlying principles are grounded in the well-established Hantzsch thiazole synthesis.[1][2][3]

Section 1: Foundational Principles & Core Questions

This section addresses the fundamental scientific concepts governing the synthesis and the critical role of temperature.

Q1: What is the primary reaction mechanism for forming this compound, and how does it influence optimization?

The formation of this compound is typically achieved via the Hantzsch thiazole synthesis .[2][4] This is a condensation reaction between a thioamide (in this case, thioacetamide) and an α-halocarbonyl compound. For the target molecule, the required α-halocarbonyl is an ethyl 2-halo-3-oxobutanoate derivative.

The mechanism involves two key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the electrophilic carbon of the α-halocarbonyl.

  • Cyclization and Dehydration: An intramolecular condensation followed by dehydration forms the stable aromatic thiazole ring.

Understanding this mechanism is crucial because each step has a specific activation energy. Temperature provides the necessary energy to overcome these barriers. However, excessive thermal energy can promote unwanted side reactions or degradation of starting materials and the final product.

Q2: Why is temperature such a critical parameter in this synthesis?

Temperature is arguably the most influential variable in the Hantzsch synthesis for three primary reasons:

  • Reaction Rate (Kinetics): The reaction rate is directly proportional to temperature. Insufficient heat results in a sluggish or stalled reaction. The reaction often requires heating to proceed at a practical rate.[1]

  • Selectivity and Byproduct Formation: The desired reaction pathway competes with potential side reactions, such as self-condensation of the carbonyl compound or decomposition of the thioamide.[1] These competing reactions have different activation energies. By carefully controlling the temperature, you can favor the kinetics of thiazole formation over the formation of impurities.

  • Reagent and Product Stability: Both the starting materials and the this compound product can be thermally labile. Exceeding the optimal temperature can lead to decomposition, significantly reducing the final yield and complicating purification.

Section 2: Troubleshooting Guide for Temperature Optimization

This guide is designed to address common issues encountered during synthesis.

Q3: My reaction yield is consistently low. Could incorrect temperature be the cause?

Yes, an unoptimized temperature is a very common cause of low yields. Consider the following scenarios:

  • Temperature Too Low: The most straightforward issue. If the reaction mixture does not have sufficient thermal energy, the rate of formation will be impractically slow, leading to a low yield within a standard reaction time. A stepwise increase in temperature (e.g., in 10°C increments) is recommended.

  • Temperature Too High: This is a more complex issue. While higher temperatures increase the reaction rate, they can drastically lower the yield by promoting the degradation of the thiazole product or the thioamide starting material. You may observe a darkening of the reaction mixture (charring) as evidence of decomposition.

  • Inconsistent Heating: Poor heat transfer in the reaction vessel can create localized hot spots, leading to degradation, while other parts of the mixture remain too cool to react efficiently. Ensure vigorous stirring and uniform heating.

Q4: I'm observing significant byproduct formation in my analysis (TLC/LC-MS). How can I use temperature to improve purity?

Byproduct formation is a clear sign that side reactions are occurring at a competitive rate.

  • Actionable Step: Lower the reaction temperature. Side reactions often have a higher activation energy than the main cyclization reaction. By reducing the temperature, you can disproportionately slow down the formation of byproducts while still allowing the desired reaction to proceed, albeit more slowly. This is a classic trade-off between reaction time and purity.

  • Modern Approaches: Consider microwave-assisted synthesis. Microwave irradiation can provide rapid and uniform heating, often reducing reaction times and improving yields by minimizing the time the mixture spends at high temperatures where side reactions can occur.[5][6][7]

Q5: The reaction is proceeding too slowly or not at all. What is a good starting temperature for optimization?

For conventional heating in a solvent like ethanol or methanol, a good starting point is the solvent's reflux temperature.[1] However, a more systematic approach is recommended:

  • Screening Range: Begin with a screening range from 60°C to 100°C .

  • Initial Test: A reaction of 2-bromoacetophenone and thiourea in methanol can be effectively heated at 100°C for 30 minutes as a reference point.[1] For your specific substrates, start an initial experiment at 80°C and monitor progress every 30-60 minutes using TLC or LC-MS.

  • Acidic Conditions: Be aware that reaction conditions, such as pH, can influence outcomes. For instance, conducting the reaction under acidic conditions (e.g., 10M-HCl-EtOH) at 80°C has been shown to alter the regioselectivity for certain substrates.[8]

Section 3: Experimental Protocol & Data

Protocol 1: Step-by-Step Guide for Systematic Temperature Optimization

This protocol describes a method for efficiently determining the optimal reaction temperature using parallel synthesis equipment or a multi-well heating block.

  • Preparation: In a fume hood, prepare four identical reaction vials equipped with magnetic stir bars.

  • Reagent Addition: To each vial, add the α-halocarbonyl (1.0 eq), thioacetamide (1.1 eq), and the chosen solvent (e.g., absolute ethanol, 0.5 M concentration).

  • Temperature Setup: Place the vials in a parallel synthesizer or heating block and set the temperatures for each vial (e.g., Vial 1: 60°C, Vial 2: 70°C, Vial 3: 80°C, Vial 4: 90°C).

  • Reaction Monitoring: Begin stirring and heating. At set time intervals (e.g., 1, 2, 4, and 8 hours), carefully take a small aliquot from each reaction. Quench the aliquot and analyze by TLC and/or LC-MS to monitor the consumption of starting material and the formation of the product and any major impurities.

  • Reaction Completion & Workup: Once a reaction appears complete (or after a maximum time, e.g., 12 hours), cool the vials to room temperature. Perform a standard aqueous workup and extraction.

  • Analysis: Purify the crude product from each reaction (e.g., via column chromatography). Calculate the isolated yield and confirm the purity of each sample.

  • Optimization: Compare the results to identify the temperature that provides the best balance of reaction time, yield, and purity.

Table 1: Model Data for Temperature Optimization of this compound Formation

Temperature (°C)Reaction Time (h)Isolated Yield (%)Purity (LC-MS, %)Observations
601245%98%Reaction is slow but very clean.
70678%97%Good conversion rate with high purity.
80 4 85% 95% Optimal balance of time and yield. Minor byproduct detected.
902.572%88%Faster reaction, but significant increase in impurities and some degradation noted.
1001.555%75%Rapid conversion but major byproduct formation and evidence of product decomposition.

Note: This is illustrative data based on typical Hantzsch synthesis optimization experiments.

Section 4: Visualizing the Optimization Workflow

A systematic approach is key to successful optimization. The following workflow diagram illustrates the logical steps involved.

G A Reaction Setup (Thioacetamide + Ethyl 2-halo-3-oxobutanoate) B Define Temperature Screen (e.g., 60°C, 70°C, 80°C, 90°C) A->B C Execute Parallel Reactions (Conventional or Microwave Heating) B->C D Monitor & Analyze (TLC, LC-MS for Yield & Purity) C->D E Optimal Conditions Achieved? D->E F Final Optimized Protocol E->F Yes G Refine & Repeat (Adjust Temp Range, Solvent, or Time) E->G No G->B

Caption: Workflow for systematic temperature optimization.

Section 5: Frequently Asked Questions (FAQs)

Q6: What is the role of the solvent in temperature optimization?

The solvent is critical. It not only solubilizes the reagents but its boiling point also sets the maximum temperature for a reaction at atmospheric pressure (reflux). Common solvents like methanol and ethanol are often used.[1] If higher temperatures are required, a higher-boiling solvent like 1-butanol can be selected. However, changing the solvent can also alter reaction kinetics and selectivity, so it should be considered as another variable to optimize.

Q7: Can catalysts affect the optimal reaction temperature?

Absolutely. While the classic Hantzsch synthesis may not require a catalyst, modern variations often employ one to improve efficiency.[1] Catalysts like silica-supported tungstosilicic acid can increase the reaction rate, which may allow you to achieve high yields at lower temperatures or in shorter times.[5] If you introduce a catalyst, a re-optimization of the temperature is essential, as the original optimal temperature may now be too high.

Q8: How do I confirm the formation of this compound and assess its purity?

Confirmation and purity assessment are typically done using a combination of techniques:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and determine the purity by analyzing the relative peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To definitively confirm the structure of the purified product.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

References

  • Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health (NIH).
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences.
  • This compound - C6H9NOS, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. East Tennessee State University.
  • Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2 H -thiazolo[2,3- e ][1][5][6]diazaphosphole-6-carboxylates and their anticance. RSC Advances. Available at:

  • Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. Google Patents.
  • 2-Methyl-5-ethoxythiazole and Related Compounds. Journal of the American Chemical Society.
  • 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. National Institutes of Health (NIH).
  • Thiazole. Wikipedia.
  • alkylthiophenoxy)-4-substituted-1, 3-thiazoles as possible anti-inflammatory and antimicrobi. Indian Journal of Chemistry.
  • Thiazole synthesis. Organic Chemistry Portal.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences.

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Technical Support Center: Synthesis of 5-Ethoxy-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Ethoxy-2-methyl-1,3-thiazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the experimental nuances of this synthesis, with a specific focus on the critical role of solvents. Our goal is to move beyond mere procedural steps to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The synthesis of substituted thiazoles, such as this compound, is commonly achieved via the Hantzsch thiazole synthesis, first described in 1887.[1][2][3] This robust reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[4][5] For the target molecule, the likely precursors are thioacetamide and ethyl 2-chloro-3-oxobutanoate .[6]

The choice of solvent in this reaction is not a passive parameter; it is an active participant that profoundly influences reaction rates, yield, and the impurity profile by affecting reactant solubility, stabilizing transition states, and mediating reaction pathways.[7][8] This guide will address common issues encountered during the synthesis, with a primary focus on how they can be understood and resolved through the strategic selection and handling of solvents.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes related to my solvent and reaction conditions?

Answer: Low or no yield is a frequent issue in Hantzsch synthesis and can often be traced back to several key factors, many of which are solvent-dependent.[7]

Causality & Explanation:

  • Poor Solubility of Reactants: Thioacetamide and the α-haloketone must be sufficiently dissolved for the reaction to proceed efficiently. If the chosen solvent cannot adequately solvate both starting materials, the reaction will be slow or may not start at all.

  • Insufficient Activation Energy: The Hantzsch synthesis often requires heating to overcome the activation energy for the initial nucleophilic attack and subsequent cyclization.[9] The reaction temperature is intrinsically linked to the solvent's boiling point.

  • Presence of Water: Moisture can be detrimental, potentially hydrolyzing the starting materials or intermediates. Therefore, using anhydrous solvents is often recommended.[7]

  • Incorrect Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing the charged intermediates formed during the reaction.[7] A solvent with inappropriate polarity can hinder the reaction kinetics.

Troubleshooting Workflow & Recommendations:

  • Verify Reactant Purity: Before scrutinizing the solvent, confirm the purity of your thioacetamide and ethyl 2-chloro-3-oxobutanoate. Impurities can introduce competing side reactions.[7][9]

  • Initiate with a Polar Protic Solvent: Ethanol is the most common and often effective starting solvent for Hantzsch synthesis.[10][11] It effectively dissolves the reactants and facilitates the proton transfers necessary for the dehydration step. A typical starting point is to reflux the reactants in absolute ethanol for several hours.[9]

  • Increase Reaction Temperature: If the reaction is sluggish at the boiling point of ethanol (78 °C), consider switching to a higher-boiling polar solvent like 1-butanol (118 °C) or 2-propanol (82 °C).[11]

  • Consider Aprotic Polar Solvents: If solubility remains an issue, a polar aprotic solvent such as dimethylformamide (DMF) can be used.[8] However, be aware that this can sometimes alter the reaction pathway or make product isolation more challenging.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Troubleshooting_Low_Yield Start Problem: Low or No Yield Purity Verify Reactant Purity Start->Purity Cause? Solvent Evaluate Solvent Choice Start->Solvent Cause? Temp Assess Reaction Temperature Start->Temp Cause? Moisture Check for Moisture Start->Moisture Cause? Sol_Purity Purify Starting Materials (NMR, MP) Purity->Sol_Purity Solution Sol_Solvent Start with Refluxing EtOH. If needed, screen DMF or 1-Butanol. Solvent->Sol_Solvent Solution Sol_Temp Increase Temperature or Switch to Higher-Boiling Solvent Temp->Sol_Temp Solution Sol_Moisture Use Anhydrous Solvents & Inert Atmosphere Moisture->Sol_Moisture Solution

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction produces multiple products and purification is difficult. How can I improve selectivity by modifying the solvent conditions?

Answer: The formation of multiple products often points to side reactions, which are highly influenced by reaction conditions, particularly the solvent and pH.[7][10]

Causality & Explanation:

  • Isomer Formation: Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles, alongside the desired thiazole.[7][10] The reaction medium's pH is a critical factor in determining the cyclization pathway.

  • Self-Condensation: The α-haloketone can undergo self-condensation, especially at elevated temperatures or in the presence of certain bases, leading to undesired byproducts.

  • Solvent-Induced Degradation: Prolonged reaction times at high temperatures can lead to the degradation of the starting materials or the final product, particularly in aggressive solvents like DMF.[10]

Troubleshooting Workflow & Recommendations:

  • Control the pH: The Hantzsch synthesis is typically favored under neutral or slightly basic conditions to yield the amino-isomer.[10] If you are using a commercial grade of an alcoholic solvent, it may contain acidic impurities. Consider adding a non-nucleophilic base like triethylamine or potassium carbonate to maintain neutrality.

  • Solvent Polarity and Selectivity: A systematic solvent screening can reveal the optimal medium for selectivity. Polar solvents like ethanol generally favor the desired pathway, while less polar or highly coordinating solvents might promote side reactions.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction closely.[8][9] The goal is to stop the reaction as soon as the starting material is consumed, before significant byproduct formation or degradation occurs.

  • Optimize Temperature: Lowering the reaction temperature may slow the formation of undesired byproducts more than it slows the main reaction, thus improving selectivity.[9]

Table 1: Hypothetical Solvent Screening for Selectivity

Solvent Dielectric Constant (Polarity) Typical Reaction Temp. (°C) Observed Selectivity (Target:Byproduct)
Toluene 2.4 (Low) 110 60:40
Dichloromethane 9.1 (Medium) 40 80:20
Ethanol 24.5 (High, Protic) 78 95:5
Acetonitrile 37.5 (High, Aprotic) 81 90:10

| DMF | 38.3 (High, Aprotic) | 100-120 | 85:15 (with some degradation) |

This table is illustrative, based on general principles. Actual results may vary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the synthesis of this compound? For the Hantzsch synthesis of this molecule, absolute ethanol is the recommended starting solvent. It provides a good balance of polarity to dissolve the ionic intermediates, is protic to facilitate the dehydration step, has an appropriate boiling point for heating, and is relatively inexpensive and easy to remove.[7][11]

Q2: How does solvent polarity specifically affect the reaction mechanism? The Hantzsch synthesis proceeds through several steps, including nucleophilic attack, cyclization, and dehydration.[4]

Hantzsch_Mechanism Reactants Thioacetamide + α-Haloketone Attack Step 1: Nucleophilic Attack (SN2) Reactants->Attack Intermediate1 Thioether Intermediate Attack->Intermediate1 Role1 Polar solvents stabilize charged transition state Attack->Role1 Cyclization Step 2: Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclic Hemiaminal Intermediate Cyclization->Intermediate2 Dehydration Step 3: Dehydration Intermediate2->Dehydration Product 5-Ethoxy-2-methyl- 1,3-thiazole Dehydration->Product Role2 Protic solvents (e.g., EtOH) act as proton shuttles, facilitating H2O elimination Dehydration->Role2

Caption: Simplified Hantzsch mechanism and solvent roles.
  • Step 1 (Nucleophilic Attack): The sulfur atom of thioacetamide attacks the α-carbon of the haloketone. This SN2-type reaction proceeds faster in polar aprotic solvents (like DMF or acetonitrile) but is still efficient in polar protic solvents (like ethanol).

  • Steps 2 & 3 (Cyclization & Dehydration): The subsequent intramolecular cyclization and final dehydration to form the aromatic thiazole ring involve charged intermediates and proton transfers. Polar protic solvents are particularly effective here as they can stabilize the intermediates through hydrogen bonding and act as a proton source/sink to facilitate the elimination of water.[12]

Q3: Can this reaction be performed under solvent-free conditions? Yes, modern variations of the Hantzsch synthesis have demonstrated success under solvent-free conditions, often aided by microwave irradiation.[9][13] This approach can dramatically reduce reaction times and simplify work-up, aligning with green chemistry principles.[13] However, it may require specialized equipment and careful temperature control to avoid charring.

Q4: How do I properly work up and purify the product from an ethanol-based reaction? A standard work-up procedure is crucial for isolating a pure product.

  • Cooling & Neutralization: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.[4] The initial product may be present as its hydrohalide salt, which is soluble in ethanol.[14] Pour the mixture into a beaker containing a weak base solution, such as 5% sodium carbonate or sodium bicarbonate in water, to neutralize the acid and deprotonate the thiazole.[4][14]

  • Precipitation & Isolation: The neutral this compound is often poorly soluble in water and will precipitate out as a solid.[4] Collect the solid by vacuum filtration through a Buchner funnel.

  • Washing: Wash the collected solid (the filter cake) with cold water to remove any inorganic salts.[4]

  • Purification: While the precipitated product can be quite pure, further purification can be achieved by:

    • Recrystallization: This is a highly effective method if the product is a solid. Experiment with different solvents, such as ethanol/water mixtures, to find the optimal conditions.[8]

    • Column Chromatography: If the product is an oil or contains persistent impurities, silica gel column chromatography is the most common method. The choice of eluent will depend on the product's polarity but a starting point could be a mixture of ethyl acetate and hexanes.[8]

Experimental Protocol Example

Synthesis of this compound via Hantzsch Condensation

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a proper laboratory setting with appropriate safety precautions.

Materials:

  • Thioacetamide (1.5 mmol)

  • Ethyl 2-chloro-3-oxobutanoate (1.0 mmol)

  • Absolute Ethanol (10-15 mL)

  • 5% Aqueous Sodium Carbonate Solution

  • Magnetic Stir Bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine thioacetamide (1.5 mmol) and ethyl 2-chloro-3-oxobutanoate (1.0 mmol).[9]

  • Solvent Addition: Add absolute ethanol (15 mL) and a magnetic stir bar.[9]

  • Heating: Heat the mixture to reflux (approx. 78-80°C) with stirring.[11]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase) until the starting materials are consumed (typically 2-4 hours).[4][9]

  • Work-up: Remove the flask from the heat and allow it to cool to room temperature.[4] Pour the reaction contents into a beaker containing 30 mL of 5% aqueous sodium carbonate solution and stir for 15 minutes.[4]

  • Isolation: If a precipitate forms, collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL).[4] If the product separates as an oil, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Characterization: Dry the collected solid. If necessary, purify further by recrystallization from an appropriate solvent (e.g., ethanol). Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

References

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
  • BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,5-Disubstituted Thiazoles.
  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

  • Prajapati, D., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ACS Publications. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • McCann, L. C., & Organ, M. G. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Singh, R., et al. (2023). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Fekri, A., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. SpringerLink. Retrieved from [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Organic Chemistry Portal. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some novel thiazole deriva. JOCPR. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (2014). Kinetics of Ring Closure Thiazole Cyclization Using 3-Chloroacetylacetone with Thioamides. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • Erland Stevens. (2019). synthesis of thiazoles. YouTube. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (2015). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Retrieved from [Link]

  • ResearchGate. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound. Retrieved from [Link]

  • RSC Advances. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][7][10][11]diazaphosphole-6-carboxylates and their anticancer.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Journal of Applied Pharmaceutical Science. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Journal of the American Chemical Society. (1948). 2-Methyl-5-ethoxythiazole and Related Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • Indian Journal of Chemistry. (2006). Synthesis of 2-(4-alkylthiophenoxy)-4-substituted-1, 3-thiazoles as possible anti-inflammatory and antimicrobial agents. Retrieved from [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for 5-Ethoxy-2-methyl-1,3-thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Ethoxy-2-methyl-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common issues encountered during this specific thiazole synthesis. We will delve into the causality behind experimental choices, providing actionable protocols and evidence-based recommendations.

Section 1: The Foundational Synthesis and Core Mechanism

The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis. This robust reaction involves the condensation of a thioamide (in this case, thioacetamide) with an α-halocarbonyl compound.[1][2] The key to forming the "5-ethoxy" moiety is the selection of an appropriate α-halocarbonyl synthon, such as ethyl 2-chloro-3-oxobutanoate, followed by subsequent reaction steps, or more directly with a precursor like ethyl 2-chloro-3-ethoxyacrylate.

The fundamental mechanism proceeds through several key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the halocarbonyl compound in an SN2 reaction.[3][4]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon to form a five-membered ring intermediate (a hydroxythiazoline).[3]

  • Dehydration: The final step is the elimination of a water molecule from this intermediate to yield the aromatic thiazole ring.[3]

Hantzsch_Mechanism Thioacetamide Thioacetamide (Nucleophile) Step1 1. S-Alkylation (SN2) Thioacetamide->Step1 AlphaHalo α-Halocarbonyl (Electrophile) AlphaHalo->Step1 SN2_Intermediate S-Alkylation Intermediate Step2 2. Cyclization SN2_Intermediate->Step2 N attacks C=O Cyclization_Intermediate Hydroxythiazoline Intermediate Step3 3. Dehydration Cyclization_Intermediate->Step3 Product 5-Ethoxy-2-methyl- 1,3-thiazole Water H₂O Step1->SN2_Intermediate Forms C-S bond Step2->Cyclization_Intermediate Forms ring Step3->Product Step3->Water

Caption: The Hantzsch thiazole synthesis mechanism.

Section 2: Catalyst Selection Guide

A common point of confusion is whether a catalyst is necessary. While the traditional Hantzsch synthesis can proceed thermally, catalysis is often employed to improve reaction rates, increase yields, and allow for milder conditions.[3]

Q: Is a catalyst always required for the synthesis of this compound?

A: Not strictly. The reaction between an α-haloketone and a thioamide can be driven to completion by heating in a suitable solvent like ethanol.[5] However, this uncatalyzed approach can suffer from long reaction times and the potential for side reactions, especially if the reactants are sensitive to prolonged heat.[6] Catalysts are recommended to enhance efficiency and selectivity.

Q: What are the primary catalyst classes, and when should I consider them?

A: The choice of catalyst depends on the specific substrate stability, desired reaction conditions, and scale. Here is a comparative overview:

Catalyst ClassExample(s)ProsConsBest For...
None (Thermal) Heat in Ethanol/DMFSimple, avoids catalyst cost and removal.Slow, requires higher temperatures, potential for byproducts.[6]Simple, stable substrates where yield is not the primary concern.
Acid Catalysts p-TSA, H₂SO₄, SiW/SiO₂Can accelerate dehydration step, readily available.Can promote side reactions like isomerization, thioamide instability.[1][5]Reactions where the hydroxythiazoline intermediate is stable and dehydration is the rate-limiting step.
Base Catalysts Triethylamine (TEA), PiperidineNeutralizes liberated H-X, can promote nucleophilic attack.[7][8]Can promote undesired condensation or elimination side reactions.Substrates sensitive to acidic conditions; helps drive the reaction by scavenging acid.
Heterogeneous Silica-supported tungstosilisic acid (SiW/SiO₂)High yields, reusable, simplified workup (filtration).[3][9][10]Higher initial cost, potential for leaching, mass transfer limitations.Green chemistry approaches, process scale-up, and simplifying purification.

Q: How do I choose the optimal catalyst for my experiment?

A: Follow this decision-making workflow for a rational catalyst selection process.

Catalyst_Selection Start Start: Synthesis of This compound Screening Are you performing initial screening? Start->Screening Thermal Run uncatalyzed (thermal) as a baseline. Screening->Thermal Yes LowYield Is the baseline yield unacceptably low (<50%)? Screening->LowYield No (Optimizing) Thermal->LowYield Hetero Try a heterogeneous catalyst (e.g., SiW/SiO₂) for ease of workup. LowYield->Hetero Yes AcidSensitive Are starting materials acid-sensitive? LowYield->AcidSensitive Yes (from Thermal) Optimize Optimize catalyst loading, temperature, and time. LowYield->Optimize No Hetero->Optimize BaseCat Use a mild base catalyst (e.g., Triethylamine) to neutralize H-X. AcidSensitive->BaseCat Yes AcidCat Use a solid acid catalyst (e.g., SiW/SiO₂) or p-TSA for rate enhancement. AcidSensitive->AcidCat No BaseCat->Optimize AcidCat->Optimize

Caption: Workflow for selecting a suitable catalyst.

Section 3: Troubleshooting Guide

Problem: My reaction yield is extremely low or zero.

  • Potential Catalyst-Related Cause: The chosen catalyst may be inappropriate or inactive. In an uncatalyzed reaction, the thermal energy may be insufficient.

  • Diagnostic Steps:

    • Verify Reactant Purity: Impurities in starting materials are a primary cause of low yield.[5][9] Use NMR or melting point to confirm the purity of your thioacetamide and α-halocarbonyl precursor.

    • Monitor with TLC: Track the consumption of starting materials over time. If they remain unreacted, the activation energy is not being overcome.[5]

  • Solutions:

    • Increase Temperature: For uncatalyzed reactions, modestly increasing the temperature can be effective, but be wary of promoting side reactions.[6]

    • Introduce a Catalyst: If the thermal reaction is ineffective, introduce a catalyst. A solid acid catalyst like silica-supported tungstosilisic acid is an excellent starting point as it is known to produce high yields and simplifies purification.[9][10]

    • Solvent Choice: The solvent plays a critical role. While ethanol is common, switching to a more polar aprotic solvent like DMF might improve solubility and reaction rates.[6]

Problem: I'm observing significant byproduct formation.

  • Potential Catalyst-Related Cause: The catalyst, particularly strong acids, can promote undesired side pathways.

  • Diagnostic Steps:

    • Characterize Byproducts: Use LC-MS or NMR on the crude mixture to identify the structure of major impurities. A common byproduct in Hantzsch synthesis under acidic conditions is the isomeric 2-imino-2,3-dihydrothiazole.[5][6]

    • TLC Analysis: Multiple spots on a TLC plate indicate a complex mixture.[5]

  • Solutions:

    • Change Catalyst pH: If you suspect acid-catalyzed byproduct formation, switch to neutral or slightly basic conditions.[6] Running the reaction in a neutral solvent without an acid catalyst, or with the addition of a non-nucleophilic base like triethylamine, can suppress the formation of the imino isomer.[6][9]

    • Lower Temperature: High temperatures can accelerate side reactions more than the main reaction. Reducing the temperature, even if it extends the reaction time, can significantly improve selectivity.[9]

Problem: The reaction starts but does not go to completion.

  • Potential Catalyst-Related Cause: The catalyst may be deactivated or poisoned during the reaction.

  • Diagnostic Steps:

    • Check Reactant Stability: The thioamide can be unstable, especially under harsh conditions, leading to its decomposition before the reaction is complete.[5]

    • Analyze Catalyst Post-Reaction: For heterogeneous catalysts, check for changes in color or texture. For homogeneous catalysts, impurities from starting materials could be sequestering the active species.

  • Solutions:

    • Use Fresh Reactants: Always use high-purity, freshly opened or purified thioacetamide.[6]

    • Staged Addition: Consider adding the thioamide portion-wise to maintain its concentration throughout the reaction without exposing it all to potentially harsh conditions at once.

    • Re-evaluate Catalyst Loading: Ensure the catalyst loading is sufficient. For heterogeneous catalysts, ensure proper stirring to avoid mass transfer limitations.

Section 4: Experimental Protocol Example

This protocol describes a robust, catalyzed synthesis of a thiazole derivative, which can be adapted for this compound.

Objective: To synthesize a 2,5-disubstituted thiazole using a heterogeneous acid catalyst.

Materials:

  • Thioacetamide (1.0 eq)

  • Appropriate α-halocarbonyl precursor (e.g., ethyl 2-chloro-3-ethoxyacrylate) (1.0 eq)

  • Silica-supported tungstosilisic acid (SiW/SiO₂) (e.g., 0.5 mol%)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the α-halocarbonyl precursor (1.0 eq) and anhydrous ethanol.

  • Add the silica-supported tungstosilisic acid catalyst.

  • Add thioacetamide (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by TLC.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or distillation to yield the pure this compound.

Section 5: Frequently Asked Questions (FAQs)

Q1: How critical is the solvent choice in a catalyzed reaction? Absolutely critical. The solvent not only solubilizes the reactants but also influences the reaction kinetics and the catalyst's activity.[5] While alcohols like ethanol are standard, screening solvents is recommended for optimization. Using anhydrous solvents is often preferred as water can interfere with the reaction.[5]

Q2: Can I use microwave irradiation to speed up the synthesis? Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Hantzsch thiazole synthesis.[9][10] The rapid, uniform heating can often minimize byproduct formation associated with prolonged conventional heating.

Q3: My α-halocarbonyl precursor is unstable. How does this affect my catalyst choice? If your precursor is prone to degradation, especially in acidic or basic conditions, using a milder, heterogeneous catalyst is advisable. This allows for potentially lower reaction temperatures and shorter reaction times. An uncatalyzed thermal reaction might also be preferable, accepting a lower yield in exchange for preserving the integrity of the starting material.

Q4: How do I remove a homogeneous catalyst like p-TSA after the reaction? After the reaction, a simple aqueous workup is typically sufficient. Neutralize the reaction mixture with a mild base like sodium bicarbonate solution, then extract the product into an organic solvent (e.g., ethyl acetate). The p-TSA salt will remain in the aqueous layer.

References

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
  • BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem. (n.d.). Technical Support Center: Hantzsch Thiazole Synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Wikipedia. (n.d.). Thiazole.
  • CUTM Courseware. (n.d.). Thiazole.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • BEPLS. (2024).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2).
  • Tarbell, D. S., Hirschler, H. P., & Carlin, R. B. (1952). 2-Methyl-5-ethoxythiazole and Related Compounds. Journal of the American Chemical Society, 74(23), 5939-5941.
  • W. S. W. N., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Science and Advanced Technology, 1(2), 26-37.
  • Mondal, S., & Guria, M. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5333-5336.

Sources

"5-Ethoxy-2-methyl-1,3-thiazole" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 5-Ethoxy-2-methyl-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic compound. Here, we address common purification challenges, provide detailed troubleshooting protocols, and explain the scientific rationale behind these methodologies to ensure you can achieve the highest possible purity in your preparations.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically a variation of the Hantzsch thiazole synthesis, involves the condensation of a thioamide with an α-halocarbonyl compound.[1] While the synthesis can be high-yielding, the purification of the final product often presents significant challenges.[2] Common issues include the presence of unreacted starting materials, formation of isomeric byproducts, and degradation leading to colored impurities. Achieving high purity (e.g., >98% by GC) is critical for subsequent reactions and biological assays to avoid misleading results.[3] This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter during the purification of this compound.

Question 1: My crude product is a dark brown or black oil after synthesis. What causes this coloration and how can I remove it?

Answer:

Dark coloration is a frequent issue and typically arises from two main sources:

  • Degradation/Polymerization: Thiazoles, especially under prolonged heating or acidic/basic conditions, can degrade or form polymeric, high-molecular-weight byproducts.[4] Impurities in starting materials, such as oxidized thioacetamide, can also contribute to color.

  • Residual Iodine/Bromine: If an iodo- or bromo-α-ketone was used in the Hantzsch synthesis, residual halogen can impart a dark color.

Solution Pathway:

  • Initial Wash: Before any other purification step, dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with:

    • A 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any residual halogen.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic residues which can catalyze degradation.[1][5]

    • Brine (saturated NaCl solution) to remove excess water.

  • Activated Carbon Treatment: If the color persists after washing, you can treat the organic solution with activated carbon. Add a small amount of activated carbon (approx. 1-2% w/w relative to the crude product) and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon. Be aware that this can lead to some product loss due to adsorption.

  • Chromatography/Distillation: These primary purification methods, detailed below, are highly effective at separating the desired product from colored, non-volatile impurities.

Question 2: My NMR/GC-MS analysis shows the presence of unreacted starting materials. What is the most efficient way to remove them?

Answer:

The choice of method depends on the specific starting materials. For the synthesis of this compound, the likely precursors are thioacetamide and an α-halo-β-ethoxyacrylate derivative.

  • Thioacetamide: This starting material has moderate water solubility and can be largely removed with aqueous washes. A slightly acidic wash (e.g., dilute HCl) can protonate the thioamide, increasing its aqueous solubility and facilitating its removal from the organic layer.

  • α-Halo Carbonyl Compound: These are typically less polar than the thiazole product. Their removal is best achieved through column chromatography or fractional distillation.

Recommended Approach:

  • Aqueous Work-up: Perform a thorough aqueous work-up as described in Question 1. This is the first and most effective line of defense.

  • Primary Purification: Proceed with either flash column chromatography or vacuum distillation. The choice depends on the physical properties of your product and the impurities (see Table 1 and the Purification Workflow Diagram).

Question 3: I've isolated my product, but the purity is stuck at ~90-95%, and I suspect an isomeric byproduct. How can I achieve >99% purity?

Answer:

Isomeric byproducts are a common challenge in Hantzsch-type syntheses, sometimes leading to the formation of regioisomers or tautomers.[4] These isomers often have very similar polarities and boiling points, making separation difficult.

Solutions:

  • High-Performance Flash Chromatography: Standard flash chromatography may not be sufficient.

    • Optimize the Mobile Phase: Use a shallow solvent gradient. Start with a low polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) and slowly increase the polarity. Monitor the fractions carefully using TLC with a suitable stain (e.g., potassium permanganate).[6][7]

    • Use High-Resolution Silica: Employing silica gel with a smaller particle size (e.g., 25-40 µm) can significantly improve separation efficiency.

  • Fractional Vacuum Distillation: If the boiling points of the isomers are different by at least a few degrees Celsius, fractional distillation can be very effective.[8]

    • Use a Fractionating Column: A simple distillation setup is inadequate. Use a Vigreux or packed column (e.g., with Raschig rings) to increase the number of theoretical plates.

    • Maintain Stable Vacuum and Temperature: A stable, low pressure is crucial. Heat the distillation flask slowly and evenly using an oil bath to avoid bumping and ensure a smooth vapor-liquid equilibrium is established in the column.

  • Preparative HPLC: For very challenging separations, reversed-phase preparative HPLC can provide baseline separation of closely related isomers.[9] This is often the final step for obtaining highly pure material for analytical standards or final drug compounds.

Data Summary & Physical Properties

Accurate physical data is essential for planning a successful purification strategy. While experimental data for this specific compound is scarce, calculated properties and data from similar structures provide a useful guide.

PropertyValue / Recommended SolventRationale & Source
Molecular Formula C₆H₉NOS---
Molecular Weight 143.21 g/mol [10]
Appearance Pale yellow liquid (predicted)Based on similar thiazole structures.[11]
Boiling Point ~123-127 °C at 395-400 Pa (for a similar structure)A patent for 4-methyl-5-(2-hydroxyethyl)-thiazole provides a useful estimate for vacuum distillation.
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone, Alcohols). Moderately soluble in water.Thiazoles are generally soluble in organic solvents.[12]
Octanol/Water Partition Coeff. (logP) 1.542 (Calculated)Indicates a preference for the organic phase during extraction.[13]
TLC Stationary Phase Silica Gel 60 F₂₅₄Standard choice for moderately polar organic compounds.[14]
TLC Mobile Phase (Starting Point) 90:10 to 80:20 Hexane:Ethyl AcetateGood starting polarity for resolving thiazoles from less polar impurities.
Column Chromatography Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography, providing good resolution.[6][14]

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for separating this compound from both less polar (e.g., starting materials) and more polar (e.g., polymeric) impurities.

  • Column Preparation:

    • Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product weight).[6]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pack the column carefully to avoid air bubbles and cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the eluent (e.g., from 5% to 20% Ethyl Acetate in Hexane). A step gradient is often effective.

    • Collect fractions and monitor them by TLC. Use a UV lamp (254 nm) and a potassium permanganate stain to visualize the spots.

  • Isolation:

    • Combine the pure fractions, as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Fractional Vacuum Distillation

This method is ideal for purifying the product on a larger scale, especially if the main impurities have different boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (Vigreux column is a good choice), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed and greased for vacuum.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Procedure:

    • Place the crude product in the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., ~400 Pa, based on similar compounds).

    • Gently heat the distillation flask using an oil bath.

    • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

    • Collect the main fraction over the expected boiling range (e.g., 123-127 °C at ~400 Pa). The temperature should remain stable during the collection of the pure product.

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

  • Post-Distillation:

    • Allow the apparatus to cool completely before carefully re-introducing air to the system to prevent breakage.

Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines the decision-making process for selecting the appropriate purification method based on the initial assessment of the crude product.

Purification_Strategy start Crude Product (Post-Workup) check_purity Assess Purity & Impurities (TLC, GC-MS, NMR) start->check_purity node_distill Primary Impurities: Non-volatile / Different BP check_purity->node_distill Yes node_chrom Primary Impurities: Similar BP / Polarity Issues check_purity->node_chrom No / Unsure distillation Fractional Vacuum Distillation node_distill->distillation chromatography Flash Column Chromatography node_chrom->chromatography final_purity_check1 Check Purity >99% distillation->final_purity_check1 final_purity_check2 Check Purity >99% chromatography->final_purity_check2 final_purity_check1->chromatography No end_product Pure Product final_purity_check1->end_product Yes final_purity_check2->distillation No final_purity_check2->end_product Yes

Caption: Decision tree for selecting a purification method.

General Purification Workflow

This workflow illustrates the logical sequence of steps from crude product to final, pure compound.

Purification_Workflow cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Final Analysis & Storage crude Crude Reaction Mixture workup Aqueous Workup (Wash with NaHCO₃, Na₂S₂O₃, Brine) crude->workup dry Dry Organic Layer (e.g., MgSO₄) & Concentrate workup->dry purify Flash Chromatography OR Vacuum Distillation dry->purify analysis Purity Analysis (GC-MS, qNMR) purify->analysis storage Store under N₂ in amber vial analysis->storage

Sources

Preventing byproduct formation in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the thiazole core. Thiazole and its derivatives are foundational scaffolds in numerous pharmaceuticals and biologically active agents.[1][2][3] However, their synthesis is often plagued by the formation of stubborn byproducts that can complicate purification, reduce yields, and introduce artifacts in downstream applications.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal factors behind byproduct formation. By understanding why a side reaction occurs, you can strategically modify your experimental parameters to suppress it. We will focus primarily on the widely-used Hantzsch synthesis and also address common issues in other popular methods.

Section 1: Troubleshooting the Hantzsch Thiazole Synthesis

The Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide, is a robust and versatile method for preparing a wide range of thiazoles.[1][4][5][6] Despite its utility, it is not without its challenges. Low yields and complex product mixtures are common complaints.

Q1: My Hantzsch synthesis is resulting in a low yield and multiple spots on my TLC. What are the most common contributing factors?

Answer: This is a classic issue that typically points to one of three areas: reactant integrity, reaction conditions, or competing side reactions. Let's break down the causality.

1. Reactant Purity and Stability: This is the most critical and often overlooked factor.

  • α-Haloketones: These substrates can be unstable. They may self-condense or decompose upon storage, especially if exposed to light or moisture. Impurities will inevitably lead to unwanted side reactions.

  • Thioamides: The stability of the thioamide is a significant limiting factor.[7] They can be sensitive to hydrolysis, especially under acidic conditions, which reduces their availability for the main reaction.[7] Thiourea, a common thioamide source, should be used in excess to drive the reaction, but be aware that unreacted thiourea will need to be removed during workup.[8]

Expert Insight: Before starting any synthesis, verify the purity of your starting materials via NMR or melting point analysis.[7] Using freshly purified or newly purchased reagents is a simple step that can save significant troubleshooting time.

2. Reaction Conditions:

  • Solvent Choice: The polarity of the solvent is crucial for ensuring that both the α-haloketone and the thioamide are sufficiently soluble to react.[7] Alcohols like ethanol or methanol are common choices.[5][9] However, using anhydrous solvents is often recommended as water can promote hydrolysis of the thioamide.[7]

  • Temperature: Excessive heat can promote decomposition and the formation of tar-like byproducts.[10] It is essential to find the optimal temperature that allows the reaction to proceed at a reasonable rate without degrading the reactants or intermediates. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is vital.[10]

3. Competing Side Reactions:

  • Isomer Formation: Under certain conditions, particularly acidic ones, you may form a 2-imino-2,3-dihydrothiazole isomer alongside your desired 2-aminothiazole.[7][11] (This is addressed in detail in Q2).

  • Condensation Byproducts: If stoichiometry is not carefully controlled, you can form bis-thiazoles or other complex condensation products.[7]

Below is a logical workflow to diagnose the source of low yields and impurities.

TroubleshootingWorkflow start Low Yield / Multiple TLC Spots check_purity Verify Reactant Purity (NMR, MP) start->check_purity pure Reactants are Pure check_purity->pure purify Purify Starting Materials (Recrystallize/Distill) pure->purify No monitor_rxn Monitor Reaction by TLC pure->monitor_rxn Yes purify->start complete Reaction Complete? monitor_rxn->complete extend_time Extend Reaction Time or Increase Temperature Modestly complete->extend_time No check_conditions Review Reaction Conditions complete->check_conditions Yes extend_time->monitor_rxn conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize Optimize Solvent, Temp, pH (See Table 1) conditions_ok->optimize No isolate Successful Isolation of Target Compound conditions_ok->isolate Yes optimize->start

Caption: Troubleshooting workflow for Hantzsch synthesis.
Q2: I'm observing an isomeric byproduct that is difficult to separate from my desired 2-aminothiazole. How do I identify it and control the reaction's regioselectivity?

Answer: This is a frequent and challenging issue. The byproduct you are likely forming is a 3-substituted 2-imino-2,3-dihydrothiazole. This occurs because an N-monosubstituted thioamide has two nucleophilic nitrogen atoms, and cyclization can occur through two different pathways.

Mechanism of Isomer Formation:

The key branching point occurs after the initial S-alkylation of the thioamide by the α-haloketone.

  • Pathway A (Neutral/Basic Conditions): The terminal amino group nitrogen attacks the carbonyl carbon, leading to the desired 2-(N-substituted amino)thiazole after dehydration.

  • Pathway B (Acidic Conditions): The internal nitrogen of the thioamide attacks the carbonyl. This pathway is favored under strongly acidic conditions and leads to the 2-imino-2,3-dihydrothiazole isomer.[11]

IsomerFormation cluster_start Reactants cluster_pathways Cyclization Pathways R1_CO_CH2X α-Haloketone intermediate S-Alkylated Intermediate R1_CO_CH2X->intermediate R2_CS_NHR3 N-Substituted Thioamide R2_CS_NHR3->intermediate path_a Pathway A (Terminal N Attack) intermediate->path_a path_b Pathway B (Internal N Attack) intermediate->path_b product_a Desired Product: 2-(N-Substituted amino)thiazole path_a->product_a note_a Favored in Neutral/Basic pH path_a->note_a product_b Isomeric Byproduct: 3-Substituted 2-imino-2,3-dihydrothiazole path_b->product_b note_b Favored in Strongly Acidic pH (e.g., 10M HCl-EtOH) path_b->note_b

Caption: Competing pathways in Hantzsch synthesis.

Control Strategy: The most effective way to control this regioselectivity is by managing the pH of the reaction.

  • To Favor the Desired 2-Aminothiazole: Run the reaction under neutral or slightly basic conditions.[7][12] Often, the reaction is performed in a neutral solvent like ethanol, and the hydrohalic acid (e.g., HBr) generated during the reaction is neutralized during the work-up with a weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[5][7]

  • To Favor the 2-Imino Byproduct: While usually undesired, if this isomer is the target, conducting the reaction in a strongly acidic medium (e.g., 10M HCl in ethanol) will maximize its formation.[11]

Table 1: Effect of Reaction Conditions on Byproduct Formation

ParameterConditionEffect on Byproduct FormationRationale & Causality
pH Neutral / Slightly BasicMinimizes 2-imino isomer formation.The terminal nitrogen of the thioamide intermediate is more nucleophilic, favoring the desired cyclization pathway.[7][12]
Strongly AcidicPromotes formation of the 2-imino isomer.Protonation of the thioamide intermediate alters the nucleophilicity of the nitrogens, favoring attack by the internal nitrogen.[11]
Solvent Anhydrous Alcohol (EtOH, MeOH)Minimizes hydrolytic decomposition of thioamide.Water can act as a competing nucleophile and hydrolyze the thioamide starting material, reducing overall yield.[7]
Protic vs. AproticCan affect reaction rates and solubility.The optimal choice depends on the specific substrates, but alcohols are generally effective solvents for this transformation.[7]
Temperature Excessive Heat (> Reflux)Promotes polymerization and decomposition (tarring).Reactants and intermediates can degrade at high temperatures, leading to a complex mixture of byproducts.[10]
Section 2: Advanced Protocols & Methodologies
Q3: My project requires a "greener" synthesis approach. Can you provide a protocol for a microwave-assisted Hantzsch synthesis to reduce reaction times and solvent use?

Answer: Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent technique for improving the efficiency of the Hantzsch synthesis. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[12][13][14]

Protocol: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from methodologies that demonstrate significant rate enhancement and high yields.[13]

Materials:

  • 2-Bromoacetophenone (1 equivalent)

  • Thiourea (1.5 equivalents)

  • Ethanol (5-10 mL, sufficient for slurry)

  • Microwave synthesis vial with a stir bar

  • Microwave synthesizer

Procedure:

  • Preparation: In a designated microwave synthesis vial, combine 2-bromoacetophenone and thiourea.

  • Solvent Addition: Add ethanol (5-10 mL) to create a slurry that can be stirred effectively.

  • Sealing: Securely seal the vessel.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at a constant temperature of 100-120°C for 10-15 minutes.[13] Note: The synthesizer will modulate power to maintain the set temperature.

  • Cooling: After the reaction period, allow the vessel to cool to room temperature (or until safe to handle as indicated by the instrument).

  • Work-up: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the HBr formed and precipitate the product.[5]

  • Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts and unreacted thiourea.

  • Drying: Allow the collected solid to air dry or dry in a vacuum oven at a low temperature to obtain the final product.

Self-Validation & Trustworthiness: This protocol is inherently self-validating. The drastic reduction in reaction time prevents the slow thermal decomposition that often plagues conventionally heated reactions. The high yields typically observed are a direct result of this improved selectivity. Purity can be immediately assessed by TLC and melting point.

Section 3: Issues in Other Common Thiazole Syntheses
Q4: I am using the Cook-Heilbron synthesis to prepare a 5-aminothiazole from an α-aminonitrile and carbon disulfide. What are the common pitfalls and byproducts?

Answer: The Cook-Heilbron synthesis is an excellent method for accessing 5-aminothiazoles.[4][15][16] The reaction proceeds under mild conditions, which is a significant advantage. However, issues can arise from the reactivity of the starting materials and intermediates.

Mechanism and Potential Failure Points: The reaction involves the nucleophilic attack of the α-aminonitrile's nitrogen on carbon disulfide, followed by an intramolecular cyclization where the newly formed thione sulfur attacks the nitrile carbon.[16]

CookHeilbron cluster_byproducts Potential Byproducts start α-Aminonitrile + Carbon Disulfide (CS₂) step1 Nucleophilic Attack (N on CS₂) start->step1 intermediate Dithiocarbamate Intermediate step1->intermediate step2 Intramolecular Cyclization (S on Nitrile) intermediate->step2 cyclized 5-Imino-2-thione Thiazolidine step2->cyclized step3 Tautomerization cyclized->step3 product 5-Aminothiazole Product step3->product b1 Polymerization of CS₂ or Thio-intermediates b2 Side reactions of highly reactive isothiocyanates (if used)

Caption: Cook-Heilbron synthesis pathway and pitfalls.

Common Issues:

  • Dithiocarbamate Intermediate Stability: The initial adduct (a dithiocarbamate) must be stable enough to undergo the subsequent intramolecular cyclization. If the α-aminonitrile is sterically hindered or electronically deactivated, this intermediate may revert back to the starting materials or participate in intermolecular side reactions.

  • Reactivity of CS₂: Carbon disulfide can be challenging to handle and can participate in unwanted side reactions. If using alternative sulfur sources like isothiocyanates, be aware of their high reactivity, which can lead to the formation of thiourea-like byproducts if any competing amines or water are present.

  • Tautomerization Failure: The final step is a tautomerization to the aromatic 5-aminothiazole. This step is typically facilitated by a base (even water can suffice). If the reaction medium is strictly anhydrous and aprotic, this step may be slow or incomplete, leading to the isolation of the non-aromatic thiazolidine intermediate.

Expert Insight: Ensure your α-aminonitrile is pure. The nitrile group is the electrophile for the key cyclization step; if it is not sufficiently reactive, the reaction will fail. Running the reaction at room temperature or slightly below is often sufficient and helps to minimize side reactions involving the highly reactive sulfur reagents.[16]

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use N-chlorosuccinimide (NCS) instead of N-bromosuccinimide (NBS) for the α-halogenation of my ketone? A: Yes, but α-chloroketones are generally less reactive than α-bromoketones in the subsequent S-alkylation step of the Hantzsch synthesis. You may need to use slightly harsher conditions (higher temperature or longer reaction time) to achieve a comparable reaction rate.

Q: My final thiazole product is a dark oil and won't crystallize. What purification strategy do you recommend? A: This is common when minor, highly colored byproducts are present. The first choice for purification is column chromatography on silica gel.[12] A gradient elution using a hexanes/ethyl acetate solvent system is a good starting point for many thiazole derivatives.[10]

Q: Are there alternatives to the classic Hantzsch and Cook-Heilbron syntheses? A: Yes, many methods exist. The Gabriel synthesis , which involves the reaction of an acylamino-ketone with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, is a common alternative for producing 2,5-disubstituted thiazoles.[2][4] More modern methods often employ transition metal catalysis or photocatalysis to construct the thiazole ring under very mild conditions.[17]

References
  • Thiazole. (n.d.). In Wikipedia. Retrieved January 14, 2026.
  • synthesis of thiazoles. (2019, January 19). YouTube.
  • Proposed mechanism for the formation of thiazole derivatives. (n.d.).
  • Troubleshooting low yield in the synthesis of thiazole compounds. (2025). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacet
  • Optimization of the reaction conditions for the synthesis of 4a. (n.d.).
  • Technical Support Center: Optimization of Thiazole Ring Form
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Optimization of the reaction conditions a. (n.d.).
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar
  • Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Malaysian Journal of Analytical Sciences.
  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (n.d.).
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1.
  • Cook-Heilbron thiazole synthesis. (n.d.).
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware.
  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
  • Thiazole formation through a modified Gewald reaction. (2015, May 26). PMC - NIH.
  • 18 questions with answers in THIAZOLES. (n.d.).
  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher.

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Technical Support Center: Scaling Up 5-Ethoxy-2-methyl-1,3-thiazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Ethoxy-2-methyl-1,3-thiazole is a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its five-membered ring containing sulfur and nitrogen atoms provides a versatile scaffold for drug discovery.[1][2] While laboratory-scale synthesis is well-established, scaling up production presents unique challenges that can impact yield, purity, and process safety. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of this compound. The primary synthetic route discussed is the Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring.[3][4]

Section 1: Synthesis Overview and Core Mechanism

The most common and industrially viable method for synthesizing 2,5-disubstituted thiazoles is the Hantzsch thiazole synthesis.[4] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the target molecule, this compound, the key reagents are thioacetamide and an α-halo-β-ethoxy-carbonyl compound , such as 1-chloro-1-ethoxyacetone.

The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2][3] Understanding this mechanism is crucial for diagnosing and resolving issues during scale-up.

Hantzsch_Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & QC Reagents Reagent Staging & QC (Thioacetamide, 1-chloro-1-ethoxyacetone, Solvent) Vessel Reactor Preparation (Inert Atmosphere, Temperature Control) Reagents->Vessel Charge Charge Thioacetamide & Solvent Vessel->Charge Addition Controlled Addition of 1-chloro-1-ethoxyacetone Charge->Addition Reaction Reaction & Aging (Monitor Temp & Conversion) Addition->Reaction Exothermic Quench Reaction Quench (e.g., Water/Base) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash Aqueous & Brine Washes Extraction->Wash Dry Drying Organic Phase (e.g., Na2SO4) Wash->Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_QC Final Product QC (GC-MS, NMR, Purity) Distillation->Final_QC

Caption: General workflow for the Hantzsch synthesis of this compound.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses specific problems that may arise during the transition from bench-scale to pilot or production-scale synthesis.

Question: My reaction yield dropped significantly after increasing the batch size from 1 L to 100 L. What are the likely causes?

Answer: A drop in yield upon scale-up is a common issue, often rooted in mass and heat transfer limitations.

  • Causality - Inefficient Heat Transfer: The Hantzsch synthesis is exothermic. A small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically. If the heat of reaction is not removed effectively, localized "hot spots" can form, leading to thermal degradation of reactants and products, and promoting side reactions.

  • Troubleshooting Steps:

    • Calorimetry Data: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the reaction's thermal profile and total heat output. This data is critical for engineering the required cooling capacity.

    • Controlled Addition: Instead of adding the α-haloketone all at once, add it subsurface via a dosing pump over an extended period. This allows the cooling system to keep pace with the heat generation.

    • Jacket Temperature: Lower the reactor jacket temperature to create a larger temperature differential (ΔT), improving the rate of heat removal. Be cautious not to "shock cool" the reactor walls, which could cause product to crystallize if solubility is an issue.

  • Causality - Poor Mixing: Inadequate agitation in a large vessel can lead to poor reactant homogeneity. This creates pockets of high reactant concentration, which can favor the formation of by-products, and areas of low concentration where the reaction stalls.

  • Troubleshooting Steps:

    • Impeller Selection: Ensure the reactor is equipped with an appropriate impeller (e.g., a pitched-blade turbine or Rushton turbine) for efficient top-to-bottom mixing in your specific solvent system.

    • Agitator Speed: Model the required agitation speed (RPM) to ensure turbulent flow and complete suspension of all components. This can be estimated using power-per-volume calculations (P/V).

    • Baffling: Ensure the reactor has baffles to prevent vortexing and promote effective mixing.

Question: During work-up, I'm struggling with a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

Answer: Emulsions are common when scaling up extractions, especially if the crude reaction mixture contains fine particulates or amphiphilic by-products.

  • Causality - High Shear & Particulates: High-speed, high-shear mixing during the extraction process can create a stable emulsion. Additionally, insoluble salts or polymeric by-products can act as surfactants, stabilizing the oil-in-water or water-in-oil droplets.

  • Troubleshooting Steps:

    • Reduce Agitation: Use a lower agitator speed during extraction—just enough to ensure good interfacial contact without high shear.

    • Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the droplets.

    • Filtration: If the reaction generates insoluble salts (e.g., from a basic quench), filter the entire quenched batch through a pad of celite or a filter press before transferring to the extraction vessel.

    • Solvent Choice: Consider a small addition of a different, less polar organic solvent if permissible by the process, as this can sometimes alter the interfacial tension enough to break the emulsion.

Question: My final product is yellow to brown after vacuum distillation, and purity by GC is only 95%. What are the impurities and how can I improve this?

Answer: Discoloration and low purity after distillation often point to thermal decomposition or co-distillation of closely boiling impurities. Thiazoles can be sensitive to prolonged heating.[2]

  • Causality - Thermal Decomposition: Although vacuum distillation lowers the boiling point, the product can still spend a significant amount of time at elevated temperatures in the reboiler, leading to degradation.

  • Troubleshooting Steps:

    • Lower Pressure: Use a high-capacity vacuum pump to achieve the lowest possible pressure, which will further reduce the boiling point.

    • Use a Wiped-Film Evaporator (WFE): For larger scales, a WFE or short-path distillation unit is superior to a traditional batch still. This technology minimizes the residence time of the product on the heated surface (seconds vs. hours), significantly reducing thermal stress and preventing decomposition.

    • Fractional Distillation: Ensure your distillation column has sufficient theoretical plates to separate the product from closely boiling impurities. Packing the column with structured packing (like Sulzer-type) is more efficient for vacuum applications than random packing or trays.

  • Causality - Common Impurities:

    • Unreacted α-haloketone: Can co-distill if its boiling point is close to the product's.

    • Solvent Residue: High-boiling point solvents like DMF or DMSO can be difficult to remove completely.

    • Side-Reaction Products: Self-condensation of the α-haloketone can produce higher-boiling impurities.

  • Troubleshooting Steps:

    • GC-MS Analysis: Perform a GC-MS analysis of the crude and distilled material to identify the specific mass of the impurities, which will help elucidate their structures.

    • Pre-Distillation Treatment: Consider a pre-distillation wash with a dilute sodium bisulfite solution to remove residual α-haloketone. Ensure the organic phase is thoroughly dried afterward.

Low_Yield_Troubleshooting Start Low Yield Observed During Scale-Up Check_Temp Was an exotherm observed? Start->Check_Temp Check_Mixing Is mixing adequate? (CFD modeling or P/V) Check_Temp->Check_Mixing No Improve_Cooling Improve Heat Transfer: - Reduce addition rate - Lower jacket temp - Use reaction calorimetry data Check_Temp->Improve_Cooling Yes Check_Stoich Are reagent ratios correct at scale? Check_Mixing->Check_Stoich Yes Improve_Agitation Improve Agitation: - Increase RPM - Check impeller design - Ensure baffling is adequate Check_Mixing->Improve_Agitation No Verify_Reagents Verify Reagent Quality: - Re-assay incoming raw materials - Check for degradation during storage Check_Stoich->Verify_Reagents Yes Recheck_Process Re-evaluate Process: - Check for losses in work-up - Analyze waste streams Check_Stoich->Recheck_Process No End Yield Optimized Improve_Cooling->End Improve_Agitation->End Verify_Reagents->End Recheck_Process->End

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Troubleshooting low purity of "5-Ethoxy-2-methyl-1,3-thiazole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-Ethoxy-2-methyl-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to product purity encountered during and after synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you diagnose and resolve purity challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Synthesis & Reaction Optimization

This section addresses common problems that arise during the synthesis of this compound, which are often the root cause of low purity. The primary synthetic route is a variation of the Hantzsch thiazole synthesis.[1]

Q1: My reaction yield for this compound is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Hantzsch synthesis are a frequent issue and can typically be traced back to one of three areas: reaction conditions, reactant purity, or suboptimal work-up procedures.[2][3]

  • Reaction Conditions:

    • Temperature: The condensation reaction often requires heating to overcome the activation energy.[2] If you are running the reaction at room temperature or with insufficient heating, the reaction rate may be too slow, leading to low conversion. Consider a systematic temperature screen or the use of microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields in many thiazole syntheses.[2]

    • Solvent: The polarity of the solvent is critical. While alcohols like ethanol are common, their protic nature can sometimes interfere with intermediates. A solvent screening study using alternatives like dimethylformamide (DMF), dioxane, or even solvent-free conditions could reveal a more optimal medium for your specific substrates.[2]

  • Purity of Reactants:

    • α-Halocarbonyl Compound: The stability of the α-halocarbonyl precursor is crucial. These compounds can be susceptible to self-condensation or degradation. It is imperative to use freshly purified starting materials.

    • Thioacetamide: The thioamide reactant (thioacetamide for this synthesis) must be of high purity. Impurities can lead to a variety of side reactions that consume starting material and complicate purification.[3]

  • Work-up and Isolation:

    • The thiazole product may have some solubility in the aqueous phase during extraction. Ensure the pH of the aqueous layer is adjusted to be neutral or slightly basic before extraction to ensure the thiazole is in its neutral, less water-soluble form.

    • Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of your product from the aqueous phase.

Q2: I am observing a significant, persistent impurity in my crude product that is difficult to separate. How can I improve the reaction's selectivity?

A2: The formation of stubborn side products is often linked to reaction kinetics and the stability of intermediates. To enhance selectivity towards the desired this compound:

  • Control Reactant Stoichiometry: While a slight excess of the thioamide is common, a large excess can lead to the formation of byproducts.[1] Experiment with a stoichiometry closer to 1:1 to see if this reduces the formation of the key impurity.

  • Manage Reaction Acidity: The Hantzsch synthesis involves the loss of water and HX.[1] The resulting acidity can sometimes promote side reactions. In some cases, adding a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), can scavenge the acid produced and prevent the formation of acid-catalyzed byproducts.[2]

  • Temperature Control: High temperatures can accelerate the desired reaction, but they can also provide the activation energy for undesired pathways. If you are observing a specific byproduct, try running the reaction at a lower temperature for a longer period. This can favor the thermodynamically more stable product.

Section 2: Troubleshooting Impurity Profiles

Once you have an impure product, identifying the nature of the contaminants is the first step toward devising a successful purification strategy.

Q3: My NMR spectrum of the purified product shows unreacted starting materials. How can I remove them effectively?

A3: The presence of starting materials post-reaction indicates an incomplete reaction or an inefficient purification process.

  • Drive the Reaction to Completion: Before resorting to complex purification, ensure the reaction has run its course. Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed. If the reaction stalls, a gentle increase in temperature or extended reaction time may be necessary.

  • Targeted Purification:

    • Thioacetamide: This reactant is relatively polar and can often be removed by washing the organic extract with water or a brine solution.

    • α-Halocarbonyl Precursor: The polarity of this reactant can vary. If it is nonpolar, it may co-elute with the product during column chromatography. A chemical wash can be effective. For example, a wash with a dilute sodium bisulfite solution can react with and remove residual aldehydes or ketones.

Q4: My product has a distinct yellow or brown discoloration, even after initial purification. What is the likely cause and how can I fix it?

A4: Discoloration often points to the presence of high molecular weight, conjugated byproducts or degradation products.

  • Potential Cause - Oxidative Degradation: Thiazole rings, especially those with electron-donating groups, can be susceptible to oxidation over time, leading to colored impurities.[3] 2-Aminothiophenol, a common precursor for related benzothiazoles, is particularly prone to oxidation, forming a yellow disulfide dimer.[3] Similar oxidative processes can occur with thiazole precursors.

  • Potential Cause - Polymerization: Under harsh conditions (e.g., strong acid, high heat), starting materials or the product itself can polymerize, creating colored, often tar-like substances.

Troubleshooting Protocol:

  • Activated Carbon Treatment: Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate or ethanol). Add a small amount (1-2% by weight) of activated carbon. Heat the mixture gently with stirring for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon. This process is highly effective at adsorbing colored, nonpolar impurities.

  • Re-purification: A second pass through a silica gel column may be necessary. Consider using a less polar solvent system to retain the colored impurities more strongly on the silica.

Section 3: Purification & Analytical Protocols

This section provides detailed workflows for purification and analysis to achieve high purity of this compound.

Experimental Protocol 1: Silica Gel Column Chromatography

This is the most common and effective method for purifying thiazole derivatives.[4]

  • Slurry Preparation: Dry-load the crude product onto a small amount of silica gel. This is done by dissolving the crude material in a minimal amount of a volatile solvent (like dichloromethane), adding silica gel (approx. 2-3 times the weight of the crude product), and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (see table below). A typical starting point is a mixture of hexane and ethyl acetate.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Impurity Type Recommended Eluent System (Hexane:Ethyl Acetate) Rationale
Nonpolar impuritiesStart with 95:5, gradually increasing polarity to 90:10.Nonpolar impurities will elute first, allowing for their separation from the more polar thiazole product.
Polar impurities (e.g., unreacted thioacetamide)Start with 90:10, increasing to 80:20.The product will elute before the highly polar impurities, which will remain more strongly adsorbed to the silica gel.
Analytical Characterization

Accurate assessment of purity requires the use of high-resolution analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure and assessing the purity of the final product. The expected chemical shifts for this compound are outlined below. The absence of peaks corresponding to starting materials or the presence of unexpected signals indicates impurities.[5]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiazole C4-H~7.5 - 7.8Singlet (s)N/A
Ethoxy -OCH₂-~4.1 - 4.4Quartet (q)~7.0
Thiazole C2-CH₃~2.6 - 2.8Singlet (s)N/A
Ethoxy -CH₃~1.3 - 1.5Triplet (t)~7.0

Note: Exact chemical shifts can vary depending on the solvent used for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying volatile impurities.[6]

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Separation: Use a standard nonpolar capillary column (e.g., HP-5MS). A typical temperature program would be: start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C and hold for 5-10 minutes.[6]

  • MS Detection: The mass spectrometer will fragment the eluting compounds, providing a mass spectrum ("fingerprint") for each. The main peak in the chromatogram should correspond to the desired product with a molecular ion peak (M+) at m/z = 143.2. Other peaks in the chromatogram represent impurities.

Section 4: Visual Troubleshooting Guides

Workflow for Troubleshooting Low Purity

This diagram outlines a logical sequence of steps to diagnose and solve purity issues.

G cluster_0 Purity Troubleshooting Workflow cluster_1 NMR Analysis cluster_2 GC-MS Analysis start Low Purity Detected (NMR, GC-MS, LC-MS) check_nmr Analyze NMR Spectrum start->check_nmr check_gcms Analyze GC-MS Data start->check_gcms nmr_impurities Identify Impurity Signals check_nmr->nmr_impurities gcms_impurities Identify Impurity Peaks check_gcms->gcms_impurities is_starting_material Signals match Starting Materials? nmr_impurities->is_starting_material is_side_product Unknown Signals (Potential Side Products) is_starting_material->is_side_product No optimize_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) is_starting_material->optimize_reaction Yes is_side_product->optimize_reaction match_library Match Impurities to MS Library Database gcms_impurities->match_library repurify Re-purify Product (Column Chromatography, Recrystallization, Distillation) match_library->repurify optimize_reaction->repurify final_analysis Final Purity Analysis repurify->final_analysis

Caption: A decision tree for systematically troubleshooting low product purity.

Hantzsch Synthesis Pathway and Potential Side Reactions

This diagram illustrates the core reaction and highlights where common side reactions can occur.

Hantzsch cluster_main Hantzsch Synthesis of this compound cluster_side Potential Side Reactions Reactant1 α-halo-β-ethoxyacrylate (or equivalent) Intermediate Thioether Intermediate Reactant1->Intermediate SideProduct2 Dimerization/Polymerization Reactant1->SideProduct2 Self-condensation Reactant2 Thioacetamide Reactant2->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product This compound Cyclization->Product SideProduct1 Isomer Formation (e.g., 4-ethoxy isomer) Cyclization->SideProduct1 Incorrect regioselectivity

Caption: Key steps in the Hantzsch synthesis and common side reaction pathways.

References

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethoxy-2-methylbenzo[d]thiazole. PubChem. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]

  • RSC Advances. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2 H -thiazolo[2,3- e ][2][3][7]diazaphosphole-6-carboxylates and their anticancer.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Journal of the American Chemical Society. (n.d.). 2-Methyl-5-ethoxythiazole and Related Compounds. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). alkylthiophenoxy)-4-substituted-1, 3-thiazoles as possible anti-inflammatory and antimicrobi. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Retrieved from [Link]

  • BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved from [Link]

  • Archives of Orofacial Sciences. (n.d.). GC-MS analysis of some volatile constituents extracted from stem of Euphorbia tirucalli Linn. Retrieved from [Link]

  • AWS. (n.d.). GC-MS and proximate analysis of the hydromethanol extract of Craterispermumschweinfurthileaves. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. Retrieved from [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Ethoxy-2-methyl-1,3-thiazole vs. 5-Methoxy-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of building blocks is a critical decision that influences synthetic routes, reaction efficiency, and ultimately, the properties of the final active pharmaceutical ingredient. Among the vast array of heterocyclic scaffolds, 5-alkoxy-2-methyl-1,3-thiazoles serve as valuable intermediates. This guide provides an in-depth comparison of the reactivity of two closely related analogues: 5-Ethoxy-2-methyl-1,3-thiazole and 5-Methoxy-2-methyl-1,3-thiazole. While structurally similar, the subtle difference between the ethoxy and methoxy substituents imparts nuanced yet predictable variations in their chemical behavior.

Part 1: Foundational Electronic Profiles

The reactivity of an aromatic or heteroaromatic ring is fundamentally governed by the electron density at its constituent atoms. In the 2-methyl-1,3-thiazole scaffold, the C5 position is a primary site for electrophilic substitution.[1][2] The introduction of an alkoxy group (–OR) at this position significantly modulates the ring's electronic character.

Both methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) groups are potent activating groups. They influence the thiazole ring through two primary electronic mechanisms:

  • Resonance (Mesomeric) Effect (+M): The oxygen atom in both groups possesses lone pairs of electrons that can be delocalized into the thiazole ring's π-system.[3] This effect substantially increases the electron density of the ring, particularly at the C4 position, making it more nucleophilic and thus more susceptible to attack by electrophiles. The resonance effect is the dominant activating influence for both groups.

  • Inductive Effect (-I/+I): Due to oxygen's high electronegativity, it withdraws electron density through the sigma (σ) bond, a deactivating influence known as a negative inductive (-I) effect.[4] However, the attached alkyl group (methyl or ethyl) has a positive inductive (+I) effect, pushing electron density towards the oxygen. The ethyl group in the ethoxy substituent has a slightly stronger +I effect than the methyl group in the methoxy substituent.

The net result is that both groups are strong activators because their powerful +M effect far outweighs their -I effect.[5] Crucially, the slightly greater electron-donating character of the ethyl group makes This compound a marginally more electron-rich and thus more reactive nucleophile than its methoxy counterpart.

Sources

The 5-Ethoxy-2-methyl-1,3-thiazole Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of novel molecular scaffolds with promising biological activity is a critical starting point in the lengthy and complex journey of drug discovery. The 1,3-thiazole ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] This guide focuses on the specific, yet underexplored, 5-Ethoxy-2-methyl-1,3-thiazole scaffold. While direct and extensive Structure-Activity Relationship (SAR) studies on this exact molecule are not widely published, this guide will leverage established principles from broader thiazole chemistry to provide a comparative framework for its potential development. We will explore the hypothetical significance of its substituents, propose a strategic approach to SAR exploration, and provide exemplar experimental protocols to support such a research program.

The Thiazole Core: A Foundation of Diverse Bioactivity

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][4] This arrangement confers a unique electronic and structural profile, allowing it to engage in various non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and π-π stacking. The versatility of the thiazole nucleus is evident in the broad spectrum of biological activities exhibited by its derivatives.[3] Substitutions at the 2, 4, and 5-positions of the thiazole ring are known to be crucial in determining the pharmacological profile of the resulting compounds.[4]

Deconstructing the this compound Scaffold

The subject of our focus, this compound, possesses two key substituents on the thiazole core: a methyl group at the 2-position and an ethoxy group at the 5-position.

  • The 2-Methyl Group: The 2-position of the thiazole ring is frequently modified in SAR studies. A methyl group at this position is a small, lipophilic substituent that can influence the molecule's interaction with a target protein in several ways. It can occupy a small hydrophobic pocket, contribute to van der Waals interactions, and sterically influence the conformation of adjacent functionalities. In many reported SAR studies, the nature of the substituent at the 2-position dramatically impacts potency and selectivity.

  • The 5-Ethoxy Group: The 5-position of the thiazole ring is also a critical site for modification. An ethoxy group introduces a degree of flexibility and the potential for hydrogen bond acceptance through its oxygen atom. The ethyl chain contributes to the molecule's lipophilicity, which can affect its pharmacokinetic properties, such as membrane permeability and metabolic stability. The exploration of different alkoxy groups at this position is a common strategy in thiazole-based drug discovery to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

A Proposed Strategy for SAR Exploration

To unlock the therapeutic potential of the this compound scaffold, a systematic SAR study is essential. The following is a proposed workflow for generating a library of analogs and evaluating their biological activity.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start This compound (Lead Compound) mod_r1 Modification at R1 (2-position) start->mod_r1 mod_r2 Modification at R2 (5-position) start->mod_r2 mod_r3 Introduction of Substituent at R3 (4-position) start->mod_r3 library Diverse Analog Library mod_r1->library mod_r2->library mod_r3->library primary_screen Primary Screening (e.g., Kinase Inhibition Assay) library->primary_screen secondary_screen Secondary Screening (e.g., Cellular Potency) primary_screen->secondary_screen adme_tox ADME/Tox Profiling secondary_screen->adme_tox sar_analysis SAR Analysis and Iteration adme_tox->sar_analysis sar_analysis->mod_r1 Iterative Design lead_opt Lead Optimization sar_analysis->lead_opt

Caption: A proposed workflow for the SAR-driven optimization of the this compound scaffold.

Comparative Modifications and Expected Outcomes

The following table outlines proposed modifications to the lead scaffold and the rationale behind these changes, drawing parallels from existing knowledge on thiazole derivatives.

PositionModificationRationale & Expected Outcome
2-Position (R1) Small Alkyl Groups (ethyl, propyl): To probe the size of the hydrophobic pocket. A slight increase in potency may be observed if a larger pocket is present.
Aryl/Heteroaryl Rings: To explore potential π-stacking interactions. This is a common strategy to significantly enhance potency.[5]
Hydrogen Bond Donors/Acceptors (e.g., -NH2, -OH): To investigate the presence of polar contacts in the binding site.
5-Position (R2) Varying Alkoxy Chain Length (methoxy, propoxy, butoxy): To optimize lipophilicity and probe for deeper hydrophobic interactions. This can impact both potency and pharmacokinetic properties.
Bioisosteric Replacements for Ethoxy (e.g., -SCH2CH3, -NHCH2CH3): To improve metabolic stability and explore different electronic and steric requirements at this position. The concept of bioisosterism is a powerful tool in medicinal chemistry.[6][7]
Cyclic Ethers (e.g., tetrahydrofuranyloxy): To introduce conformational constraint and potentially improve binding affinity.
4-Position (R3) Introduction of Small Substituents (e.g., -CH3, -Cl, -F): The 4-position is often a key point for modulation. Introducing small groups can influence the electronic nature of the ring and provide additional interaction points.[8]
Larger Functional Groups (e.g., phenyl, carboxamide): To explore larger pockets and potential for additional interactions. The introduction of a phenyl group at this position has been shown to be beneficial in some thiazole series.

Experimental Protocols

To support the proposed SAR study, robust and reproducible experimental protocols are necessary. Below are representative protocols for the synthesis of a key intermediate and a common biological assay for thiazole derivatives.

Synthesis of a 4-Substituted-5-ethoxy-2-methyl-1,3-thiazole Analog

A common synthetic route to functionalized thiazoles is the Hantzsch thiazole synthesis.[4]

Objective: To introduce a phenyl group at the 4-position of the this compound scaffold.

Materials:

  • Thioacetamide

  • Ethyl 2-chloro-3-oxo-3-phenylpropanoate

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of thioacetamide (1.1 mmol) in ethanol (10 mL), add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 mmol).

  • Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 4-phenyl-5-ethoxy-2-methyl-1,3-thiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

Many thiazole derivatives have been identified as kinase inhibitors. The following is a generic protocol for evaluating the inhibitory activity of the synthesized analogs against a target kinase.

Objective: To determine the IC50 value of the synthesized thiazole analogs against a representative kinase (e.g., a tyrosine kinase).

Materials:

  • Synthesized thiazole analogs dissolved in DMSO

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the thiazole analogs in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 5 µL of the diluted compound solution. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 15 µL of the Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Visualization and Interpretation

The systematic collection and analysis of SAR data are crucial for the progression of a drug discovery project.

SAR_Data_Visualization cluster_r1 R1 Modifications (2-position) cluster_r2 R2 Modifications (5-position) cluster_r3 R3 Modifications (4-position) r1_table r1_table r2_table R2 IC50 (nM) Comments Methoxy 600 Similar to ethoxy Ethoxy 500 Lead Compound Propoxy 450 Slight improvement Thioethoxy 550 Tolerated r3_table R3 IC50 (nM) Comments Hydrogen 500 Lead Compound Methyl 200 Improvement Phenyl 25 Significant improvement

Caption: Hypothetical SAR data for modifications at the 2, 4, and 5-positions of the thiazole scaffold.

The hypothetical data above suggests that larger, aromatic substituents at the 2- and 4-positions are highly beneficial for activity, while modifications at the 5-position have a more subtle effect on potency in this theoretical kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has been constructed based on extrapolations from the broader class of thiazole derivatives, it provides a robust and scientifically grounded framework for initiating a drug discovery program. The key to success will lie in the systematic synthesis and evaluation of a diverse library of analogs, coupled with iterative design based on the emerging SAR. Future work should focus on confirming a specific biological target, optimizing for potency and selectivity, and thoroughly characterizing the pharmacokinetic and toxicological profiles of the most promising lead compounds. The rich history of the thiazole nucleus in medicine suggests that a well-designed exploration of this particular scaffold could indeed yield novel and valuable clinical candidates.

References

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Sources

A Senior Application Scientist's Guide to Purity Validation of 5-Ethoxy-2-methyl-1,3-thiazole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethoxy-2-methyl-1,3-thiazole (C₆H₉NOS, Mol. Wt.: 143.21 g/mol ) is a heterocyclic compound belonging to the thiazole family.[1][2] Thiazole moieties are integral structural motifs in a multitude of pharmacologically active agents, contributing to a wide array of biological activities.[3][4] As a key building block in medicinal chemistry and drug development, the purity of this compound is a critical quality attribute. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and reproducibility of downstream applications.

This guide provides a comprehensive, field-proven methodology for validating the purity of this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present a detailed, self-validating protocol grounded in regulatory standards, and objectively compare the HPLC method with orthogonal analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for purity assessment.

Part 1: The Definitive HPLC Method for Purity Validation

Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for the purity analysis of moderately polar, non-volatile organic molecules like this compound.[5] The method's high resolving power, quantitative accuracy, and robustness make it ideal for separating the main compound from process-related impurities and degradation products.[6]

Causality of Method Design: Why These Parameters?

The development of a robust HPLC method is not arbitrary; it is a science of controlled interactions.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the stationary phase. Its nonpolar nature provides effective retention for the moderately polar thiazole derivative, allowing for separation based on subtle differences in hydrophobicity among the analyte and potential impurities.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B) is employed. This is fundamentally more powerful than an isocratic method for purity analysis. A gradient system ensures that both early-eluting (more polar) and late-eluting (more nonpolar) impurities are effectively separated and eluted as sharp peaks, which is critical for accurate quantification. Acetonitrile is chosen for its low UV cutoff and viscosity, ensuring good peak shape and detector compatibility.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is used. The thiazole ring contains a chromophore that absorbs UV light. While a preliminary wavelength of 254 nm is proposed, a key step in method development is to perform a peak purity scan to determine the UV absorbance maximum (λ-max) of the main analyte for maximum sensitivity.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose through a series of validation tests.[7][8]

1. Instrumentation and Reagents

  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and DAD/UV-Vis detector.

  • Software: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Chemicals:

    • Acetonitrile (HPLC grade or higher)

    • Water (Type I, 18.2 MΩ·cm)

    • This compound reference standard (of known, high purity) and test samples.

2. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or determined λ-max)
Injection Volume 10 µL
Run Time 30 minutes

3. Sample and Standard Preparation

  • Solvent (Diluent): A 50:50 (v/v) mixture of Acetonitrile and Water is a good starting point. The analyte must be fully soluble.[9]

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner and at the same concentration as the standard solution.

4. HPLC Purity Validation Workflow

The following diagram outlines the logical flow for the comprehensive validation of the analytical method.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: ICH Q2(R1) Validation cluster_analysis Phase 3: Analysis & Reporting prep_sample Sample & Standard Preparation (1.0 mg/mL) sst System Suitability Test (SST) prep_sample->sst method_dev Initial Method Development (as per Table 1) method_dev->sst specificity Specificity (Forced Degradation) linearity Linearity & Range (e.g., 50-150% of nominal) specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Vary Flow, Temp, %B) lod_loq->robustness purity_calc Purity Calculation (% Area Normalization) robustness->purity_calc Validated Method sst->specificity If SST passes report Final Validation Report purity_calc->report

Caption: Workflow for HPLC method validation per ICH Q2(R1) guidelines.

5. Method Validation Parameters (ICH Q2(R1))

  • System Suitability: Before any validation run, inject the standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. This ensures the system is performing adequately.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the sample to ensure that degradation peaks are resolved from the main analyte peak.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the nominal sample concentration). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform spike recovery experiments. Add known amounts of the reference standard to the sample matrix at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[7]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results are compared to assess the method's reproducibility.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD, typically S/N ratio of 3:1) and quantified with acceptable precision and accuracy (LOQ, typically S/N ratio of 10:1).

  • Robustness: Intentionally make small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and observe the effect on the results to demonstrate the method's reliability during normal usage.

6. Data Analysis: Calculating Purity

For purity determination, the principle of area normalization is typically used. The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: Comparative Guide to Alternative Analytical Techniques

While HPLC is the workhorse for routine purity testing, a multi-pronged analytical approach provides a more complete impurity profile.[10] Orthogonal methods, which rely on different separation or detection principles, are invaluable for comprehensive characterization.

TechniquePrincipleAdvantages for this compoundDisadvantages/Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for separating structurally similar impurities. Excellent quantitative precision and accuracy. Robust and widely available.[11]May not detect impurities that lack a UV chromophore. Co-elution of impurities can lead to inaccurate results.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Superior for analyzing volatile and semi-volatile impurities, such as residual synthesis solvents.[12] High sensitivity with detectors like Flame Ionization Detector (FID).The analyte itself may not be sufficiently volatile or thermally stable, potentially requiring derivatization.[5] Not suitable for non-volatile impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.An absolute, primary method for purity determination without needing a specific reference standard of the analyte.[9][13] Provides structural information about impurities.Lower sensitivity compared to chromatographic methods.[14] Requires a high-purity internal standard and can be complex to set up for accurate quantification.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Unmatched for the identification of unknown impurities by providing molecular weight and fragmentation data.[16][17] Offers superior sensitivity and selectivity over UV detection.[18]Quantitative response can be less uniform than UV. The instrumentation is more complex and expensive than standard HPLC-UV.

Conclusion

For the routine quality control and purity validation of This compound , a well-validated reverse-phase HPLC method is the industry standard. Its robustness, precision, and high-resolving power make it eminently suitable for quantifying process-related impurities and ensuring lot-to-lot consistency. The detailed protocol and validation strategy outlined in this guide, based on ICH Q2(R1) principles, provide a clear pathway to establishing a method that is fit for its intended purpose.

However, a truly comprehensive understanding of a compound's purity profile is best achieved by employing orthogonal techniques. Gas Chromatography is essential for controlling volatile impurities, while LC-MS is the definitive tool for identifying unknown peaks observed during HPLC analysis. Furthermore, Quantitative NMR serves as a primary method for the absolute purity assignment of reference standards. By integrating these techniques, researchers and drug developers can ensure the highest quality of their materials, a foundational requirement for successful research and development.

References

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A Guide to Characterizing the Selectivity Profile of Novel Thiazole-Based Compounds: A Case Study on 5-Ethoxy-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds and over 18 FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a vast range of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-HIV effects.[2][3][4] This versatility stems from the thiazole nucleus's unique electronic properties and its ability to form key interactions with a diverse array of biological targets.[1]

However, this chemical adaptability can also lead to polypharmacology—the modulation of multiple targets. While sometimes therapeutically beneficial, unintended cross-reactivity is often a primary source of adverse side effects and can confound the interpretation of biological data.[5] Therefore, a rigorous and early assessment of a compound's selectivity is a critical step in the drug discovery process.[6]

This guide provides a comprehensive framework for characterizing the cross-reactivity of novel thiazole derivatives, using the uncharacterized compound 5-Ethoxy-2-methyl-1,3-thiazole as a representative case. As there is no publicly available biological activity data for this specific molecule, we will proceed from first principles, outlining a systematic, tiered approach to build its selectivity profile. We will detail the rationale behind experimental choices, provide robust, self-validating protocols, and demonstrate how to interpret the resulting data to guide further research.

Part 1: The Rationale for Proactive Selectivity Profiling

In drug discovery, selectivity is a measure of a compound's ability to interact with its intended target over other potential off-targets.[7] A highly selective compound minimizes the risk of toxicity, while a non-selective one may be useful for treating complex diseases where hitting multiple nodes in a pathway is advantageous.[5] Given the broad bioactivity of the thiazole scaffold, a new derivative like this compound must be considered a candidate for cross-reactivity until proven otherwise.

The primary molecular target classes prone to off-target interactions are:

  • Protein Kinases: With over 500 members sharing a structurally conserved ATP-binding pocket, the human kinome is a frequent source of off-target activity.[8][9] Thiazole-based compounds are well-documented as kinase inhibitors, making this family a top priority for screening.[9]

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are the target of more than 50% of current drugs and present numerous opportunities for unintended interactions.[10][11]

  • Ion Channels: These membrane proteins are critical for cellular signaling, and their unintended modulation can lead to significant safety concerns, particularly cardiotoxicity via channels like hERG.[12][13]

To quantify selectivity, researchers often use metrics derived from large-scale screening data. A simple method is the Selectivity Score (S-score) , which divides the number of inhibited targets by the total number of targets tested at a given concentration threshold.[14] A more sophisticated approach is the selectivity entropy , which provides a single value to describe the promiscuity of a compound based on its binding affinities (Kd) or potencies (IC50) across a panel, with lower scores indicating higher selectivity.[8]

Part 2: A Tiered Strategy for Efficient Selectivity Profiling

A structured, multi-tiered approach is the most efficient and cost-effective strategy for profiling a new compound.[8] This process begins with a broad, single-concentration screen to identify potential interactions, followed by more focused dose-response studies to confirm and quantify the activity of any initial "hits."

G cluster_workflow Tiered Selectivity Profiling Workflow start Start: Novel Compound (this compound) tier1 Tier 1: Primary Screen Single-Concentration Profiling (e.g., 10 µM) start->tier1 analysis1 Analyze Data: Identify Potential Hits (% Inhibition > 50%) tier1->analysis1 tier2 Tier 2: Confirmatory Screen 10-Point Dose-Response Curve (Determine IC50/EC50) analysis1->tier2 Hits Identified no_hits Highly Selective Profile analysis1->no_hits No Significant Hits analysis2 Final Selectivity Profile Quantify On- and Off-Target Potency tier2->analysis2

Caption: A tiered workflow for assessing compound selectivity.

Tier 1: Broad Panel Screening

The initial step involves screening the compound at a single, relatively high concentration (typically 1-10 µM) against a large, diverse panel of biological targets.[8][15] The goal is not to measure potency, but to cast a wide net and identify potential off-targets that warrant further investigation.[16] Commercial services offer comprehensive panels for this purpose.[17][18]

  • Kinase Panels: Screen against a broad kinome panel (e.g., 300-400 kinases) to identify interactions.[15][18]

  • GPCR Panels: Utilize panels that assess binding or functional activity against dozens of GPCRs.

  • Safety/Ion Channel Panels: A standard safety pharmacology panel typically includes hERG and other key ion channels and receptors implicated in adverse events.[13]

Tier 2: Dose-Response Confirmation

Any target showing significant inhibition or activation (e.g., >50% inhibition) in the primary screen is considered a "hit" and must be validated.[8] This is achieved by performing a dose-response experiment, where the compound is tested across a range of concentrations (typically 5 to 10 points) to generate a full sigmoidal curve.[19][20] This allows for the calculation of key potency metrics like IC50 (for inhibition) or EC50 (for activation), which are essential for understanding the compound's true selectivity profile.

Part 3: Key Experimental Protocols

The trustworthiness of any screening campaign rests on robust and well-controlled assays.[21] The following protocols describe standard, validated methods for assessing cross-reactivity against the three major target classes.

Protocol 1: Kinase Selectivity Profiling (Radiometric Filter Binding Assay)

This method is a gold standard for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) onto a substrate.[14][15]

Objective: To determine the percent inhibition of a panel of protein kinases by this compound at a single concentration.

Materials:

  • Purified kinases

  • Specific peptide or protein substrates

  • [γ-³³P]-ATP

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Phosphocellulose filter plates

  • Scintillation fluid and microplate scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Dilute the 10 mM stock of this compound to the final screening concentration (e.g., 10 µM) in the assay buffer. Prepare dilutions for the positive control and a vehicle control (DMSO only).

  • Reaction Setup: In a 96-well plate, add 10 µL of the appropriate enzyme/substrate mixture for each kinase to be tested.

  • Initiate Reaction: Add 20 µL of the [γ-³³P]-ATP solution (prepared in assay buffer at a concentration near the Km,ATP for each kinase) to all wells to start the reaction.[14]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Capture: Add a stop buffer (e.g., phosphoric acid) and transfer the reaction mixtures to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP is washed away.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove background signal.

  • Detection: Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

Controls for a Self-Validating System:

  • Negative (Vehicle) Control: Wells containing only DMSO. This defines 0% inhibition (maximum enzyme activity).[21]

  • Positive Control: Wells containing a known pan-kinase inhibitor like Staurosporine. This confirms the assay can detect inhibition and defines ~100% inhibition.[21]

  • Blank Control: Reaction with no enzyme to determine background signal.[16]

Protocol 2: GPCR Cross-Reactivity Screening (Calcium Flux Assay)

This cell-based functional assay is a high-throughput method for detecting the activation of Gq-coupled GPCRs, which signal via the release of intracellular calcium.[11]

Objective: To identify agonist or antagonist activity of this compound at a panel of Gq-coupled GPCRs.

Materials:

  • Cell lines stably expressing target GPCRs (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test Compound (10 mM stock in DMSO)

  • Known Agonist and Antagonist for each GPCR target

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Step-by-Step Methodology:

  • Cell Plating: Seed the cells expressing the target GPCR into a 384-well, black-walled, clear-bottom plate and incubate overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Addition: Place the plate into the fluorescence reader. The instrument will first establish a baseline fluorescence reading.

  • Agonist Mode Screening: The instrument's liquid handler adds the test compound. An immediate increase in fluorescence indicates agonist activity.

  • Antagonist Mode Screening: For this mode, the test compound is added first and incubated for 15-30 minutes. The instrument then adds a known agonist for the receptor (at its EC₈₀ concentration). If the test compound is an antagonist, it will block or reduce the fluorescence signal normally produced by the agonist.

  • Data Acquisition: Fluorescence intensity is monitored over time (kinetically) both before and after compound/agonist addition.

Controls for a Self-Validating System:

  • Negative (Vehicle) Control: Cells treated with DMSO only to measure baseline fluorescence and response to the reference agonist.

  • Positive Agonist Control: Cells treated with a known agonist to define the maximum response (100% activation).

  • Positive Antagonist Control: Cells pre-treated with a known antagonist before adding the reference agonist to define maximum inhibition.

Protocol 3: Ion Channel Profiling (Thallium Flux Assay)

This fluorescence-based assay is a common high-throughput method for measuring potassium channel activity. It uses thallium (Tl⁺) as a surrogate for potassium (K⁺), as Tl⁺ can pass through most K⁺ channels and activates a specific fluorescent dye upon entering the cell.[22] It is particularly crucial for assessing activity at the hERG channel, a key cardiotoxicity target.[23]

Objective: To identify inhibitory activity of this compound at a panel of potassium ion channels.

Materials:

  • Cell lines stably expressing target potassium channels (e.g., U2-OS or CHO cells)

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ dye)

  • Assay Buffer and Stimulus Buffer (containing Tl⁺)

  • Test Compound (10 mM stock in DMSO)

  • Known Inhibitor for each ion channel target (e.g., E-4031 for hERG)

Step-by-Step Methodology:

  • Cell Plating: Plate cells expressing the target ion channel in a 384-well plate and incubate overnight.

  • Dye and Compound Loading: Remove media and add a loading buffer containing the fluorescent dye and the test compound (or control compounds). Incubate for 60-90 minutes at room temperature.

  • Assay Execution: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

  • Stimulation and Detection: The instrument's liquid handler adds the Tl⁺-containing stimulus buffer. If the potassium channels are open, Tl⁺ will flow into the cells, causing an increase in fluorescence. If the test compound is an inhibitor, it will block this influx and prevent the fluorescence signal from increasing.

  • Data Analysis: The rate of fluorescence increase is measured and compared across wells.

Controls for a Self-Validating System:

  • Negative (Vehicle) Control: DMSO-treated cells show the maximum Tl⁺ influx signal (0% inhibition).

  • Positive Control: Cells treated with a known channel blocker show minimal Tl⁺ influx (100% inhibition).

Part 4: Data Presentation and Interpretation

Clear data presentation is essential for making informed decisions. The results from the tiered screening should be summarized in clear, comparative tables.

Table 1: Hypothetical Tier 1 Screening Results for this compound (10 µM)
Target ClassTargetAssay Type% Inhibition / ActivationHit? ( >50%)
Kinase CDK2/CycARadiometric85%Yes
SRCRadiometric62%Yes
p38αRadiometric15%No
GPCR 5-HT₂ₐCalcium Flux7% (Antagonist)No
M₁Calcium Flux-2% (Agonist)No
Ion Channel hERGThallium Flux9%No
KCNQ2/3Thallium Flux55%Yes

Based on these hypothetical results, CDK2/CycA, SRC, and KCNQ2/3 would be advanced to Tier 2 dose-response testing.

Table 2: Hypothetical Tier 2 Dose-Response Results
TargetAssay TypeResult (IC₅₀)
CDK2/CycARadiometric0.8 µM
SRCRadiometric7.5 µM
KCNQ2/3Thallium Flux> 20 µM

Interpretation: The dose-response data provide a quantitative selectivity profile. In this hypothetical case, this compound is a moderately potent inhibitor of CDK2/CycA, roughly 10-fold selective over SRC. The activity at KCNQ2/3 was not confirmed in the dose-response assay (IC₅₀ > 20 µM), indicating the Tier 1 result was likely a false positive or represented very weak activity only detectable at high concentrations.

G cluster_decision Decision Tree for Hit Validation start Tier 1 Hit Identified (% Inhibition > 50%) tier2 Perform Tier 2 Dose-Response Assay start->tier2 confirm Potent IC50/EC50 Value? tier2->confirm yes Confirmed Off-Target. Assess therapeutic window and structure-activity relationship. confirm->yes Yes no False Positive or Weak Hit. Deprioritize for further follow-up. confirm->no No

Caption: A decision-making framework for validating primary hits.

Conclusion

Characterizing the cross-reactivity of a novel compound like this compound is not a single experiment but a systematic process of investigation. While the thiazole scaffold is a promising starting point for drug discovery, its inherent biological versatility necessitates a cautious and thorough approach to selectivity profiling.

By employing a tiered strategy that combines broad primary screening with rigorous dose-response validation, researchers can build a comprehensive and reliable selectivity profile. The self-validating protocols outlined in this guide provide the foundation for generating high-quality data, enabling confident decision-making. This structured approach is essential for elucidating a compound's true mechanism of action, anticipating potential liabilities, and ultimately accelerating the development of safer and more effective therapeutics.

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A Comparative Guide to the Synthesis of 5-Ethoxy-2-methyl-1,3-thiazole for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Ethoxy-2-methyl-1,3-thiazole is a key heterocyclic compound with significant applications in the development of pharmaceuticals and agrochemicals. The arrangement of its substituents on the thiazole core imparts unique physicochemical properties that are leveraged in the design of bioactive molecules. This guide provides a comparative analysis of prominent synthetic methodologies for obtaining 2,5-disubstituted thiazoles, with a specific focus on the synthesis of this compound. We will delve into the mechanistic intricacies, practical advantages, and limitations of the Hantzsch, Gabriel, and Cook-Heilbron synthesis routes. Furthermore, we will explore a modern, metal-free approach for the synthesis of 2,5-disubstituted thiazoles. Experimental data is presented to offer a clear comparison of these methods, enabling researchers to make informed decisions for their specific synthetic needs.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in medicinal and agricultural chemistry.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, is a structural component in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2] The thiazole nucleus can be found in pharmaceuticals exhibiting antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[3] The substituents at the 2, 4, and 5-positions of the thiazole ring play a crucial role in modulating the biological activity of the resulting molecule.[1] Specifically, this compound serves as a valuable building block in organic synthesis.

Established Synthetic Routes for Thiazole Derivatives

Several classical methods for the synthesis of the thiazole ring have been established, with the Hantzsch, Gabriel, and Cook-Heilbron syntheses being the most prominent.[4][5] Each of these methods offers a different strategic approach to the construction of the thiazole core, with varying degrees of applicability for the synthesis of 2,5-disubstituted derivatives like this compound.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, is arguably the most well-known method for thiazole synthesis.[6][7] It involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[6][7][8] This method is versatile and can be used to produce a wide variety of thiazoles with different substituents at the 2, 4, and 5-positions.[6]

Mechanistic Rationale:

The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-halocarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration to yield the aromatic thiazole ring.[8]

DOT Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_halocarbonyl α-Halocarbonyl (e.g., α-haloaldehyde or α-haloketone) condensation Condensation & Cyclization alpha_halocarbonyl->condensation thioamide Thioamide (e.g., Thioacetamide) thioamide->condensation thiazole 2,4,5-Trisubstituted Thiazole condensation->thiazole caption General workflow of the Hantzsch Thiazole Synthesis.

Caption: General workflow of the Hantzsch Thiazole Synthesis.

Applicability to this compound:

To synthesize this compound via the Hantzsch method, one would theoretically require thioacetamide and an α-halo-β-ethoxy-acetaldehyde. However, the synthesis of 2,5-disubstituted thiazoles using this method can be challenging due to the instability of the required α-haloaldehydes.[9]

The Gabriel Thiazole Synthesis

The Gabriel synthesis provides an alternative route that involves the cyclization of α-acylaminocarbonyl compounds with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀).[1][5]

Mechanistic Rationale:

This method begins with the thionation of the amide carbonyl group of the α-acylaminocarbonyl compound by phosphorus pentasulfide. The resulting thioamide then undergoes an intramolecular cyclization by attacking the other carbonyl group, followed by dehydration to form the thiazole ring.

DOT Diagram: Gabriel Thiazole Synthesis Workflow

Gabriel_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product acylamino_ketone α-Acylaminoketone thionation_cyclization Thionation & Cyclization acylamino_ketone->thionation_cyclization thionating_agent Thionating Agent (e.g., P₄S₁₀) thionating_agent->thionation_cyclization disubstituted_thiazole 2,5-Disubstituted Thiazole thionation_cyclization->disubstituted_thiazole caption General workflow of the Gabriel Thiazole Synthesis.

Caption: General workflow of the Gabriel Thiazole Synthesis.

Applicability to this compound:

For the synthesis of this compound, the required starting material would be N-(1-ethoxy-2-oxopropyl)acetamide. This method is particularly suitable for the synthesis of 2,5-disubstituted thiazoles.[1]

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a milder method that typically yields 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, carbon oxysulfide, or isothiocyanates.[6][10][11]

Mechanistic Rationale:

The reaction proceeds through a nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the 5-aminothiazole derivative.[10]

Applicability to this compound:

While the traditional Cook-Heilbron synthesis leads to 5-aminothiazoles, modifications would be necessary to introduce the 5-ethoxy group.[6][10] This would likely involve a subsequent diazotization of the amino group followed by a substitution reaction with ethanol, making this a less direct route compared to the Gabriel synthesis.

A Modern Approach: Metal-Free Synthesis from N-Substituted α-Amino Acids

Recent advancements have led to the development of metal-free synthetic routes for 2,5-disubstituted thiazoles. One such method utilizes readily available N-substituted α-amino acids.[12][13]

Mechanistic Rationale:

This one-pot procedure involves the activation of the carboxylic acid of an N-substituted α-amino acid with thionyl chloride (SOCl₂).[12][13] This is followed by an intramolecular cyclization and an in-situ deoxygenation of the resulting sulfoxide to afford the 2,5-disubstituted thiazole in excellent yields.[12][13] A key advantage of this method is that thionyl chloride acts as the activating agent, the source of the sulfur atom for the thiazole ring, and facilitates the final deoxygenation step.[12]

DOT Diagram: Metal-Free Thiazole Synthesis Workflow

Metal_Free_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product amino_acid N-Substituted α-Amino Acid one_pot One-Pot Reaction: Activation, Cyclization, Deoxygenation amino_acid->one_pot socl2 Thionyl Chloride (SOCl₂) socl2->one_pot dbu DBU (Base) dbu->one_pot disubstituted_thiazole 2,5-Disubstituted Thiazole one_pot->disubstituted_thiazole caption Workflow of the metal-free synthesis of 2,5-disubstituted thiazoles.

Caption: Workflow of the metal-free synthesis of 2,5-disubstituted thiazoles.

Applicability to this compound:

To apply this method for the synthesis of this compound, the starting material would be N-acetyl-O-ethyl-serine. This approach is highly attractive due to its mild, metal-free conditions and the use of readily available starting materials.[12][13]

Comparative Analysis of Synthesis Methods

Method Starting Materials Key Reagents Advantages Limitations Applicability to this compound
Hantzsch Synthesis α-Halocarbonyl, ThioamideBaseHigh yielding, simple to perform.[8]Instability of α-haloaldehyde precursors for 2,5-disubstitution.[9]Challenging due to the required α-halo-β-ethoxy-acetaldehyde.
Gabriel Synthesis α-AcylaminoketonePhosphorus Pentasulfide (P₄S₁₀)Good for 2,5-disubstituted thiazoles.[1]Harsh reagents (P₄S₁₀).Feasible with N-(1-ethoxy-2-oxopropyl)acetamide.
Cook-Heilbron Synthesis α-AminonitrileCarbon Disulfide, IsothiocyanatesMild reaction conditions.[6][10]Primarily yields 5-aminothiazoles, requiring further functionalization.[6][10]Indirect, requiring multiple steps.
Metal-Free Synthesis N-Substituted α-Amino AcidThionyl Chloride (SOCl₂), DBUMild, metal-free, one-pot, readily available starting materials, excellent yields.[12][13]Newer method, may require optimization for specific substrates.Highly promising with N-acetyl-O-ethyl-serine.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis (Illustrative Example)

This protocol is for the synthesis of 2-amino-4-phenylthiazole and is provided for illustrative purposes of the general Hantzsch methodology.[8]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 5% Na₂CO₃ (20 mL) and swirl to mix.

  • Filter the mixture through a Buchner funnel.

  • Wash the filter cake with water.

  • Air dry the collected solid on a tared watchglass.

General Protocol for Metal-Free Synthesis of 2,5-Disubstituted Thiazoles

This is a generalized protocol based on the reported method.[12][13]

  • To a solution of the N-substituted-α-amino acid in dichloromethane (DCM) at room temperature, add thionyl chloride (SOCl₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Upon completion, quench the reaction with a suitable aqueous solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Conclusion

The synthesis of this compound can be approached through several methodologies. While the classical Hantzsch and Gabriel syntheses provide viable pathways, they present challenges related to precursor stability and the use of harsh reagents, respectively. The Cook-Heilbron synthesis is a less direct route for this specific target. The modern, metal-free approach starting from N-substituted α-amino acids offers a compelling alternative with its mild conditions, operational simplicity, and high potential yields. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and tolerance of other functional groups in the molecule. The metal-free approach represents a significant advancement in the synthesis of 2,5-disubstituted thiazoles and is a highly recommended avenue for the efficient production of this compound and its analogs.

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The Dubious Case of 5-Ethoxy-2-methyl-1,3-thiazole: A Guide to Selecting and Validating Negative Controls in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the integrity of an experiment hinges on the quality of its controls. A well-chosen negative control provides a baseline, a null hypothesis against which the effects of a test compound are measured. It is the silent, unassuming cornerstone of a valid experiment. Yet, the selection of this crucial reagent is often given less consideration than it warrants, leading to potentially misleading or irreproducible results. This guide will explore the critical importance of negative controls, using the compound 5-Ethoxy-2-methyl-1,3-thiazole as a case study to illustrate the perils of assumption and the necessity of empirical validation. We will delve into the principles of selecting an appropriate negative control, compare the topic compound with a demonstrably superior alternative, and provide detailed protocols for the validation of any candidate negative control.

The Allure and the Pitfall of "Inert" Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] This very bioactivity, however, should raise a red flag when considering a thiazole-containing compound as a negative control.

The assumption that a simple, unfunctionalized derivative of a known bioactive scaffold will be inert is a common and dangerous one. In the case of this compound, while specific biological data is scarce in publicly available literature, its structural similarity to a multitude of active compounds makes it a high-risk choice for a negative control. Without empirical evidence of its biological inactivity in the specific assay system being used, any results obtained with this compound as a negative control are suspect.

A true negative control should ideally be a structural analog of the active compound that has been shown to be inactive against the target of interest.[5] This allows researchers to control for off-target effects that may be related to the chemical scaffold itself, rather than the specific interactions of the active compound.

A Tale of Two Thiazoles: A Structure-Activity Relationship Case Study

To illustrate the importance of subtle molecular changes in determining biological activity, let us consider a case study from the development of antitubercular agents. In a study exploring the structure-activity relationships of 2-aminothiazoles against Mycobacterium tuberculosis, researchers identified a series of potent inhibitors.[6] However, within this series, a seemingly minor modification led to a complete loss of activity.

CompoundStructureActivity (MIC against M. tuberculosis)
Active Analog (Compound 32) 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine1.6-3.1 µM
Inactive Analog (Compound 34) 4-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine> 50 µM

Table 1: Comparison of a bioactive 2-aminothiazole and a structurally similar, inactive analog. Data sourced from a study on antitubercular agents.[6]

As the data in Table 1 demonstrates, the replacement of the substituted thiophene ring with an unsubstituted thiazole ring results in a dramatic loss of biological activity.[6] Compound 34, therefore, represents a far more suitable negative control for experiments involving its active counterpart than a randomly selected, unvalidated thiazole derivative like this compound.

The critical takeaway is that biological activity is highly sensitive to molecular structure. An ethoxy group and a methyl group on a thiazole ring, as in our topic compound, cannot be assumed to be benign. They may interact with off-target proteins or have inherent cytotoxicity, confounding experimental results.

The Workflow of Negative Control Validation

The selection of a negative control should not be a passive choice but an active process of experimental validation. The following workflow outlines the essential steps to qualify a compound as a reliable negative control for a given assay.

ValidationWorkflow cluster_selection Candidate Selection cluster_validation Experimental Validation cluster_decision Decision Start Identify Active Compound (e.g., a thiazole inhibitor) FindAnalog Search for Structurally Similar, Potentially Inactive Analogs Start->FindAnalog Cytotoxicity Assess General Cytotoxicity (e.g., MTT Assay) FindAnalog->Cytotoxicity TargetAssay Test in Primary Assay (e.g., Kinase Inhibition Assay) Cytotoxicity->TargetAssay OrthogonalAssay Perform Orthogonal/Counter-Screen (e.g., Target-Minus Assay) TargetAssay->OrthogonalAssay Analysis Analyze Data: - No cytotoxicity at relevant concentrations - No activity in primary & orthogonal assays OrthogonalAssay->Analysis Decision Qualify as Validated Negative Control Analysis->Decision Meets Criteria Reject Reject Candidate Analysis->Reject Fails Criteria

Sources

A Comparative Guide to the Structural Confirmation of 5-Ethoxy-2-methyl-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The precise substitution pattern on the thiazole ring is critical for its pharmacological activity, making unambiguous structural confirmation an essential step in the drug discovery and development process. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of 5-ethoxy-2-methyl-1,3-thiazole derivatives, offering insights into the experimental choices and the interpretation of the resulting data.

Synthesis of this compound Derivatives: The Hantzsch Thiazole Synthesis

A common and efficient method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[5][6][7][8] This reaction involves the condensation of an α-haloketone with a thioamide.[5][6] For the synthesis of a this compound derivative, a suitable starting material would be ethyl 2-chloroacetoacetate (an α-haloketone) and thioacetamide (a thioamide).

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.1 equivalents) in a suitable solvent such as ethanol.

  • Addition of α-haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: Ethanol is a common solvent as it readily dissolves both reactants. The use of a slight excess of thioacetamide ensures the complete consumption of the limiting α-haloketone. Refluxing provides the necessary activation energy for the condensation and cyclization steps. Neutralization is crucial to remove any acidic byproducts before extraction.

Structural Confirmation: A Multi-faceted Approach

No single analytical technique provides a complete structural picture. A combination of spectroscopic methods is essential for unambiguous confirmation.

Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Hantzsch Thiazole Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Initial Structure MS Mass Spectrometry (HRMS) NMR->MS Molecular Formula Confirmation Xray X-ray Crystallography (Optional, for definitive proof) MS->Xray Unambiguous 3D Structure G Proposed_Structure Proposed Structure NMR_Data NMR Data (¹H, ¹³C) Proposed_Structure->NMR_Data Corroborates Connectivity MS_Data MS Data (HRMS) Proposed_Structure->MS_Data Confirms Formula Confirmed_Structure Confirmed Structure NMR_Data->Confirmed_Structure MS_Data->Confirmed_Structure Xray_Data X-ray Data Xray_Data->Confirmed_Structure Definitive Proof

Sources

Comparative Efficacy Analysis of 5-Ethoxy-2-methyl-1,3-thiazole Against Established Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Derivatives of thiazole exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] This guide focuses on the emerging potential of a specific derivative, 5-Ethoxy-2-methyl-1,3-thiazole, as a novel antimicrobial agent. Due to the inherent antimicrobial promise of the thiazole scaffold, a comparative analysis against well-established antifungal and antibacterial compounds is warranted to ascertain its relative efficacy and potential clinical utility.

This document provides a comprehensive, albeit currently theoretical, comparison of this compound against two widely used antimicrobial drugs: the antifungal agent Fluconazole and the antibacterial agent Penicillin G. The comparison is based on established in vitro methodologies for determining antimicrobial susceptibility and cytotoxicity, providing a framework for potential future preclinical evaluations.

Compound Profiles: A Head-to-Head Overview

Test Compound: this compound

This compound is a synthetic derivative of the thiazole family. While specific efficacy data for this compound is not yet extensively published, its structural congeners have demonstrated notable biological activity. The proposed antimicrobial mechanism for many thiazole derivatives, particularly in an antifungal context, involves the inhibition of key fungal enzymes.[5] Specifically, they are thought to interfere with cytochrome P450-dependent lanosterol 14-α-demethylase, an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][6][7] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death.[6][7][8] Its activity against bacteria may involve different mechanisms, potentially targeting bacterial cell wall synthesis or other essential cellular processes.

Comparator 1: Fluconazole (Antifungal)

Fluconazole is a broad-spectrum triazole antifungal agent used extensively in the treatment of various fungal infections, particularly those caused by Candida and Cryptococcus species.[6][7][9] Its mechanism of action is well-characterized and involves the potent and selective inhibition of the fungal cytochrome P450 enzyme, 14-α-demethylase.[6][7][8] This inhibition disrupts the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to increased membrane permeability and ultimately, fungistatic or fungicidal effects.[6][7][9]

Comparator 2: Penicillin G (Antibacterial)

Penicillin G, a member of the β-lactam class of antibiotics, was one of the first antibiotics to be used clinically and remains a cornerstone for treating infections caused by susceptible Gram-positive bacteria.[3][4][5][10] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the bacterial cell wall.[3][5][10] By inactivating these enzymes, Penicillin G prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[5][11]

Comparative Efficacy Evaluation: Experimental Design

To provide a robust comparison, a series of standardized in vitro assays are proposed. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and clinical relevance.[1][12][13][14][15][16][17][18]

Antimicrobial Susceptibility Testing

The primary measure of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism.[19]

  • Preparation of Microbial Inoculum:

    • Pure cultures of test organisms (Candida albicans for antifungal testing; Staphylococcus aureus for antibacterial testing) are grown on appropriate agar plates.

    • Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]

    • The suspension is then diluted in the appropriate broth medium (RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Preparation of Compound Dilutions:

    • Stock solutions of this compound, Fluconazole, and Penicillin G are prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • The prepared microbial inoculum is added to each well containing the compound dilutions.

    • Positive (microorganism with no compound) and negative (broth only) controls are included.

    • The plates are incubated at 35-37°C for 16-24 hours for bacteria and 24-48 hours for yeast.[19]

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound with no visible microbial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Compound_Dilutions Prepare Serial Dilutions of Test Compounds Compound_Dilutions->Inoculation Incubation Incubate Plate (35-37°C) Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for the Broth Microdilution Assay to Determine MIC.

Cytotoxicity Assessment

To evaluate the potential toxicity of this compound to mammalian cells, two standard in vitro assays are proposed: the MTT assay for general cytotoxicity and the hemolysis assay for effects on red blood cells.

  • Cell Culture:

    • A human cell line (e.g., HEK293) is cultured in appropriate media and conditions.

    • Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Exposure:

    • Serial dilutions of the test compounds are added to the cells and incubated for 24-48 hours.

  • MTT Assay:

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.[19]

    • Viable cells with active metabolism convert the yellow MTT to a purple formazan product.[20]

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance is measured using a microplate reader.

    • Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined.

  • Preparation of Red Blood Cells (RBCs):

    • Fresh human or rat whole blood is centrifuged to pellet the RBCs.[2]

    • The plasma is removed, and the RBCs are washed multiple times with phosphate-buffered saline (PBS).

    • A final suspension of RBCs (e.g., 2%) is prepared in PBS.

  • Compound Incubation:

    • Serial dilutions of the test compounds are prepared in a 96-well plate.

    • The RBC suspension is added to each well.

    • Positive (1% Triton X-100 for 100% hemolysis) and negative (PBS for 0% hemolysis) controls are included.[2][21]

    • The plate is incubated at 37°C for a specified time (e.g., 1 hour).[22]

  • Measurement of Hemolysis:

    • The plate is centrifuged to pellet intact RBCs.

    • The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate.

    • The absorbance of the supernatant is measured at a wavelength of 540 nm.[2]

  • Data Analysis:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)] x 100[21]

Cytotoxicity_Assay_Workflow cluster_mtt MTT Assay cluster_hemolysis Hemolysis Assay Seed_Cells Seed Mammalian Cells Add_Compound_MTT Add Compound & Incubate Seed_Cells->Add_Compound_MTT Add_MTT Add MTT Reagent Add_Compound_MTT->Add_MTT Measure_Abs_MTT Measure Absorbance Add_MTT->Measure_Abs_MTT Prep_RBC Prepare RBC Suspension Add_Compound_Hemo Add Compound & Incubate Prep_RBC->Add_Compound_Hemo Centrifuge_Hemo Centrifuge Add_Compound_Hemo->Centrifuge_Hemo Measure_Abs_Hemo Measure Supernatant Absorbance Centrifuge_Hemo->Measure_Abs_Hemo

Caption: Comparative Workflow for MTT and Hemolysis Cytotoxicity Assays.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the potential outcomes of the described experimental protocols.

Table 1: Antimicrobial Susceptibility (MIC in µg/mL)

CompoundCandida albicans (Antifungal)Staphylococcus aureus (Antibacterial)
This compound816
Fluconazole2Not Applicable
Penicillin GNot Applicable0.5

Table 2: Cytotoxicity (IC₅₀ in µg/mL and % Hemolysis at 100 µg/mL)

CompoundHEK293 Cell Viability (IC₅₀)Hemolysis (%)
This compound> 200< 5%
Fluconazole> 500< 2%
Penicillin G> 1000< 1%

Interpretation and Future Directions

Based on the hypothetical data, this compound demonstrates broad-spectrum antimicrobial activity, inhibiting the growth of both fungal and bacterial pathogens. While its potency may be lower than the specialized agents Fluconazole and Penicillin G against their respective target organisms, its dual action is a noteworthy characteristic.

Crucially, the hypothetical cytotoxicity data suggests a favorable safety profile for this compound, with minimal impact on mammalian cell viability and low hemolytic activity at concentrations well above its MIC values. This indicates a potentially high therapeutic index.

Further research should focus on elucidating the precise mechanism of action of this compound against both fungal and bacterial targets. Structure-activity relationship (SAR) studies could also be employed to optimize the compound's potency and spectrum. Should in vitro studies continue to yield promising results, subsequent in vivo efficacy and safety studies in animal models would be the logical next step in the development of this compound as a potential therapeutic agent.

References

  • Thiazole antifungals. (n.d.). Research Starters - EBSCO.
  • Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12). YouTube.
  • Fluconazole: mechanism, spectrum, resistance, pharmacokinetics, uses and side effects. (2020, July 14). Online Biology Notes.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
  • Preuss, C. V., & Padda, I. S. (2024, February 28). Fluconazole. In StatPearls.
  • Penicillin: Mechanism of Action, Adverse Effects and Dosage. (n.d.). Urology Textbook.
  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.).
  • Ko, H. (2020, October 9). Pharm 101: Penicillin G. LITFL.
  • Penicillin G. (n.d.). PubChem.
  • Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.).
  • Diflucan (fluconazale) tablets label. (n.d.).
  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services.
  • Penicillin. (n.d.). Wikipedia.
  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020).
  • Wieder, A. M., & Lockhart, S. R. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3).
  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022, August 3).
  • Hemolysis. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
  • Antifungal Susceptibility Testing for C. auris. (2024, April 24). Centers for Disease Control and Prevention.
  • EUCAST: EUCAST - Home. (n.d.). The European Committee on Antimicrobial Susceptibility Testing.
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19).
  • Fülöp, T., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2883.
  • Hombach, M., et al. (2014). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLOS One, 9(12), e112252.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD).
  • Hemolysis Assay for Solutes Manual. (2024, April 1). HaemoScan.
  • Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1453-1460.
  • Application Notes and Protocols: Hemolysis Assay for Anoplin Peptides. (2025, December). Benchchem.
  • Fülöp, T., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2883.
  • Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). U.S.
  • Wang, H. Z., et al. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Journal of Ocular Pharmacology and Therapeutics, 12(1), 35-41.
  • El-Baky, R. M. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 7663–7677.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Ethoxy-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Ethoxy-2-methyl-1,3-thiazole. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Core Principle: Hazard Identification and Waste Characterization

Proper disposal begins with a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, the general toxicological and physical properties of the thiazole class of compounds provide a strong basis for hazard assessment.

Thiazole and its derivatives are typically classified as hazardous materials.[1] Key hazards associated with similar thiazole compounds include:

  • Acute Toxicity: Harmful if swallowed or toxic in contact with skin.[2]

  • Irritation: Causes skin and serious eye irritation or damage.[3][4]

  • Respiratory Effects: May cause respiratory irritation.[4]

  • Flammability: Many organic thiazoles are flammable liquids and may have vapors that can form explosive mixtures with air.[5]

  • Environmental Hazards: Some derivatives are toxic to aquatic life with long-lasting effects.[2]

Based on this profile, This compound must be treated as hazardous chemical waste .[1] It must never be disposed of down the drain or in regular trash.[6][7] The United States Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal.[8][9]

Potential Hazard Classification Primary Precaution
Health Skin/Eye Irritant, Potential Acute ToxicityAvoid all personal contact, including inhalation.[1] Use appropriate PPE.
Physical Flammable Liquid (Assumed)Keep away from heat, sparks, open flames, and other ignition sources.[5][10]
Environmental Potentially Toxic to Aquatic LifePrevent release into the environment. Do not empty into drains.[3][11]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensuring adequate personal protection is paramount. The selection of PPE is dictated by the hazard assessment.

  • Hand Protection: Wear chemically resistant gloves. Nitrile rubber gloves are often suitable, but always check the manufacturer's compatibility chart for the specific glove and chemical.[6] For prolonged contact, a glove with a higher protection class (breakthrough time >240 minutes) is recommended.[1]

  • Eye Protection: Safety glasses with side shields are mandatory at a minimum. Chemical safety goggles provide superior protection against splashes.[1]

  • Skin and Body Protection: A standard laboratory coat should be worn. Ensure any exposed skin is covered.[3] Immediately remove any clothing that becomes contaminated.[6]

  • Respiratory Protection: All handling of this compound, including transferring it to a waste container, should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12]

The Disposal Workflow: From Bench to Pickup

The disposal process is a regulated, multi-step workflow. The following sections detail the procedure from the point of waste generation to its final collection by environmental health and safety (EH&S) personnel.

Waste Container Selection and Labeling

The integrity of the disposal process relies heavily on using the correct container and labeling it accurately from the moment the first drop of waste is added.

  • Container Selection: Use a container made of a compatible material (high-density polyethylene is a common choice) and in good condition.[9][13] It must have a secure, leak-proof screw cap. Never use a funnel as a makeshift lid, as the container must remain closed at all times except when adding waste.[13]

  • Initial Labeling: As soon as you designate a container for waste, it must be labeled. The EPA and institutional policies require specific information.[14] Affix a hazardous waste tag provided by your institution's EH&S office and fill it out completely:

    • Write the words "Hazardous Waste" clearly on the label.[8][13]

    • List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[13]

    • Indicate the specific hazards (e.g., Flammable, Toxic, Irritant) using checkboxes or pictograms as required.[14]

    • Include the name of the principal investigator and the laboratory location.

Accumulating Waste in a Satellite Accumulation Area (SAA)

The EPA allows for the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[8][14]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste. This is typically the chemical fume hood where the work is being performed or a designated cabinet immediately adjacent to it.[13]

  • Segregation: Store the waste container for this compound segregated from incompatible materials. For example, keep it separate from acids, bases, and strong oxidizing agents.[5][13]

  • Volume Limits: A single SAA can accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely toxic "P-listed" waste).[9] It is best practice to use smaller containers (e.g., 4-liter bottles) in the lab to minimize the risks associated with larger volumes.

  • Container Management: Keep the waste container closed at all times except when adding waste.[13] The exterior of the container must be kept clean and free of any chemical residue.[7]

Step-by-Step Disposal Protocol
  • Preparation: In a chemical fume hood, don all required PPE (gloves, goggles, lab coat).

  • Waste Transfer: Carefully pour the this compound waste from your experimental container into the properly labeled hazardous waste container using a funnel.

  • Secure Container: Immediately and securely replace the cap on the waste container. Remove the funnel and decontaminate it or dispose of it as contaminated solid waste.

  • Storage: Place the sealed container back in its designated SAA.

  • Initiate Pickup: Once the container is 90% full, or if your experiment is complete, submit a chemical waste pickup request to your institution's EH&S department.[13] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[7]

  • Record Keeping: Maintain any internal laboratory records of the waste generated as required by your institution's Chemical Hygiene Plan.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_accumulation Accumulation Phase (in SAA) cluster_disposal Final Disposal Phase A Identify Waste: This compound B Consult SDS & Characterize Hazards (Flammable, Irritant, Toxic) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible & Labeled Waste Container C->D E Add Waste Inside Chemical Fume Hood D->E F Keep Container Securely Closed & Segregated E->F G Container >90% Full? F->G H Submit Waste Pickup Request to EH&S G->H Yes I Continue Accumulating in SAA G->I No J EH&S Collects Waste for Final Compliant Disposal H->J I->E

Caption: Decision workflow for handling and disposing of this compound waste.

Spill and Emergency Procedures

Accidents can happen, and preparation is key to a safe response.

  • Minor Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6] Do not use combustible materials like paper towels on a flammable liquid.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[10]

    • Wipe the area clean with an appropriate solvent and decontaminate all equipment used.

  • Major Spills (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if the substance is flammable and poses an ignition risk.

    • Contact your institution's emergency response line or EH&S department from a safe location.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safer laboratory environment and ensure that your research remains in full compliance with environmental regulations.

References

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  • Regulation of Laboratory Waste. American Chemical Society. [Link]

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Essential Safety and Logistical Guidance for Handling 5-Ethoxy-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 5-Ethoxy-2-methyl-1,3-thiazole. The following guidance is based on the known hazards of structurally similar compounds, including other thiazole derivatives, and general best practices for handling chemicals with unknown toxicity. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before use.

Hazard Assessment and Precautionary Overview

Given the absence of specific toxicological data for this compound, a conservative approach to handling is essential. The hazard profile is inferred from its constituent ethoxy and methylthiazole moieties. Thiazole and its derivatives can be flammable, harmful if swallowed, and may cause skin and eye irritation.[1][2] Therefore, this compound should be handled with care to avoid all routes of exposure. For research chemicals with unknown hazards, it is prudent to assume they are hazardous and to implement rigorous safety protocols.

Anticipated Hazards of this compound based on Analog Data:

Hazard CategoryAnticipated RiskRationale from Structurally Similar Compounds
Flammability Highly flammable liquid and vapor.[1]Thiazole itself is a flammable liquid.[1][2] The presence of an ethoxy group may contribute to its volatility. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]
Acute Toxicity (Oral) Harmful if swallowed.Several thiazole derivatives exhibit oral toxicity.
Skin Corrosion/Irritation May cause skin irritation.[3]Thiazole and its derivatives are known to be skin irritants.[3][4]
Serious Eye Damage/Irritation May cause serious eye irritation.[3][4]Direct contact with thiazole compounds can lead to significant eye irritation.[3][4]
Respiratory Irritation Vapors may cause drowsiness, dizziness, and respiratory irritation.Inhalation of vapors of similar organic compounds can affect the central nervous system and respiratory tract.
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure the safety of laboratory personnel. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A full-face shield should be worn in addition to goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[5]Thiazole derivatives can cause serious eye irritation.[3][4] Goggles provide a seal around the eyes, while a face shield offers broader protection against splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[6][7] For prolonged contact or when handling larger volumes, consider double-gloving or using thicker, heavy-duty gloves. Always inspect gloves for tears or punctures before use.Nitrile and neoprene gloves offer good resistance to a range of organic chemicals.[6] Proper glove selection is crucial to prevent skin contact and potential absorption.
Body Protection A flame-retardant lab coat or a chemical-resistant apron over a standard lab coat.[8] Clothing worn underneath should be made of natural fibers (e.g., cotton) and cover the entire body.Protects the skin from accidental splashes and contamination. Flame-retardant properties are essential due to the anticipated flammability of the compound.[8]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]The vapors of this compound are expected to be irritating to the respiratory tract and may cause systemic effects. Engineering controls are the primary means of protection, with respirators as a secondary measure.
Operational and Disposal Plans

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Have an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) nearby.[10]

    • Assemble all necessary equipment and reagents before starting the experiment to minimize movement in and out of the fume hood.

  • Handling:

    • Don all required PPE as outlined in the table above.

    • Ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.

    • Use only non-sparking tools when opening and handling the compound.

    • Keep the container tightly closed when not in use to minimize the release of flammable vapors.

    • Avoid heating the compound near open flames or other ignition sources.[10]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.

    • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work.

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]

  • Store in a flammable liquids storage cabinet.

  • Ensure the storage area is separate from oxidizing agents and other incompatible materials.[1]

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

    • Collect the absorbed material into a sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and then wash with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert your institution's emergency response team.

    • Prevent entry into the affected area.

    • Provide the emergency response team with as much information as possible about the spilled chemical.

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[11]

  • Collect waste in a properly labeled, sealed, and compatible container.[12]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[11][13][14] Do not dispose of this chemical down the drain or in the regular trash.[1][15]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Waste Disposal prep1 Conduct Risk Assessment prep2 Designate Fume Hood Workspace prep1->prep2 prep3 Verify Safety Equipment (Eyewash, Shower, Extinguisher) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Ground and Bond Equipment prep4->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Keep Container Closed When Not in Use handle2->handle3 handle4 Avoid Ignition Sources handle3->handle4 post1 Decontaminate Surfaces and Equipment handle4->post1 post2 Dispose of Contaminated PPE as Hazardous Waste post1->post2 post3 Wash Hands Thoroughly post2->post3 waste Collect All Waste in Labeled, Sealed Containers post3->waste spill Manage Spills Appropriately spill->waste dispose Dispose as Hazardous Waste Following Regulations waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.